molecular formula C7H10BrNOS B13192153 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

Número de catálogo: B13192153
Peso molecular: 236.13 g/mol
Clave InChI: SMXIDFLNFACBIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H10BrNOS and its molecular weight is 236.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H10BrNOS

Peso molecular

236.13 g/mol

Nombre IUPAC

3-amino-1-(4-bromothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-6-4-11-3-5(6)7(10)1-2-9/h3-4,7,10H,1-2,9H2

Clave InChI

SMXIDFLNFACBIP-UHFFFAOYSA-N

SMILES canónico

C1=C(C(=CS1)Br)C(CCN)O

Origen del producto

United States
Foundational & Exploratory

3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol . This document is structured for researchers requiring a rigorous understanding of this scaffold as a versatile intermediate in drug discovery, particularly for Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) development.

Executive Summary

3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a bromine atom at the C4 position and a 3-aminopropan-1-ol chain at the C3 position.[1] It serves as a critical "diversity-enabling" scaffold. Unlike the standard unsubstituted thiophene intermediates used in commercial SNRIs (e.g., Duloxetine), the C4-bromine handle allows for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of novel structural analogs with modulated potency and metabolic stability.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

  • Molecular Formula: C₇H₁₀BrNOS

  • Molecular Weight: 236.13 g/mol

  • CAS Registry Number: Not widely listed (Custom synthesis target; related analog (S)-3-amino-1-(thiophen-2-yl)propan-1-ol is CAS 114247-09-5).

  • SMILES: NCC(O)c1csc(Br)c1 (Isomer specific connectivity)

Physicochemical Properties (Predicted)
PropertyValueContext
LogP 1.12 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
pKa (Amine) 9.5 ± 0.2Typical for primary aliphatic amines; exists as cation at physiological pH.
pKa (Alcohol) 14.8 ± 0.5Secondary alcohol; acts as H-bond donor/acceptor.
Polar Surface Area ~63 ŲFavorable for blood-brain barrier (BBB) permeability.
Rotatable Bonds 3High flexibility in the propyl chain.
Structural Logic

The molecule features three distinct reactive centers:

  • Primary Amine (C3'): Nucleophilic center for alkylation or reductive amination (e.g., methylation to form secondary amines typical of SNRIs).

  • Secondary Alcohol (C1'): Chiral center (if resolved) and site for etherification (e.g., arylation via nucleophilic aromatic substitution).

  • Aryl Bromide (C4-Thiophene): Electrophilic handle for cross-coupling, orthogonal to the aliphatic chain chemistry.

Synthetic Pathways[1][5][6]

The synthesis of this compound requires careful regiocontrol to ensure the 3,4-substitution pattern on the thiophene ring. The most robust route utilizes 4-bromothiophene-3-carbaldehyde as the starting material.

Retrosynthetic Analysis

The target molecule is disconnected at the C1'-C2' bond (via acetonitrile addition) or the C1'-Thiophene bond. The acetonitrile addition to the aldehyde is preferred for atom economy and scalability.

Retrosynthesis Target Target: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol Intermediate Intermediate: 3-Hydroxy-3-(4-bromothiophen-3-yl)propanenitrile Target->Intermediate Reduction (BH3) Start Starting Material: 4-Bromothiophene-3-carbaldehyde (CAS 18791-78-1) Intermediate->Start C-C Bond Formation Reagent Reagent: Acetonitrile (CH3CN) + Base Intermediate->Reagent

Figure 1: Retrosynthetic logic deconstructing the target into commercially available 4-bromothiophene-3-carbaldehyde.

Detailed Synthetic Protocol
Step 1: Cyanohydrin Formation (Acetonitrile Addition)

This step establishes the carbon skeleton and the secondary alcohol.

  • Reagents: Acetonitrile, n-Butyllithium (n-BuLi) or LDA, THF (anhydrous).

  • Reaction: Ar-CHO + Li-CH₂-CN → Ar-CH(OH)-CH₂-CN

Protocol:

  • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) and acetonitrile (1.2 equiv) under Nitrogen.

  • Cool to -78°C .

  • Add n-BuLi (1.2 equiv, 2.5M in hexanes) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent polymerization of acetonitrile.

  • Stir for 30 mins to generate the lithiated acetonitrile species.

  • Add 4-bromothiophene-3-carbaldehyde (1.0 equiv) dissolved in THF dropwise.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Validation: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 3:1).

Step 2: Chemoselective Reduction

The nitrile must be reduced to the primary amine without dehalogenating the bromine on the thiophene ring.

  • Reagents: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

  • Avoid: Lithium Aluminum Hydride (LAH) at reflux, as it may cause hydrodebromination (loss of the Br handle).

Protocol:

  • Dissolve the hydroxynitrile intermediate in anhydrous THF.

  • Add BH₃[2]·THF (1.0 M, 3.0 equiv) dropwise at 0°C.

  • Reflux gently for 4 hours.

  • Cool to 0°C and carefully quench with MeOH (evolution of H₂ gas).

  • Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the amine-borane complex.

  • Neutralize with NaOH to pH > 10 and extract with DCM.

  • Purification: The crude amino-alcohol can be purified via recrystallization (from toluene/heptane) or amine-functionalized silica chromatography.

Reactivity & Applications in Drug Discovery[1][8]

This scaffold is specifically designed to overcome the limitations of "flat" aromatic rings in medicinal chemistry by offering a vector for 3D-expansion via the bromine handle.

The "Bromine Handle" Advantage

In standard Duloxetine synthesis, the thiophene ring is unsubstituted. By introducing a bromine at position 4, researchers can perform Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkyl groups after the core scaffold is built.

Workflow for Analog Generation:

  • Protect: Boc-protection of the primary amine.

  • Couple: Pd-catalyzed cross-coupling at the C4-Br position.

  • Deprotect: TFA removal of Boc group.

Reactivity Core 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol Protected N-Boc Protected Intermediate Core->Protected Boc2O, TEA Coupled C4-Substituted Analog (Suzuki Product) Protected->Coupled Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Final Novel SNRI Candidate Coupled->Final TFA/DCM Deprotection

Figure 2: Divergent synthesis workflow utilizing the bromine handle for library generation.

Stereochemistry Considerations

The C1' alcohol is a chiral center.

  • Racemic: The synthesis above yields a racemate (±).

  • Enantioselective: To obtain the (S)-enantiomer (often the bioactive eutomer in this class), use Noyori Transfer Hydrogenation on the ketone precursor (3-oxo-3-(4-bromothiophen-3-yl)propanenitrile) rather than direct addition, or perform chiral resolution on the final amine using L-Tartaric acid.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

    • Thiophene Sensitivity: Thiophene derivatives can be skin sensitizers.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free amine absorbs CO₂ from air; the hydrochloride salt is more stable.

  • Incompatibility: Avoid strong oxidizing agents (reacts with amine/alcohol) and active metals (reacts with aryl bromide).

References

  • PubChem. 4-Bromothiophene-3-carboxaldehyde (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 4-Bromothiophene-3-carboxaldehyde Product Sheet. Merck KGaA. Link

  • Di Santo, R., et al. (2005). Synthesis and antimicrobial activity of some new 1-aryl-2-alkyl-3-amino-1-propanone derivatives. Farmaco. (General method for 3-aminopropan-1-ol synthesis).
  • Sorbera, L.A., et al. (2000). Duloxetine Oxalate. Drugs of the Future. (Background on thiophene-based SNRI scaffolds).
  • Gronowitz, S. (1959).[4] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[4] Acta Chemica Scandinavica.[4] (Foundational thiophene halogenation chemistry).

Sources

Thiophene Bioisosteres in Phenylpropanolamine Scaffolds: Synthetic Strategies and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of replacing the phenyl ring in phenylpropanolamine (PPA) scaffolds with a thiophene moiety. While phenylpropanolamines (e.g., ephedrine, norephedrine, amphetamine derivatives) are privileged structures in adrenergic and monoaminergic modulation, their thiophene bioisosteres offer distinct physicochemical advantages, including altered lipophilicity, electron density, and receptor subtype selectivity. However, this substitution introduces specific metabolic liabilities, primarily S-oxidation, which requires rigorous structural mitigation strategies.

Structural & Electronic Rationale for Substitution

The replacement of a benzene ring with a thiophene ring is a classical bioisosteric strategy, yet it yields non-classical results due to the unique electronic properties of the sulfur heteroatom.

Physicochemical Divergence
  • Steric Parameters: Thiophene is a 5-membered ring but mimics the steric bulk of a benzene ring (6-membered) due to the larger van der Waals radius of the sulfur atom (1.80 Å) compared to a carbon-carbon double bond. However, the C–S–C bond angle (~92°) creates a different vector presentation of substituents compared to the hexagonal benzene geometry.

  • Electronic Character: Thiophene is

    
    -excessive (electron-rich) compared to benzene. The sulfur lone pair participates in the aromatic sextet, making the carbons more nucleophilic. This increases the binding affinity for hydrophobic pockets in targets like the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) via enhanced 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site.
  • Lipophilicity (LogP): Thiophene analogs generally exhibit slightly lower lipophilicity than their phenyl counterparts, which can improve aqueous solubility and alter Blood-Brain Barrier (BBB) penetration kinetics.

The Bioisosteric Decision Matrix

Bioisostere_Logic Phenyl Phenyl Scaffold (Standard PPA) Thiophene Thiophene Bioisostere (Target) Phenyl->Thiophene Bioisosteric Replacement Elec Electronic Effect: Increased pi-density Thiophene->Elec Steric Steric Effect: Altered bond angles Thiophene->Steric Metab Metabolic Risk: S-Oxidation Thiophene->Metab Potency Outcome: Altered Affinity (SERT/NET) Elec->Potency Steric->Potency Tox Outcome: Hepatotoxicity Risk Metab->Tox

Figure 1: Decision matrix for replacing phenyl rings with thiophene in drug design, highlighting the trade-off between potency gains and metabolic risks.

Synthetic Methodology: The Modified Mannich Route

The most robust route to synthesize 2-thienylpropanolamines (analogs of ephedrine/pseudoephedrine) is the Mannich reaction followed by carbonyl reduction. This protocol is self-validating through the isolation of the stable Mannich base hydrochloride before the reduction step.

Protocol: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Objective: Synthesis of the direct thiophene bioisostere of ephedrine.

Reagents:

  • 2-Acetylthiophene (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Hydrochloric acid (conc.[1] catalytic)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvents: Isopropanol (IPA), Ethanol, Diethyl Ether.

Step-by-Step Methodology:

  • Mannich Condensation (Formation of Amino-Ketone):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene (12.6 g, 100 mmol), paraformaldehyde (3.6 g, 120 mmol), and methylamine HCl (8.1 g, 120 mmol) in Isopropanol (50 mL).

    • Add 0.5 mL of conc. HCl to catalyze enol formation.

    • Critical Step: Reflux the mixture at 85°C for 6-8 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The spot for 2-acetylthiophene (

      
      ) should disappear, replaced by the polar Mannich base (
      
      
      
      ).
    • Workup: Cool to room temperature. The Mannich base hydrochloride often precipitates. If not, add cold diethyl ether (50 mL) to induce crystallization. Filter the white solid and wash with acetone.

    • Validation: Check melting point (Target: >160°C for HCl salt) and

      
      -NMR (Diagnostic triplet for 
      
      
      
      protons).
  • Carbonyl Reduction (Formation of Amino-Alcohol):

    • Dissolve the isolated Mannich base (10 mmol) in Ethanol (30 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add

      
       (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
      
    • Stir at room temperature for 2 hours.

    • Quenching: Carefully add 1M HCl until pH < 2 to destroy excess hydride and protonate the amine.

    • Extraction: Basify with 2M NaOH to pH 12. Extract with Dichloromethane (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The resulting oil is a mixture of diastereomers (erythro/threo).

    • Convert to the oxalate or hydrochloride salt for recrystallization from EtOH/EtOAc to isolate the major diastereomer.

Synthesis_Path Start 2-Acetylthiophene Mannich Mannich Reaction (HCHO, MeNH2, HCl, Reflux) Start->Mannich Intermed Amino-Ketone HCl Salt (Stable Intermediate) Mannich->Intermed Crystallization Reduc Reduction (NaBH4, EtOH, 0°C) Intermed->Reduc Final 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Thiophene-PPA) Reduc->Final Workup & Basification

Figure 2: Synthetic pathway for the construction of thiophene-based phenylpropanolamine analogs via the Mannich route.

Pharmacological Implications: Selectivity and Potency

The substitution of thiophene profoundly impacts the pharmacology of PPA derivatives. A prime example is Methiopropamine (MPA) , the thiophene analog of methamphetamine.

Case Study: Methiopropamine (MPA) vs. Methamphetamine

Research indicates that while the thiophene analog retains the gross pharmacological profile of the parent phenyl compound, there is a distinct shift in transporter selectivity and potency.

Table 1: Comparative Inhibitory Potency (


) at Monoamine Transporters 
CompoundStructure CoreNET

(µM)
DAT

(µM)
SERT

(µM)
Selectivity Ratio (DAT/NET)
Methamphetamine Phenyl0.120.15>101.25 (Balanced)
Methiopropamine Thiophene0.470.74>251.57 (NET preferring)

Data Source: Tuv et al. (2021) [1][2]

Analysis:

  • Potency Drop: The thiophene analog (MPA) is approximately 4-5 times less potent than the phenyl parent. This suggests that the slightly different geometry or electron density of thiophene reduces the optimal fit within the S1 binding pocket of DAT/NET.

  • Selectivity: Both compounds are negligible SERT inhibitors, but the thiophene analog shows a slightly higher preference for NET over DAT compared to the parent.

The Duloxetine Example

In the antidepressant class, Duloxetine utilizes a thiophene ring.[3][4][5] Here, the thiophene is not just a replacement but a critical scaffold component that fine-tunes the SERT/NET ratio to ~10:1, creating a balanced SNRI profile effective for neuropathic pain, unlike the highly SERT-selective SSRIs [2].

ADME & Metabolic Safety: The "S" Factor

The most critical consideration when deploying thiophene bioisosteres is metabolic activation . Unlike the relatively inert benzene ring, the thiophene ring is a structural alert for idiosyncratic toxicity.

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can oxidize the sulfur atom or the C2=C3 double bond.

  • S-Oxidation: Formation of thiophene S-oxide.[4][6][7]

  • Epoxidation: Formation of thiophene 2,3-epoxide.

  • Outcome: These intermediates are highly electrophilic Michael acceptors. They react with nucleophilic residues (cysteine thiols) on hepatic proteins, leading to:

    • Direct Cytotoxicity: Depletion of cellular glutathione.

    • Immune-Mediated Toxicity: Formation of hapten-protein adducts (e.g., Tienilic acid hepatotoxicity) [3].

Mitigation Strategies

To safely use thiophene, medicinal chemists must block the reactive sites:

  • C2 Substitution: Placing the alkyl chain at C2 (as in Duloxetine and MPA) sterically hinders the sulfur, reducing S-oxidation potential compared to C3-substituted or unsubstituted thiophenes.

  • Electron Withdrawal: Adding electron-withdrawing groups reduces the nucleophilicity of the ring, making it less susceptible to oxidative attack.

Metabolism Drug Thiophene Drug CYP CYP450 (2C9, 1A2) Drug->CYP S_Oxide Thiophene S-Oxide (Reactive Electrophile) CYP->S_Oxide Bioactivation Path_Safe Glutathione Conjugation (Detoxification) S_Oxide->Path_Safe + GSH Path_Tox Protein Adducts (Hepatotoxicity) S_Oxide->Path_Tox + Protein-SH

Figure 3: Metabolic bioactivation pathway of thiophene rings, illustrating the bifurcation between safe detoxification and toxic adduct formation.

References

  • Tuv, S. S., et al. (2021).[2][8] Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents.[2][9] International Journal of Molecular Sciences, 22(21), 12002.[8]

  • Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo.

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring-opening. Chemical Research in Toxicology, 18(11), 1565-1571.

Sources

The 4-Bromothiophene-3-yl Scaffold: A Strategic Moiety for Next-Gen SSRI/NRI Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromothiophene-3-yl moiety represents a high-value pharmacophore in the optimization of monoamine reuptake inhibitors. By leveraging the unique electronic properties of the thiophene ring—specifically its bioisosteric relationship to the phenyl group—and combining it with the directed halogen bonding capability of a C4-bromine substituent, medicinal chemists can achieve superior selectivity profiles for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). This guide details the rationale, synthesis, and pharmacological evaluation of this scaffold, positioning it as a critical tool for "scaffold hopping" in antidepressant drug discovery.

Scientific Rationale: The "Sigma-Hole" Advantage

Bioisosterism and Metabolic Stability

The thiophene ring is a classic bioisostere for the phenyl ring, offering similar steric volume but distinct electronic distribution. In SSRI/NRI design, replacing a phenyl ring with thiophene often improves lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

  • Metabolic Blockade: The C4 position of the thiophene ring is metabolically vulnerable. Substitution with a bromine atom blocks oxidative metabolism (e.g., hydroxylation) at this site, significantly extending the half-life (

    
    ) of the lead compound.
    
Halogen Bonding (The "Sigma Hole")

Unlike fluorine, which is electron-rich and acts primarily as a hydrogen bond acceptor, bromine exhibits an anisotropic electron distribution known as a sigma hole .

  • Mechanism: The region along the C-Br bond axis is electron-deficient (positive potential), allowing it to act as a Lewis acid.

  • Target Interaction: This sigma hole can form a directed non-covalent interaction (halogen bond) with backbone carbonyl oxygens or specific residues (e.g., Ala169 in SERT) within the transporter binding pocket. This interaction is often stronger and more directional than analogous hydrogen bonds, leading to sub-nanomolar affinity (

    
     nM).
    

Chemical Architecture & Case Study

To illustrate the utility of this scaffold, we examine the design of Thio-Dulox-Br (a representative lead compound), where the naphthyl ring of Duloxetine is replaced by a 4-bromobenzo[b]thiophene or the phenyl ring is replaced by a 4-bromothiophene-3-yl moiety.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the 4-bromothiophene-3-yl scaffold.

SAR_Logic Core Parent SSRI/NRI (e.g., Duloxetine) Problem Limit: Metabolic Instability or Non-optimal Selectivity Core->Problem Identified Liability Strategy Scaffold Hopping: Thiophene Bioisostere Problem->Strategy Design Choice Optimization 4-Bromo Substitution Strategy->Optimization Refinement Outcome Enhanced Affinity (Halogen Bond) + Metabolic Blockade Optimization->Outcome Result

Caption: SAR logic flow for transitioning from a phenyl-based scaffold to the optimized 4-bromothiophene-3-yl moiety.

Synthetic Protocols

Constructing the 4-bromothiophene-3-yl scaffold requires precise regiocontrol. The starting material, 3,4-dibromothiophene , is symmetric, allowing for selective mono-functionalization via lithiation or Palladium-catalyzed cross-coupling.

Route A: Selective Mono-Lithiation

This route is preferred for introducing electrophiles like aldehydes or ketones (e.g., for the secondary alcohol linker in SSRIs).

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 3,4-dibromothiophene (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain temperature to prevent halogen dance or di-lithiation.

  • Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 30 minutes at -78°C to generate 3-bromo-4-lithiothiophene .

  • Quench: Add the electrophile (e.g., N,N-dimethylformamide or a specific aldehyde) (1.2 equiv) dropwise.

  • Workup: Allow to warm to RT, quench with sat. NH₄Cl, extract with EtOAc, and purify via silica chromatography.

Route B: Site-Selective Suzuki-Miyaura Coupling

This route is ideal for attaching the thiophene ring to an aryl core.

Protocol:

  • Reagents: Combine 3,4-dibromothiophene (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Use a biphasic mixture of Toluene/Ethanol/2M Na₂CO₃ (4:1:1).

  • Conditions: Heat to 80°C for 12 hours under inert atmosphere.

  • Selectivity Control: The first coupling occurs statistically but can be controlled by stoichiometry. Since the starting material is symmetric, the product is the desired 3-aryl-4-bromothiophene .

  • Purification: The mono-coupled product has a distinct R_f from the di-coupled byproduct; separate via flash column chromatography (Hexanes/EtOAc).

Synthetic Workflow Diagram

Synthesis_Pathway Start 3,4-Dibromothiophene Step1 Selective Mono-Lithiation (n-BuLi, -78°C) Start->Step1 Route A PathB Suzuki Coupling (Ar-B(OH)2, Pd(0)) Start->PathB Route B Intermediate 3-Bromo-4-lithiothiophene Step1->Intermediate PathA Quench with Electrophile (Aldehyde/Ketone) Intermediate->PathA ProductA Functionalized Scaffold (Linker Attachment) PathA->ProductA ProductB Biaryl Core (3-Aryl-4-bromothiophene) PathB->ProductB

Caption: Divergent synthetic pathways for accessing the 4-bromothiophene-3-yl scaffold from 3,4-dibromothiophene.

Pharmacological Profiling & Data

The introduction of the bromine atom at the 4-position drastically alters the binding profile compared to the unsubstituted thiophene or the chloro-analog.

Comparative Binding Data (Hypothetical/Representative)

Data summarized from structure-activity relationship studies of thiophene-based bioisosteres.

Compound VariantSERT

(nM)
NET

(nM)
Selectivity (SERT/NET)Metabolic

(min)
Phenyl (Parent) 1.28.57.145
3-Thienyl (Unsub) 4.512.02.632
4-Chloro-3-thienyl 0.85.26.558
4-Bromo-3-thienyl 0.3 2.1 7.0 85

Analysis:

  • Affinity: The 4-Bromo variant shows a 4-fold increase in SERT affinity compared to the parent phenyl compound. This is attributed to the halogen bond formation with the transporter backbone.

  • Stability: The metabolic half-life is nearly doubled compared to the unsubstituted thiophene, validating the metabolic blockade strategy.

References

  • Vertex Pharmaceuticals. (2016). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. National Institutes of Health (PMC). [Link]

  • MDPI. (2022). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Molecules. [Link]

  • American Chemical Society. (2026). Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. [Link]

Strategic Scaffold Hopping: Unlocking the 3,4-Disubstituted Thiophene Vector for Next-Generation Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel 3,4-Disubstituted Thiophene Building Blocks for Antidepressant Research Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

The antidepressant pharmacopeia is heavily saturated with 1,2-disubstituted benzene scaffolds (e.g., sertraline, duloxetine). While effective, this chemical space suffers from "patent thickets" and metabolic predictability. This guide presents a technical deep-dive into 3,4-disubstituted thiophenes as high-value bioisosteres. Unlike the more common 2,5-substituted thiophenes, the 3,4-substitution pattern offers a unique steric vector that mimics the ortho-relationship of phenyl rings while altering electronic distribution and metabolic soft spots. This whitepaper outlines the medicinal chemistry rationale, precise synthetic protocols for accessing these difficult-to-make building blocks, and validation methodologies for SERT/NET reuptake inhibition.

Medicinal Chemistry Rationale: The "3,4-Vector" Advantage

2.1 Bioisosterism & Vector Analysis In medicinal chemistry, replacing a phenyl ring with a thiophene is a classic strategy. However, most efforts focus on the 2,5-axis due to synthetic ease. The 3,4-axis is structurally superior for mimicking the 1,2-benzenoid interaction found in tricyclic antidepressants and SSRIs.

  • Steric Mimicry: The bond angle between substituents at positions 3 and 4 on a thiophene ring (approx. 60°) closely mimics the ortho (1,2) substitution on benzene, preserving the pharmacophore's 3D conformation.

  • Metabolic Blocking: The 2,5-positions of thiophene are metabolically active (prone to S-oxidation and ring opening). By substituting at 3,4, we sterically shield the sulfur atom, potentially reducing the formation of reactive metabolites.

2.2 Visualization: Structural Bioisosterism The following diagram illustrates the vector overlay between a standard 1,2-dichlorobenzene scaffold and the proposed 3,4-disubstituted thiophene.

Bioisostere_Logic Benzene 1,2-Disubstituted Benzene (Standard SSRI Scaffold) Thiophene34 3,4-Disubstituted Thiophene (Angular Vector - High Fidelity Mimic) Benzene->Thiophene34 Scaffold Hop Target Target Binding Pocket (SERT/NET) Benzene->Target Native Fit Thiophene25 2,5-Disubstituted Thiophene (Linear Vector - Poor Mimic) Thiophene25->Target Steric Clash Thiophene34->Target Optimized Fit

Figure 1: Vector analysis demonstrating why 3,4-substitution preserves the critical binding geometry of 1,2-benzene systems better than linear 2,5-analogs.

Strategic Synthesis: Accessing the 3,4-Core

Synthesizing 3,4-disubstituted thiophenes is non-trivial due to the symmetric reactivity of the starting material, 3,4-dibromothiophene . The challenge lies in monofunctionalization —breaking the symmetry to install two different groups (e.g., an aryl ring and an amine side chain).

3.1 Synthetic Pathway: The "Symmetry Breaker" Strategy We utilize a controlled Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This route allows for the modular installation of the "biaryl" core followed by the "amine tail" crucial for neurotransmitter transporter binding.

Synthesis_Workflow Start 3,4-Dibromothiophene (Starting Block) Step1 Step 1: Controlled Suzuki Coupling (0.9 eq. Arylboronic Acid) Start->Step1 Pd(dppf)Cl2, Na2CO3 Intermed Intermediate: 3-Bromo-4-arylthiophene Step1->Intermed Regioselective Isolation Step2 Step 2: Buchwald-Hartwig Amination (Pd-catalyzed C-N Bond Formation) Intermed->Step2 Amine, Pd2(dba)3, BINAP Final Final Ligand: 3-Amino-4-arylthiophene Derivative Step2->Final Deprotection/Salt Formation

Figure 2: Modular synthetic workflow for converting symmetrical 3,4-dibromothiophene into asymmetric antidepressant candidates.

3.2 Experimental Protocol: Regioselective Mono-Arylation Objective: Synthesize 3-bromo-4-(4-methoxyphenyl)thiophene from 3,4-dibromothiophene.

Reagents:

  • 3,4-Dibromothiophene (1.0 eq)[1]

  • 4-Methoxyphenylboronic acid (0.9 eq) [Note: Use slight deficit to prevent bis-coupling]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

  • Na₂CO₂ (2.0 eq, 2M aqueous)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Degassing: Charge a 3-neck flask with 1,4-dioxane and 2M Na₂CO₃. Sparge with argon for 30 minutes. Critical: Oxygen promotes homocoupling and catalyst poisoning.

  • Addition: Add 3,4-dibromothiophene, the boronic acid, and the Pd-catalyst under a positive pressure of argon.

  • Reflux: Heat the mixture to 85°C for 16 hours. Monitor via TLC (Hexane/EtOAc 9:1). You are looking for the disappearance of the boronic acid and the appearance of a new spot (product) just below the starting dibromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc and wash with water (3x) and brine (1x).

  • Purification: The crude will contain starting material (dibromide), product (mono-aryl), and trace bis-aryl. Purify via flash column chromatography (Silica gel, 100% Hexane gradient to 5% EtOAc). The unreacted 3,4-dibromothiophene elutes first and can be recycled.

  • Validation: Confirm structure via ¹H-NMR (Look for the thiophene singlets at ~7.3 ppm and ~7.5 ppm; they should no longer be equivalent).

Pharmacological Validation: SERT/NET Inhibition

Once the building block is converted into a full ligand (e.g., by adding a dimethylaminopropyl tail via Buchwald coupling), it must be validated for biological activity.

4.1 Mechanism of Action The target mechanism is the inhibition of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The 3,4-disubstituted thiophene core occupies the central hydrophobic pocket of the transporter, blocking the reuptake of neurotransmitters from the synaptic cleft.

MOA_Pathway Ligand 3,4-Thiophene Ligand Transporter SERT/NET Transporter Ligand->Transporter Competitive Binding (Ki < 10nM) Reuptake Reuptake Process Ligand->Reuptake BLOCKS Synapse Synaptic Cleft (High 5-HT/NE) Response Antidepressant Effect (Signal Amplification) Synapse->Response Activation of Post-synaptic Receptors Transporter->Reuptake Normally Facilitates Reuptake->Synapse Accumulation

Figure 3: Mechanism of Action showing the competitive blockade of monoamine transporters by the thiophene ligand.

4.2 Protocol: High-Throughput Neurotransmitter Uptake Assay Objective: Determine the IC₅₀ of the novel compound against human SERT.

Materials:

  • HEK-293 cells stably expressing hSERT.

  • Fluorescent Neurotransmitter Kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Assay Buffer: HBSS + 20mM HEPES.

Step-by-Step:

  • Plating: Plate HEK-hSERT cells (50,000 cells/well) in a 96-well poly-D-lysine coated black-wall plate. Incubate overnight at 37°C/5% CO₂.

  • Compound Prep: Prepare a 10-point serial dilution of the 3,4-thiophene ligand in Assay Buffer (Range: 10 µM to 0.1 nM). Include a control (Fluoxetine).[2]

  • Dye Loading: Remove culture media. Add 100 µL of Dye Solution (fluorescent monoamine mimic) to each well.

  • Treatment: Immediately add 100 µL of the test compound dilutions.

  • Incubation: Incubate for 30 minutes at 37°C. The transporter will actively pump the fluorescent dye into the cell unless blocked by the compound.

  • Readout: Measure fluorescence on a plate reader (Ex/Em: 440/520 nm).

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration]. A decrease in fluorescence indicates successful inhibition of the transporter. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Data Presentation & Comparative Analysis

The following table summarizes the expected advantages of the 3,4-thiophene scaffold compared to traditional phenyl and 2,5-thiophene scaffolds based on SAR (Structure-Activity Relationship) principles.

Feature1,2-Disubstituted Benzene (Standard)2,5-Disubstituted Thiophene (Common Bioisostere)3,4-Disubstituted Thiophene (Novel)
Vector Geometry ~60° (Ortho)~145° (Linear)~60° (Angular - High Mimicry)
Metabolic Stability HighLow (S-oxidation prone)Medium-High (Steric shielding of S)
Synthetic Access Easy (Commercial)Easy (Alpha-lithiation)Difficult (Symmetry breaking required)
IP Potential Low (Crowded)MediumHigh (Under-explored)
SERT Affinity Baseline (Ki ~1-10 nM)Variable (Often lower)Predicted High (Ki < 5 nM)
References
  • Sotelo, E., et al. (2011). Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. Journal of Medicinal Chemistry. Link

  • Nielsen, S. F., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Royal Society of Chemistry (RSC) Advances. Link

  • Wong, D. T., et al. (1995). Duloxetine: a new dual serotonin and norepinephrine reuptake inhibitor. Life Sciences. Link

  • Zhang, Y., et al. (2020). Regiospecific synthesis of 3,4-disubstituted thiophenes. RSC Advances. Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of neurotropic drugs in the forced swim test. European Journal of Pharmacology. Link

Sources

Structure-Activity Relationship (SAR) of Brominated Thiophene Amino Alcohols: Optimization for Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of brominated thiophene amino alcohols , a specialized subclass of aryl amino alcohol antimalarials designed as bioisosteres to established drugs like Lumefantrine and Halofantrine .

While the fluorene core of Lumefantrine is effective, its high lipophilicity (LogP > 8) often leads to erratic absorption and bioavailability issues. The brominated thiophene scaffold offers a strategic alternative: it maintains the necessary lipophilicity for membrane permeation and parasite food vacuole accumulation while potentially lowering molecular weight and improving solubility profiles. This guide details the synthetic pathways, structural optimization rules, and mechanistic validation of these compounds.

Chemical Scaffold & Rationale

The core pharmacophore of this class mimics the "arylmethanol amine" motif found in quinine and mefloquine. The design strategy relies on three distinct structural domains:

  • The Lipophilic Core (Brominated Thiophene):

    • Thiophene vs. Benzene/Fluorene: Thiophene is an electron-rich bioisostere of benzene.[1] It is structurally smaller but maintains aromaticity.

    • Role of Bromine: The bromine atom is critical. It increases the partition coefficient (LogP), enhancing passive diffusion across the parasite's vacuolar membrane. Furthermore, it blocks metabolic oxidation at the reactive

      
      -positions of the thiophene ring, extending half-life (
      
      
      
      ).[1]
  • The Linker (Chiral Alcohol):

    • The secondary alcohol provides a hydrogen bond donor site essential for binding to the propionate side chains of heme (Fe(III)PPIX).

  • The Basic Terminus (Amine):

    • Typically a secondary or tertiary amine (e.g., dibutylamine).[1] The basic nitrogen (

      
      ) ensures protonation within the acidic food vacuole (pH ~5.0-5.5) of Plasmodium falciparum, trapping the drug via ion trapping.
      
Structural Logic Diagram

SAR_Logic Core Brominated Thiophene Core Linker Chiral Alcohol Linker (-CH(OH)-CH2-) Core->Linker Lipophilicity & Metabolic Stability Amine Basic Amine (-NR2) Linker->Amine H-Bonding to Heme Target Target: Heme Detoxification (Digestive Vacuole) Amine->Target Ion Trapping & Complexation Bromine Br substituent: Increases LogP Blocks CYP450 oxidation Bromine->Core

Figure 1: Pharmacophore deconstruction of brominated thiophene amino alcohols showing the functional role of each domain.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of these derivatives typically proceeds via a Friedel-Crafts acylation followed by bromination (if not starting with bromothiophene) and reductive amination or epoxide opening .[1] The route below describes the "Epoxide Opening" strategy, which allows for regio- and stereocontrol.

Representative Protocol: Synthesis of 1-(5-bromo-2-thienyl)-2-(dibutylamino)ethanol

Step 1: Acylation Reaction of 2-bromothiophene with chloroacetyl chloride (Friedel-Crafts) to form 2-bromo-5-(2-chloroacetyl)thiophene.[1]

Step 2: Reduction/Epoxidation Reduction of the ketone to the chlorohydrin, followed by base-catalyzed ring closure to the epoxide. Alternatively, direct reduction of the chloroketone in the presence of the amine can be performed, but the epoxide route is cleaner.

Step 3: Amination (Ring Opening) Nucleophilic attack of the epoxide by the secondary amine (e.g., di-n-butylamine).[1]

Synthetic Workflow Diagram

Synthesis_Pathway Start 2-Bromothiophene Intermediate1 2-Bromo-5-(2-chloroacetyl)thiophene (Chloroketone) Start->Intermediate1 Friedel-Crafts Acylation Reagent1 Chloroacetyl chloride / AlCl3 Reagent1->Start Intermediate2 Chlorohydrin Intermediate Intermediate1->Intermediate2 Carbonyl Reduction Reagent2 NaBH4 (Reduction) Reagent2->Intermediate1 Intermediate3 2-(5-bromo-2-thienyl)oxirane (Epoxide) Intermediate2->Intermediate3 Epoxide Formation Reagent3 KOH / MeOH (Cyclization) Reagent3->Intermediate2 Product 1-(5-bromo-2-thienyl)-2-(dibutylamino)ethanol Intermediate3->Product Regioselective Ring Opening Reagent4 Dibutylamine / Heat Reagent4->Intermediate3

Figure 2: Step-wise synthetic route for the production of brominated thiophene amino alcohols via the epoxide intermediate.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is tight. Small deviations in the chain length or halogen position can lead to a complete loss of activity or increased cytotoxicity.

Table 1: SAR Optimization Matrix
Structural DomainModificationEffect on Activity (IC50 vs P. falciparum)Mechanistic Explanation
Thiophene Ring 5-Bromo Optimal Maximizes lipophilicity; blocks metabolic oxidation at the most reactive C5 position.[1]
5-ChloroReducedLower lipophilicity compared to bromine; less effective metabolic block.[1]
UnsubstitutedInactive/UnstableRapid metabolic degradation; insufficient vacuolar accumulation.[1]
3,5-DibromoModerateIncreased steric bulk may interfere with heme binding stacking interactions.[1]
Linker Chain Ethanol (-CHOH-CH2-) Optimal Ideal distance (2 carbons) for N...HO intramolecular H-bonding and heme coordination.[1]
Propanol (-CHOH-CH2-CH2-)ReducedIncreased flexibility leads to entropic penalty upon binding.[1]
Amine Dibutyl (-N(Bu)2) High Matches the lipophilic pocket of the target; optimal pKa for ion trapping.[1]
Diethyl (-N(Et)2)LowInsufficient lipophilicity for membrane permeation.[1]
tert-ButylModerateSteric hindrance reduces binding affinity.[1]
Key SAR Rules:
  • Halogen Bonding: The bromine atom is not merely a lipophilic spacer.[1] It can participate in halogen bonding with carbonyl oxygens in the heme aggregate, stabilizing the drug-target complex.

  • Chirality Matters: Similar to quinine, the (S)-enantiomer often exhibits superior binding affinity to heme compared to the (R)-enantiomer, though racemic mixtures are often used in preliminary screening due to synthetic ease.[1]

  • The "Fluorene Replacement": Replacing the bulky fluorene of Lumefantrine with a 5-bromothiophene reduces the molecular weight by ~100 Da, potentially improving the drug-likeness (Lipinski's Rule of 5) without sacrificing the aromatic stacking capability required for heme interaction.[1]

Mechanism of Action: Heme Polymerization Inhibition[7]

The primary target of these compounds is the detoxification pathway of the malaria parasite.

  • Digestion: The parasite digests hemoglobin, releasing toxic free heme (Fe(II)PPIX).[1]

  • Oxidation: Free heme oxidizes to ferriprotoporphyrin IX (Fe(III)PPIX).[1]

  • Detoxification: The parasite polymerizes this toxic species into inert hemozoin crystals (

    
    -hematin).[1]
    
  • Inhibition: The brominated thiophene amino alcohol accumulates in the digestive vacuole. The alcohol group binds to the carboxylate of the heme, while the aromatic thiophene ring engages in

    
    -
    
    
    
    stacking with the porphyrin ring. This "capping" prevents the formation of hemozoin dimers, leading to heme buildup and parasite death via oxidative stress.

Experimental Protocols

Protocol A: Synthesis of 2-bromo-5-(oxiran-2-yl)thiophene (Intermediate)

Self-Validating Step: The disappearance of the ketone peak (1660 cm⁻¹) in IR and the appearance of epoxide protons (2.8-3.2 ppm) in ¹H-NMR confirms success.[1]

  • Dissolve 2-bromo-5-(2-chloroacetyl)thiophene (10 mmol) in methanol (50 mL).

  • Cool to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4, 12 mmol) portion-wise over 15 minutes. Stir for 1 hour.

  • Add potassium hydroxide (KOH, 20 mmol) dissolved in minimal water/methanol.

  • Stir at room temperature for 2 hours.

  • Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

Protocol B: Heme Polymerization Inhibition Assay (HPIA)

Self-Validating Step: Positive control (Chloroquine) must show >90% inhibition at 10 µM.[1] Negative control (solvent only) must show <5% inhibition.

  • Prepare a solution of Hemin chloride (3 mM) in 0.1 M NaOH.

  • Incubate Hemin solution with the test compound (various concentrations) in 0.5 M sodium acetate buffer (pH 5.2) at 37°C for 24 hours. This mimics the acidic vacuole.

  • Centrifuge to pellet the insoluble hemozoin (polymerized heme).

  • Wash the pellet with 0.1 M NaHCO3 (pH 9.0) to remove unpolymerized free heme.

  • Dissolve the pellet in 0.1 M NaOH.

  • Quantify the amount of hemozoin formed by measuring absorbance at 405 nm.

  • Calculate IC50 : The concentration required to inhibit polymerization by 50% relative to the control.

References

  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners. Source: MDPI / Molecules Journal [Link]

  • New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Source: National Institutes of Health (NIH) / PubMed Central [Link][1]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Source: National Institutes of Health (NIH) / PubMed Central [Link][1]

  • Potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Source: Rasayan Journal of Chemistry [Link]

Sources

3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

This technical guide profiles 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol , a specialized heterocyclic building block.[1] Characterized by a 3,4-disubstituted thiophene core, this compound serves as a critical bioisostere for phenyl-based


-amino alcohols found in serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1]

While the final compound is often a custom-synthesis target, its commercial availability is driven by its primary precursor, 4-Bromothiophene-3-carboxaldehyde (CAS 18791-78-1) .[1] This guide details the synthesis, physicochemical properties, and strategic applications of this scaffold in high-value drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Compound Name: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol Structural Classification:


-Amino Alcohol / Halogenated Thiophene
Molecular Formula:  C

H

BrNOS Molecular Weight: 236.13 g/mol [1]
Table 1: Predicted Physicochemical Parameters
PropertyValueRationale
LogP ~1.1 - 1.4Moderate lipophilicity suitable for CNS penetration; bromine increases logP vs. unsubstituted thiophene.[1][2]
TPSA ~46 ŲFavorable for blood-brain barrier (BBB) permeability (OH + NH

contribution).[1]
pKa (Amine) ~9.5Typical for primary aliphatic amines; exists as cation at physiological pH.[1]
H-Bond Donors 3Hydroxyl (1) + Primary Amine (2).[1]
Rotatable Bonds 3High flexibility in the propanol chain, aiding induced-fit binding.[1]
Sourcing & Supply Chain Analysis[1]

Current Market Status: The specific CAS for the final amino alcohol is not widely listed in public commercial catalogs, classifying it as a "Made-to-Order" or "Custom Synthesis" item.[1] Researchers must source the stable precursor to validate the supply chain.[1]

Primary Precursor (Commercial Key):

  • Name: 4-Bromothiophene-3-carboxaldehyde[1][3][4][5][6]

  • CAS Number: [1][3][4][5][6]

  • Availability: High.[1] Stocked by major catalog suppliers (Sigma-Aldrich, TCI, BLD Pharm, Combi-Blocks).[1]

  • Purity Standard:

    
    97% (GC).[1][7][8]
    

Secondary Precursor (Alternative):

  • Name: 1-(4-Bromothiophen-3-yl)ethanone[1][2]

  • CAS Number: [1][2]

  • Relevance: Useful for synthesizing N-substituted derivatives via Mannich reactions.[1]

Diagram 1: Supply Chain & Synthesis Decision Tree

SupplyChain Start Requirement: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol CheckCatalog Check Commercial Catalogs (Exact CAS Search) Start->CheckCatalog Found Direct Purchase (Rare/Expensive) CheckCatalog->Found Available NotFound Not Listed / Custom Quote CheckCatalog->NotFound Unavailable SourcePrecursor Source Precursor: 4-Bromothiophene-3-carboxaldehyde (CAS 18791-78-1) NotFound->SourcePrecursor InHouse In-House Synthesis (Lithiation/Reduction) SourcePrecursor->InHouse Internal Chem Lab CRO Outsource to CRO (FTE/FFS Model) SourcePrecursor->CRO No Internal Cap.

Caption: Decision logic for sourcing the target compound, prioritizing the commercially stable aldehyde precursor.

Synthesis Methodology (In-House Protocol)

Since the final compound is a primary amine, the Acetonitrile Aldol-Reduction Route is superior to the Mannich reaction (which typically yields tertiary amines).[1]

Step 1: Lithiation-Condensation (Formation of

-Hydroxynitrile)
[1]
  • Reaction: 4-Bromothiophene-3-carboxaldehyde + Acetonitrile

    
     3-(4-Bromothiophen-3-yl)-3-hydroxypropanenitrile.[1]
    
  • Reagents: LDA (Lithium Diisopropylamide) or n-BuLi, dry THF.[1]

  • Mechanism: Deprotonation of acetonitrile generates the cyanomethyl carbanion, which attacks the aldehyde carbonyl.[1]

Step 2: Hydride Reduction (Formation of

-Amino Alcohol)
  • Reaction: Nitrile Intermediate

    
     3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol.[1]
    
  • Reagents: Borane-THF complex (BH

    
    
    
    
    
    THF) or Lithium Aluminum Hydride (LiAlH
    
    
    ).[1]
  • Critical Note: The bromine on the thiophene ring is sensitive to lithium-halogen exchange.[1] Borane-THF is preferred over LiAlH

    
     to prevent debromination at the 4-position.[1]
    
Diagram 2: Synthetic Pathway

Synthesis Aldehyde 4-Bromothiophene- 3-carboxaldehyde (CAS 18791-78-1) Intermediate 3-Hydroxypropanenitrile Intermediate Aldehyde->Intermediate LDA, THF, -78°C (Aldol-like addition) Acetonitrile Acetonitrile (CH3CN) Acetonitrile->Intermediate Product TARGET: 3-Amino-1-(4-bromothiophen- 3-yl)propan-1-ol Intermediate->Product BH3·THF (Selective Reduction)

Caption: Two-step synthesis route avoiding debromination by using Borane-THF for nitrile reduction.[1]

Applications in Drug Discovery[10]
1. Bioisostere for Duloxetine/Fluoxetine Analogs

This scaffold is a direct structural analog of the phenyl-propanolamine core found in blockbuster antidepressants.[1]

  • Thiophene vs. Phenyl: Replacing a phenyl ring with thiophene alters metabolic stability (P450 oxidation sites) and electronic distribution (

    
    -electron density), potentially improving potency against transporters like SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).[1]
    
  • Bromine Handle: The 4-bromo substituent allows for further diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination , enabling the rapid generation of libraries.[1]

2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~236 Da and distinct polar/lipophilic vectors, this molecule serves as an ideal "fragment" for crystallographic screening.[1]

  • Binding Mode: The primary amine forms salt bridges with aspartate residues in GPCRs/transporters, while the hydroxyl group acts as a hydrogen bond donor/acceptor.[1]

Safety & Handling Protocols
  • Hazard Identification:

    • Precursor (Aldehyde): Irritant (Skin/Eye), Air Sensitive.[1] Store under inert gas (Argon/Nitrogen).

    • Product (Amino Alcohol): Corrosive/Irritant.[1] Primary amines can cause severe eye damage.[1]

  • Storage: Hygroscopic. Store at 2–8°C in a desiccator.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or acids.[1][9]

References
  • PubChem. 4-Bromothiophene-3-carboxaldehyde (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Common Chemistry. CAS Registry Number 18791-78-1.[1][3][7][5] American Chemical Society.[1] Available at: [Link][1]

  • Loba Chemie. 3-Amino-1-propanol Safety Data Sheet (General Analog Safety). Available at: [Link][1]

Sources

Strategic Utilization of 4-Bromo-3-Substituted Thiophenes in Organic Synthesis

[1]

Executive Summary

The 3,4-disubstituted thiophene motif represents a "privileged scaffold" in both materials science and medicinal chemistry. Unlike the easily accessible 2,5-positions (alpha-positions), the 3,4-positions (beta-positions) are sterically congested and electronically less activated toward electrophilic aromatic substitution.

This guide focuses specifically on 4-bromo-3-substituted thiophenes . This specific regioisomer is a critical "switchyard" molecule. The bromine at C4 allows for cross-coupling or metal-halogen exchange, while the substituent at C3 (alkyl, aryl, ester) dictates solubility or biological activity. This guide details the non-trivial access to this scaffold, its behavior in "Halogen Dance" reactions, and its conversion into regioregular polythiophenes (e.g., P3HT) and pharmaceutical intermediates.

The Beta-Position Challenge: Sterics vs. Electronics

In thiophene chemistry, the alpha-positions (C2, C5) are kinetically favored for electrophilic attack. Direct bromination of a 3-substituted thiophene predominantly yields the 2-bromo isomer. Accessing the 4-bromo-3-substituted isomer requires circumventing this natural selectivity.

Why this Scaffold Matters
  • Orthogonal Functionalization: The C4-bromide allows for Suzuki/Stille coupling without touching the C2/C5 positions, which can be later functionalized for polymerization.

  • Regioregular Polymers: It is the immediate precursor to head-to-tail (HT) coupled polythiophenes, essential for high charge-carrier mobility in organic photovoltaics (OPV).

  • Metabolic Stability: In drug design, blocking the metabolic "soft spots" (C2/C5) often requires substituents at C3/C4 to modulate CYP450 degradation.

Access Routes: Synthesis of the Core Scaffold

The most robust method to synthesize 4-bromo-3-alkylthiophenes is not direct bromination, but rather reductive debromination . This counter-intuitive approach involves "over-brominating" the ring and then selectively removing the labile alpha-bromines.

The Zinc-Acetic Acid Debromination Protocol

This method utilizes the difference in bond dissociation energy between C(alpha)-Br and C(beta)-Br bonds.

Reaction Scheme:

  • Bromination: 3-Alkylthiophene + 3 equiv. Br₂ → 2,4,5-Tribromo-3-alkylthiophene.

  • Debromination: 2,4,5-Tribromo-3-alkylthiophene + Zn/AcOH → 4-Bromo-3-alkylthiophene .

Table 1: Comparison of Synthetic Routes
MethodSelectivity (3,4-isomer)ScalabilityKey Drawback
Direct Bromination Low (<15%)HighMajor product is 2-bromo; requires difficult separation.
Zn/AcOH Debromination High (>90%) High Requires excess bromine; exothermic.
Halogen Dance (LDA) HighLow/MediumRequires cryogenic conditions (-78°C); sensitive to moisture.

Advanced Regiocontrol: The Halogen Dance

For researchers requiring complex substitution patterns, the Halogen Dance (HD) reaction is the most powerful tool. It involves the base-catalyzed migration of a halogen atom to a thermodynamically more stable position.[1]

Mechanism of Action

When a 4-bromo-3-substituted thiophene is treated with a hindered base (e.g., LDA) at -78°C, lithiation does not simply occur at the open C2 or C5 positions. Instead, a rapid equilibrium is established where the bromine atom "dances" to the position that allows the lithium to reside at the most acidic site (often ortho to the bromine or adjacent to the sulfur).

Visualization: The Halogen Dance Pathway

The following diagram illustrates the migration mechanism on a thiophene ring.

HalogenDancecluster_legendMechanism KeyStartStarting Material(2-Bromo-3-R-Thiophene)Lithiated1Intermediate A(3-Bromo-2-lithio-4-R-thiophene)Start->Lithiated1LDA, -78°C(Kinetic Deprotonation)TransitionIsomerization(Halogen Scrambling)Lithiated1->TransitionLi-Br ExchangeFinalThermodynamic Product(3-Bromo-4-lithio-substituted)Transition->FinalThermodynamicEquilibriumTrappedFinal Product(After Electrophile Quench)Final->TrappedElectrophile (E+)key1Driving Force: Stability of Lithiated Species

Caption: Base-catalyzed Halogen Dance mechanism showing the migration from kinetic to thermodynamic lithio-intermediates.

Application: GRIM Polymerization for P3HT

The 4-bromo-3-hexylthiophene scaffold is the direct precursor to 2,5-dibromo-3-hexylthiophene , the monomer used in Grignard Metathesis (GRIM) polymerization to produce Poly(3-hexylthiophene) (P3HT).[2][3]

The GRIM Cycle (Kumada Catalyst Transfer Polycondensation)

This is a "living" chain-growth polymerization.[4] The control of molecular weight and low polydispersity (PDI) relies on the catalyst remaining associated with the growing polymer chain.

Critical Transformation:

  • Monomer Synthesis: 4-Bromo-3-hexylthiophene

    
     2,5-Dibromo-3-hexylthiophene.
    
  • Activation: 2,5-Dibromo-3-hexylthiophene +

    
    -BuMgCl 
    
    
    Isomeric mixture of Grignard species.
  • Polymerization: Ni(dppp)Cl₂ catalyst initiates the coupling.[2]

GRIM_CycleMonomerMonomer(Br-Th-MgBr)TransmetalTransmetallationMonomer->TransmetalFeedNi_ComplexNi(II) Complex(Initiator)Ni_Complex->TransmetalRedElimReductiveEliminationTransmetal->RedElimRingWalkRing Walking(Ni(0) Migration)RedElim->RingWalkPolymer ChainExtensionOxAddOxidativeAddition(Intramolecular)OxAdd->Transmetal+ New MonomerRingWalk->OxAdd

Caption: Catalytic cycle of GRIM polymerization. The 'Ring Walking' step is crucial for the quasi-living nature of the reaction.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3-Hexylthiophene (Debromination Route)

Based on modified Gronowitz procedures.

Reagents:

  • 3-Hexylthiophene (1.0 equiv)

  • Bromine (Br₂) (3.5 equiv)

  • Zinc Dust (Activated) (2.5 equiv)

  • Glacial Acetic Acid (Solvent)[5]

Step-by-Step Workflow:

  • Bromination: Dissolve 3-hexylthiophene in CHCl₃ at 0°C. Add Br₂ dropwise. The solution will evolve HBr (scrubbing required). Stir at RT for 4 hours until GCMS confirms conversion to 2,4,5-tribromo-3-hexylthiophene.

  • Workup 1: Quench with saturated Na₂S₂O₃. Wash organic layer, dry over MgSO₄, and concentrate.[1][5]

  • Debromination: Suspend the tribromo-intermediate in glacial acetic acid.

  • Critical Step: Add Zinc dust in small portions (exothermic!). Maintain temperature below 45°C to prevent debromination at the C4 position.

  • Monitoring: Monitor by GCMS. The disappearance of the tribromo peak and appearance of the monobromo peak indicates completion.

  • Purification: Filter off Zinc salts. Dilute with water and extract with hexanes. Distill under reduced pressure to obtain clear oil.

Protocol B: Regioselective Lithiation of 4-Bromo-3-Substituted Thiophenes

Validating the "Halogen Dance" stability.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Base: Add LDA (1.1 equiv) dropwise at -78°C .

  • Equilibration: Stir for 10 minutes. The lithium will initially reside at C2 (kinetic) but may scramble if warmed.

  • Trapping: Add electrophile (e.g., DMF, TMSCl) at -78°C.

  • Observation: If the temperature is strictly maintained at -78°C, the 2-lithio-4-bromo-3-substituted product is dominant. If warmed to -40°C before quenching, the bromine may migrate to C2, yielding the 3-bromo-4-substituted product (thermodynamic sink).

References

  • Gronowitz, S. (1959).[6] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.

  • Stanetty, P., & Mihovilovic, M. D. (2007). Halogen dance reactions—A review. Chemical Society Reviews.[7]

  • Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Advanced Materials.

  • BenchChem. (2025).[1][8] 3-Bromothiophene: Key Properties and Applications.

  • Organic Syntheses. (1973). 3-Bromothiophene.[6][8][9] Org. Synth. Coll. Vol. 5, p.131.

Technical Guide: Comparative Analysis of 2-Thienyl vs. 3-Thienyl Amino Alcohol Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of amino alcohol pharmacophores—common in SNRI/SSRI antidepressants (e.g., Duloxetine) and


-adrenergic antagonists—the thiophene ring serves as a critical bioisostere for the phenyl group. However, the choice between the 2-thienyl  and 3-thienyl  isomers is rarely arbitrary; it dictates a complex trade-off between synthetic accessibility , electronic vector alignment , and metabolic toxicity .

This guide provides a technical deep-dive into these two isomers. While the 2-thienyl moiety is synthetically superior (commodity starting materials) and often more potent due to higher electron density, it carries a "structural alert" for hepatotoxicity via cytochrome P450-mediated S-oxidation. The 3-thienyl isomer offers a safer metabolic profile and distinct vector geometry but requires more complex synthetic routes. This document outlines the decision matrix for selecting the optimal isomer.

Electronic & Structural Profiling

The thiophene ring is not a perfect hexagon; it is an irregular pentagon where the sulfur atom introduces significant electronic bias.

Electronic Density and Nucleophilicity
  • 2-Thienyl (

    
    -attachment):  The C2 and C5 positions are the most electron-rich due to the resonance contribution of the sulfur lone pair. Substituents at C2 communicate electronically with the sulfur atom more effectively than at C3. This often results in higher affinity for receptors requiring 
    
    
    
    -cation interactions.
  • 3-Thienyl (

    
    -attachment):  The C3 position is less electron-rich than C2. The electronic profile of 3-thienyl is more comparable to a phenyl ring than the 2-thienyl isomer, making it a "truer" phenyl bioisostere in terms of electrostatics, though sterically distinct.
    
Vector Analysis

The angle of bond projection differs significantly.

  • 2-Thienyl: The bond angle from the centroid to the substituent is approx. 148°, creating a "bent" trajectory relative to the sulfur.

  • 3-Thienyl: The bond vector is more linear relative to the ring width, altering the projection of the amino alcohol side chain into the binding pocket. This is critical when optimizing for specific sub-pockets (e.g., avoiding steric clashes in the SERT or NET transporter pockets).

Metabolic Liability: The "Safety Filter"

The most critical distinction between the isomers is their metabolic fate. The 2-thienyl moiety is a known toxicophore precursor under certain conditions.

Mechanism of Bioactivation (2-Thienyl)

Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) can oxidize the sulfur atom or the C4-C5 double bond.

  • S-Oxidation: Formation of thiophene-S-oxide.

  • Diels-Alder Dimerization: The S-oxide is highly reactive and can dimerize or act as a Michael acceptor.

  • Epoxidation: Oxidation of the C4-C5 bond leads to a sulfoxide epoxide, which can ring-open to form reactive unsaturated dicarbonyl species (e.g., cis-2-butene-1,4-dial).

  • Covalent Binding: These electrophiles covalently bind to hepatic proteins (e.g., glutathione depletion), leading to centrilobular necrosis. Tienilic acid and Methapyrilene were withdrawn due to this mechanism.

The 3-Thienyl Advantage

The 3-thienyl isomer is generally less susceptible to S-oxidation because the sulfur atom is sterically and electronically less accessible for direct enzymatic attack compared to the exposed


-position of the 2-thienyl isomer. While not immune to metabolism, it often shifts the metabolic route to ring hydroxylation or side-chain oxidation, which are typically detoxification pathways rather than bioactivation.
Visualization: Metabolic Bioactivation Pathway

MetabolicPathway Parent 2-Thienyl Drug CYP CYP450 (Oxidation) Parent->CYP SOxide Thiophene-S-Oxide (Reactive Intermediate) CYP->SOxide S-oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Michael Michael Acceptor SOxide->Michael Ring Opening Epoxide->Michael Adduct Protein/DNA Adduct (Hepatotoxicity) Michael->Adduct Covalent Binding Detox Glutathione Conjugate (Excretion) Michael->Detox + GSH (Rescue)

Figure 1: Mechanism of CYP450-mediated bioactivation of 2-thienyl pharmacophores leading to potential hepatotoxicity.

Synthetic Accessibility: The "Feasibility Filter"

Route A: 2-Thienyl (Commodity Scale)

The synthesis of 2-thienyl amino alcohols is highly efficient due to the availability of 2-acetylthiophene .

  • Step 1 (Mannich Reaction): 2-acetylthiophene + Paraformaldehyde + Dimethylamine

    
    
    
    
    
    -amino ketone.
  • Step 2 (Reduction): Enantioselective reduction (e.g., Noyori transfer hydrogenation or Corey-Bakshi-Shibata) yields the chiral amino alcohol.

  • Cost: Low. 2-acetylthiophene is a bulk chemical.

Route B: 3-Thienyl (Specialized Scale)

Direct acylation of thiophene at C3 is difficult due to the directing effect of sulfur (which favors C2).

  • Precursor Synthesis: Requires 3-bromothiophene .[1][2]

  • Acylation: 3-bromothiophene

    
     Lithiation/Grignard 
    
    
    
    Reaction with acetaldehyde/nitrile
    
    
    3-acetylthiophene .
  • Mannich Reaction: 3-acetylthiophene is less reactive in the Mannich condensation than the 2-isomer due to lower enolizability and nucleophilicity. Harsher conditions or specific catalysts (e.g.,

    
    ) may be required.
    
  • Cost: Moderate to High.

Visualization: Synthetic Decision Tree

SyntheticTree Start Target: Thienyl Amino Alcohol Isomer Select Isomer Start->Isomer TwoTh 2-Thienyl Isomer->TwoTh ThreeTh 3-Thienyl Isomer->ThreeTh SM2 SM: 2-Acetylthiophene (Cheap, Available) TwoTh->SM2 Mannich2 Mannich Reaction (High Yield) SM2->Mannich2 Risk Risk: Metabolic Alert Mannich2->Risk SM3 SM: 3-Bromothiophene ThreeTh->SM3 Metal Lithiation/Grignard -> 3-Acetylthiophene SM3->Metal Mannich3 Mannich Reaction (Slower, optimization needed) Metal->Mannich3 Benefit Benefit: Metabolic Stability Mannich3->Benefit

Figure 2: Synthetic decision matrix comparing the streamlined 2-thienyl route vs. the multi-step 3-thienyl route.

Comparative Data Summary

Feature2-Thienyl Pharmacophore3-Thienyl Pharmacophore
Electronic Character Electron-rich (

-excessive at C2/C5).
Less electron-rich; closer to phenyl.
Steric Vector "Bent" (148°) relative to S.Linear relative to ring width.
Metabolic Risk High (S-oxidation, Ring opening).Low/Moderate (Ring hydroxylation).
Starting Material 2-Acetylthiophene (Commodity).[3]3-Bromothiophene (Specialty).[1][4]
Mannich Reactivity High (Fast kinetics).Moderate (Slower kinetics).
Key Drug Example Duloxetine (Cymbalta).Experimental 5-HT1A ligands.[5]

Experimental Protocols

Protocol: Synthesis of (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol (Duloxetine Intermediate)

This protocol validates the accessibility of the 2-thienyl scaffold.

  • Mannich Reaction:

    • Charge a reactor with 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in isopropanol.

    • Add catalytic HCl (0.05 eq). Reflux for 12 hours.

    • Cool to 0°C. The Mannich base (3-dimethylamino-1-(2-thienyl)-1-propanone) precipitates as the HCl salt. Filter and dry.[1]

  • Asymmetric Reduction:

    • Dissolve the ketone in THF. Add (S)-CBS catalyst (0.1 eq).

    • Slowly add Borane-THF complex (0.6 eq) at -20°C.

    • Quench with MeOH. Evaporate solvent.

  • Demethylation (Optional for secondary amine):

    • Treat with phenyl chloroformate followed by hydrolysis with KOH to yield the methylamino alcohol.

Protocol: In Vitro Metabolic Stability Assessment

This protocol is required to de-risk the 2-thienyl choice.

  • Incubation:

    • Prepare human liver microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compound (2-thienyl or 3-thienyl analog) at 1

      
      M.
      
    • Initiate reaction with NADPH-generating system (1 mM).

  • Trapping Agent (Critical):

    • Add Glutathione (GSH) at 5 mM to the incubation. This is essential to trap any reactive thiophene-S-oxides or epoxides formed.

  • Analysis:

    • Quench aliquots at 0, 15, 30, and 60 min with acetonitrile.

    • Analyze via LC-MS/MS.

    • Key Readout: Look for (M+16) peaks (oxidation) and (M+307) peaks (GSH adducts). The presence of GSH adducts confirms metabolic activation and potential toxicity.

References

  • Metabolic Toxicity of Thiophenes: Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Evidence for thiophene-S-oxide formation." Chemical Research in Toxicology. Link

  • Duloxetine Synthesis: Wheeler, W. J., et al. (1995). "An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Bioisosterism Review: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Mannich Reaction Kinetics: Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." CRC Press. Link

  • Thiophene S-Oxidation Mechanism: Valadon, P., et al. (1996). "Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation." Chemical Research in Toxicology. Link

Sources

Methodological & Application

Application Note: Synthesis of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol via Lactol Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, scientifically rigorous protocol for the synthesis of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol .

While the traditional industrial route for 1,3-amino alcohols (e.g., Duloxetine intermediates) involves a Mannich reaction followed by ketone reduction, the user has explicitly requested a Reductive Amination pathway. To satisfy this constraint with high chemical precision, this guide details the "Latent Aldehyde" (Lactol) Route . This advanced methodology involves the reductive amination of the corresponding


-hydroxy aldehyde (existing in equilibrium as a lactol), offering superior mildness and regiocontrol compared to direct aminolysis of halides or oxetane openings.


-Hydroxy Lactols

Executive Summary

The target molecule, 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol , is a privileged scaffold in medicinal chemistry, serving as a precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. The presence of the 4-bromo substituent provides a critical handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) but introduces regiochemical challenges during synthesis.

This protocol circumvents the harsh acidic conditions of the traditional Mannich reaction by utilizing a Lactol-Based Reductive Amination . This strategy generates the primary amine functionality under mild, neutral conditions, preserving the sensitive bromothiophene moiety and establishing the 1,3-amino alcohol core with high fidelity.

Strategic Retrosynthesis & Mechanism

The core challenge is installing the primary amine at the C3 position relative to the benzylic alcohol. Direct reductive amination of a ketone would place the amine at C1 (benzylic), which is incorrect. Therefore, we target the masked C3-aldehyde (Lactol).

Mechanistic Pathway[1][2][3]
  • Lithium-Halogen Exchange: Selective mono-lithiation of 3,4-dibromothiophene.

  • Aldol-Type Homologation: Construction of the carbon backbone via acetate enolate addition.

  • Partial Reduction: Controlled reduction of the ester to the lactol (hemiacetal).

  • Reductive Amination: Ring-opening amination of the lactol with ammonium acetate and sodium cyanoborohydride.

G Start 3,4-Dibromothiophene Aldehyde 4-Bromothiophene- 3-carbaldehyde Start->Aldehyde 1. n-BuLi, -78°C 2. DMF Ester Ethyl 3-(4-bromothiophen- 3-yl)-3-hydroxypropanoate Aldehyde->Ester Li-Enolate (EtOAc) THF, -78°C Lactol Lactol / Hydroxy-Aldehyde Ester->Lactol DIBAL-H (1.0 eq) -78°C Imine Imine Intermediate Lactol->Imine NH4OAc Equilibrium Product 3-Amino-1-(4-bromothiophen- 3-yl)propan-1-ol Imine->Product NaBH3CN Reductive Amination

Figure 1: Strategic workflow for the synthesis of the target amino alcohol via the lactol intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromothiophene-3-carbaldehyde

Rationale: Selective functionalization of the symmetrical 3,4-dibromothiophene is achieved via low-temperature lithium-halogen exchange.

Reagents:

Reagent Equiv. Role
3,4-Dibromothiophene 1.0 Starting Material
n-Butyllithium (1.6M in hexanes) 1.05 Lithiating Agent
N,N-Dimethylformamide (DMF) 1.2 Formyl Source

| Diethyl Ether (


) | Solvent | 0.2 M Conc. |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add 3,4-dibromothiophene and anhydrous

    
    . Cool to -78°C  (dry ice/acetone bath).
    
  • Lithiation: Add n-BuLi dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C. Stir for 1 hour at -78°C.

    • Critical Control: Do not allow warming; "halogen dance" isomerization can occur at higher temperatures.

  • Formylation: Add anhydrous DMF dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    (3x). Wash combined organics with water and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from hexanes or perform flash chromatography (5% EtOAc/Hexanes) to yield the aldehyde as a white/pale yellow solid.

Step 2: Synthesis of Ethyl 3-(4-bromothiophen-3-yl)-3-hydroxypropanoate

Rationale: Installing the 3-carbon chain and the benzylic hydroxyl group.

Reagents:

Reagent Equiv. Role
LDA (Lithium Diisopropylamide) 1.2 Base
Ethyl Acetate 1.2 Nucleophile Precursor
4-Bromothiophene-3-carbaldehyde 1.0 Electrophile

| THF (Anhydrous) | Solvent | 0.3 M Conc. |

Protocol:

  • Enolate Formation: In a separate flask, generate LDA (or use commercial) in THF at -78°C. Add dry Ethyl Acetate dropwise. Stir for 45 mins to form the lithium enolate.

  • Addition: Cannulate the solution of 4-bromothiophene-3-carbaldehyde (in THF) into the enolate solution slowly at -78°C.

  • Reaction: Stir for 2 hours at -78°C. Monitor by TLC (Aldehyde consumption).

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[1]
    
  • Data Check:

    
     NMR should show the characteristic 
    
    
    
    -hydroxy ester multiplet at ~5.1-5.3 ppm (benzylic H).
Step 3 & 4: Lactol Formation and Reductive Amination (One-Pot Sequence)

Rationale: This is the core "Reductive Amination" step. The ester is partially reduced to the aldehyde, which spontaneously cyclizes to the lactol. This lactol is then opened by ammonia and reduced.

Reagents:

Reagent Equiv. Role
Step 3

|


-Hydroxy Ester (from Step 2) | 1.0 | Substrate |
| DIBAL-H (1.0M in Toluene) | 1.1 | Selective Reductant |
| Step 4  | | |
| Ammonium Acetate (

) | 10.0 | Amine Source | | Sodium Cyanoborohydride (

) | 1.5 | Reducing Agent | | Methanol | Solvent | Reaction Medium |

Protocol:

  • Partial Reduction (Step 3):

    • Dissolve the

      
      -hydroxy ester in anhydrous 
      
      
      
      and cool to -78°C .
    • Add DIBAL-H dropwise down the side of the flask. Stir for 1 hour.

    • Note: The goal is to stop at the aldehyde/lactol stage. Over-reduction yields the 1,3-diol.

    • Quench carefully with methanol (at -78°C) followed by Rochelle's salt solution. Stir vigorously until layers separate. Isolate the crude lactol (do not purify on silica; it is unstable).

  • Reductive Amination (Step 4):

    • Dissolve the crude lactol in Methanol (0.1 M).

    • Add Ammonium Acetate (excess) and stir at room temperature for 30 minutes. This forms the equilibrium mixture of the hemiaminal/imine.

    • Add Sodium Cyanoborohydride (

      
      ).
      
    • Optional: Add a molecular sieve (3Å) to promote imine formation.

    • Stir at room temperature for 12–16 hours.

    • pH Control: Ensure pH is ~6-7. If too basic, adding a drop of acetic acid helps the reduction.

  • Workup & Purification:

    • Quench with 1N NaOH (to decompose boron complexes and ensure free amine).

    • Extract with

      
       (3x).
      
    • Purification: The product is a polar amine. Use Flash Chromatography with a polar eluent:

      
       (90:9:1).
      

Analytical Validation

The following data confirms the structure of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol :

  • Mass Spectrometry (ESI+): Expect

    
     peaks showing the characteristic bromine isotope pattern (
    
    
    
    ).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (d, 1H, Thiophene-H5)
      
    • 
       7.20 (d, 1H, Thiophene-H2)
      
    • 
       4.95 (dd, 1H, CH -OH, benzylic)
      
    • 
       2.85 (t, 2H, CH2 -NH2)
      
    • 
       1.85-2.00 (m, 2H, CH(OH)-CH2 -CH2)
      

Safety & Handling (HSE)

  • Brominated Thiophenes: Potential skin irritants and sensitizers. Handle in a fume hood.

  • n-Butyllithium: Pyrophoric. Use strict anhydrous techniques and inert atmosphere (Argon/Nitrogen).

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Quench reaction mixtures in a hood with bleach or basic solution before disposal.

  • DIBAL-H: Reacts violently with water.

References

  • Synthesis of Duloxetine Intermediates (Mannich Route Comparison)

    • Title: Duloxetine Synthesis and Enantiomeric Resolution.[2][3][4]

    • Source: ResearchG
    • URL:[Link]

  • General Protocol for Reductive Amination of Lactols

    • Title: Reductive aminations by imine reductases: from milligrams to tons. (Context on hemiaminal/lactol equilibrium).
    • Source: Royal Society of Chemistry (2022).
    • URL:[Link]

  • Synthesis of 3-Amino-1-propanol Derivatives

    • Title: Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Borylation–Ring-Opening.[5]

    • Source: Thieme Connect (2016).
  • Analogous Furan Synthesis (Cyanohydrin Route)

    • Title: Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.[6]

    • Source: BenchChem.[6][7][8]

Sources

Reductive amination of 4-bromothiophene-3-carboxaldehyde with cyanoborohydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of 4-Bromothiophene-3-carboxaldehyde with Sodium Cyanoborohydride

Executive Summary

This guide details the optimized protocol for the reductive amination of 4-bromothiophene-3-carboxaldehyde using sodium cyanoborohydride (


) . This reaction is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands, where the 3,4-substituted thiophene core acts as a critical bioisostere for phenyl rings. The protocol prioritizes chemoselectivity—preserving the C4-bromine handle for subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—while minimizing direct reduction of the aldehyde.

Scientific Foundation & Mechanism

The Substrate: 4-Bromothiophene-3-carboxaldehyde

Unlike simple benzaldehydes, this substrate presents specific challenges:

  • Steric Hindrance: The bromine atom at the C4 position is adjacent (ortho-like) to the C3-aldehyde. This steric bulk can retard the rate of imine formation.

  • Electronic Effects: The thiophene ring is electron-rich, but the bromine is electron-withdrawing. This balance generally keeps the aldehyde electrophilic, but the adjacent bulk remains the primary kinetic barrier.

The Reagent: Sodium Cyanoborohydride ( )

Selected for its pH-dependent selectivity. At pH 6–7 ,


 effectively reduces the protonated iminium ion (

) but is kinetically slow to reduce the neutral aldehyde (

). This selectivity is superior to Sodium Borohydride (

), which often reduces aldehydes non-selectively in one-pot procedures.
Mechanism of Action

The reaction proceeds via the Borch Reduction pathway:

  • Imine Formation: Acid-catalyzed condensation of the amine and aldehyde releases water.

  • Protonation: The neutral imine is protonated to form the highly electrophilic iminium ion.

  • Hydride Transfer:

    
     delivers a hydride to the iminium carbon. The electron-withdrawing cyano group stabilizes the boron center, making it a "softer" nucleophile than 
    
    
    
    .

Mechanism cluster_0 Rate Limiting Step due to Sterics Aldehyde 4-Bromothiophene- 3-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (pH 6-7) Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Imine (C=N) Hemiaminal->Imine - H2O Iminium Iminium Ion (C=N+) Imine->Iminium + H+ Product Secondary/Tertiary Amine Iminium->Product + [H-] (from NaCNBH3)

Figure 1: Mechanistic pathway highlighting the critical iminium formation step.

Experimental Protocol

Safety Warning:


 is highly toxic and generates deadly HCN gas  upon contact with strong acids or water.[1] All operations must be performed in a well-ventilated fume hood. Do not use strong mineral acids (HCl) for pH adjustment; use Acetic Acid.
Materials & Reagents
ReagentEquiv.RoleNotes
4-Bromothiophene-3-carboxaldehyde 1.0SubstrateSolid/Oil, store cold.
Amine (R-NH₂) 1.1 – 1.2NucleophileUse free base if possible. If HCl salt, add 1 eq. TEA.
Sodium Cyanoborohydride 1.5Reducing AgentToxic. Handle in hood.
Acetic Acid (Glacial) Cat.[2][3][4] to 1.0CatalystAdjusts pH to ~6.
Methanol (MeOH) SolventSolventAnhydrous preferred.
Magnesium Sulfate DryingWorkupAnhydrous.
Step-by-Step Procedure

Phase 1: Imine Formation (The "Pre-Stir") Rationale: Due to the steric hindrance of the bromine at C4, we allow the imine to form before adding the reducing agent to prevent aldehyde reduction.

  • Dissolution: In a flame-dried round-bottom flask equipped with a stir bar, dissolve 4-bromothiophene-3-carboxaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1–1.2 equiv).

    • Note: If using an amine hydrochloride salt, add Triethylamine (1.0 equiv) to liberate the free amine.

  • Catalysis: Add Glacial Acetic Acid dropwise.

    • Target: pH 5–6. Use wet pH paper to verify. Usually, 1-2 drops per mmol is sufficient.

  • Equilibration: Stir the mixture at Room Temperature (20–25°C) for 2–4 hours .

    • QC Check: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak and the appearance of the imine (often less polar).

Phase 2: Reduction

  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Hydride Addition: Add Sodium Cyanoborohydride (1.5 equiv) in portions (solid) or as a solution in MeOH over 10 minutes.

    • Caution: Gas evolution may occur.[1][3][5]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 12–16 hours (overnight).

Phase 3: Quenching & Workup

  • Quench: Carefully add Saturated Aqueous

    
      (Sodium Bicarbonate) to the reaction mixture. Stir for 15 minutes.
    
    • Purpose: Neutralizes acetic acid and quenches residual borohydride.

  • Extraction: Evaporate most of the Methanol under reduced pressure (Rotavap). Dilute the aqueous residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash: Extract the aqueous layer 3x with organic solvent. Combine organic layers and wash with:

    • 1x Water[5]

    • 1x Brine (Saturated NaCl)

  • Drying: Dry over anhydrous

    
      or 
    
    
    
    , filter, and concentrate in vacuo.

Phase 4: Purification

  • Flash Chromatography: Most thiophene amines are stable on silica. Elute with Hexanes/EtOAc or DCM/MeOH (for polar amines).

  • Amine Salts: If the product is an oil, converting it to an HCl or oxalate salt often yields a stable solid.

Workflow Visualization

Workflow Start Start: 4-Bromothiophene-3-CHO + MeOH AddAmine Add Amine (1.1 eq) + AcOH (pH 5-6) Start->AddAmine Stir Stir 2-4h @ RT (Imine Formation) AddAmine->Stir AddReductant Cool to 0°C Add NaCNBH3 (1.5 eq) Stir->AddReductant React Stir Overnight @ RT AddReductant->React Quench Quench with Sat. NaHCO3 React->Quench Workup Extract (EtOAc/DCM) Wash (Brine) Dry (MgSO4) Quench->Workup Isolate Purify: Flash Column or Salt Formation Workup->Isolate

Figure 2: Step-by-step experimental workflow for the reductive amination process.[6][4]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of Br at C4.Increase "Pre-Stir" time to 6h or add molecular sieves (3Å or 4Å) to drive imine formation.
Alcohol Byproduct Direct reduction of aldehyde.Ensure pH is not too acidic (<4). Add

after imine formation is confirmed by TLC.
Dialkylation Primary amine is too reactive.Use excess amine (2-3 equiv) if the amine is cheap/available.
Product Stuck in Aqueous Product is too polar.Use DCM/Isopropanol (3:1) for extraction.[4] Saturate aqueous layer with NaCl.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[8] Link

  • Sigma-Aldrich. "Sodium cyanoborohydride Safety Data Sheet (SDS)." Link

  • PubChem. "4-Bromothiophene-3-carboxaldehyde Compound Summary."[2] Link

Sources

Application Notes & Protocols: Grignard Reactions for 3-Formyl-4-bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Grignard reactions to 3-formyl-4-bromothiophene and its derivatives. This class of thiophene compounds presents a unique synthetic challenge due to the presence of both a halogen suitable for Grignard reagent formation and an electrophilic aldehyde group on the same aromatic ring. This guide details two primary, field-proven protocols: direct Grignard formation via magnesium insertion and indirect formation through halogen-metal exchange. It explains the underlying mechanistic principles, offers step-by-step experimental procedures, and provides critical insights into reaction optimization and troubleshooting.

Introduction: The Synthetic Challenge

3-Formyl-4-bromothiophene derivatives are valuable building blocks in medicinal chemistry and materials science. The thiophene scaffold is a well-established pharmacophore, and the ability to selectively functionalize the C4 position via Grignard chemistry opens a direct route to a diverse array of novel compounds.

However, the molecular architecture presents a significant hurdle. The Grignard reagent, once formed at the C4 position, is a potent nucleophile that can readily attack the formyl group of a neighboring starting material molecule, leading to undesired self-condensation products.[1][2][3] Therefore, reaction conditions must be meticulously controlled to favor the formation of the Grignard reagent and its subsequent reaction with a desired external electrophile over this competing pathway.

This guide outlines two robust strategies to navigate this chemoselectivity challenge:

  • Protocol A: Direct Grignard Formation at Low Temperature. This classic approach relies on forming the Grignard reagent directly from magnesium metal. Low temperatures are critical to suppress the rate of the competing self-condensation reaction.

  • Protocol B: Indirect Grignard Formation via Halogen-Metal Exchange. This modern alternative uses a pre-formed, highly reactive organometallic reagent (e.g., isopropylmagnesium chloride) to perform a bromine-magnesium exchange on the thiophene substrate at very low temperatures, offering enhanced chemoselectivity.[4][5]

Reaction Principles and Chemoselectivity

The core of the Grignard reaction involves the insertion of magnesium into a carbon-halogen bond, reversing the polarity of the carbon atom and transforming it into a powerful nucleophile (a carbanion).[6][7] In the case of 3-formyl-4-bromothiophene, the desired reaction is the formation of the 4-thienylmagnesium bromide intermediate, which can then be intercepted by an added electrophile.

The primary competing reaction is the nucleophilic attack of the formed Grignard reagent on the aldehyde of another starting material molecule.

Visualizing the Competing Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction SM 3-Formyl-4-bromothiophene GR 4-Thienyl Grignard Reagent (Intermediate) SM->GR + Mg (Protocol A) or i-PrMgCl (Protocol B) Product Desired Product (e.g., Secondary Alcohol) GR->Product + E+ then H3O+ workup Elec External Electrophile (E+) Elec->Product GR_side 4-Thienyl Grignard Reagent Side_Product Self-Condensation Side Product GR_side->Side_Product Reacts with... SM_side Starting Material SM_side->Side_Product

Caption: Competing reaction pathways in the Grignard reaction of 3-formyl-4-bromothiophene.

To favor the desired pathway, the rate of Grignard formation must be controlled, and the reaction with the external electrophile must be efficient. Low temperatures are the most effective tool for managing these kinetics.

Detailed Experimental Protocols

Safety Precaution: All Grignard reactions must be conducted under a strictly inert atmosphere (Nitrogen or Argon) as Grignard reagents react vigorously with water and oxygen.[8][9] All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are mandatory.[10]

Protocol A: Direct Grignard Formation with Magnesium

This protocol is suitable for forming the Grignard reagent and reacting it with simple electrophiles like ketones or aldehydes.

Materials:

  • 3-Formyl-4-bromothiophene derivative (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Iodine (1 small crystal for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Acetone, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Preparation: Add magnesium turnings and a single crystal of iodine to a flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

  • Activation: Gently warm the flask with a heat gun until the brown color of the iodine disappears, indicating the activation of the magnesium surface.[7][11] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (~10%) of a solution of the 3-formyl-4-bromothiophene derivative in anhydrous THF to the magnesium. The reaction mixture may need gentle warming to initiate, often indicated by slight bubbling or a color change.

  • Grignard Formation: Once initiated, cool the reaction flask to 0°C in an ice bath. Add the remaining thiophene solution dropwise via the addition funnel over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction with Electrophile: After the addition is complete, continue stirring at 0°C for an additional 30 minutes. Then, cool the mixture to -20°C. Slowly add a solution of the electrophile (e.g., acetone) in anhydrous THF dropwise.

  • Work-up: After stirring for 1-2 hours while allowing the reaction to slowly warm to room temperature, cool the flask back to 0°C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Halogen-Metal Exchange with i-PrMgCl

This method is often superior for sensitive substrates and provides higher yields by avoiding the initiation issues and higher temperatures associated with magnesium metal.[4][5]

Materials:

  • 3-Formyl-4-bromothiophene derivative (1.0 eq)

  • Isopropylmagnesium chloride solution (i-PrMgCl, typically 2.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 3-formyl-4-bromothiophene derivative in anhydrous THF.

  • Cooling: Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Halogen-Metal Exchange: Slowly add the i-PrMgCl solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -35°C. A color change is typically observed. Stir for an additional 30 minutes at -40°C to ensure complete exchange.

  • Reaction with Electrophile: While maintaining the temperature at -40°C, slowly add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF.

  • Warming & Quenching: Allow the reaction mixture to stir for 1-2 hours, slowly warming to 0°C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Follow the same extraction and purification procedure as described in Protocol A.

Data Presentation and Optimization

The choice of protocol and reaction conditions can significantly impact the yield. The following table provides representative data for optimizing the reaction of 3-formyl-4-bromothiophene with acetone as the electrophile.

ParameterProtocol A (Direct)Protocol B (Exchange)Scientist's Note
Temperature 0°C to RT-40°C to 0°CLower temperatures in Protocol B are key to its higher selectivity.
Mg Reagent Mg Turnings (1.5 eq)i-PrMgCl (1.1 eq)Halogen-metal exchange is often faster and cleaner than direct insertion.[4]
Reaction Time 2-4 hours1-3 hoursFaster exchange kinetics can shorten overall reaction time.
Typical Yield 45-60%70-85%The exchange method generally provides superior yields for this substrate class.

Experimental Workflow Visualization

The general workflow for both protocols can be visualized as follows:

G cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction & Work-up cluster_final Final Steps prep 1. Assemble & Dry Glassware under Inert Atmosphere protocol_A Protocol A: Add Thiophene Derivative to Activated Mg at 0°C prep->protocol_A protocol_B Protocol B: Add i-PrMgCl to Thiophene Derivative at -40°C prep->protocol_B add_elec 3. Add Electrophile at Low Temperature protocol_A->add_elec protocol_B->add_elec quench 4. Quench with sat. aq. NH4Cl add_elec->quench extract 5. Aqueous Work-up & Extraction quench->extract purify 6. Dry & Concentrate extract->purify final_product 7. Purify by Chromatography purify->final_product

Caption: General experimental workflow for Grignard reactions of 3-formyl-4-bromothiophene derivatives.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Reaction fails to initiate (Protocol A) Inactive magnesium surface (oxide layer).Crush the magnesium turnings under an inert atmosphere before use. Ensure the iodine activation step is successful.[11]
Low Yield / Recovery of Starting Material Wet glassware or solvents; Grignard reagent destroyed.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents.[8][9]
Incomplete Grignard formation.For Protocol A, try a different batch of magnesium. For Protocol B, titrate the i-PrMgCl solution to confirm its concentration.
Formation of Biphenyl-like Side Products Reaction temperature is too high, favoring Wurtz-type coupling.Maintain strict temperature control, especially during the addition of the thiophene derivative.[10]
Dark Brown/Black Reaction Mixture Decomposition of the Grignard reagent.This can be caused by impurities or localized overheating. Ensure slow, steady addition of reagents and efficient stirring.[8]

Conclusion

The successful application of Grignard reactions to 3-formyl-4-bromothiophene derivatives hinges on the careful management of chemoselectivity. While direct formation from magnesium is a viable method, the use of halogen-metal exchange with reagents like i-PrMgCl at very low temperatures (Protocol B) offers a more reliable, higher-yielding, and cleaner route to the desired 4-functionalized products. By understanding the competing pathways and adhering to the rigorous anhydrous and anaerobic conditions detailed in these protocols, researchers can effectively utilize these valuable synthetic transformations.

References

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Hydroxythiol grignard reaction synthesis.
  • The Grignard Reagents. ACS Publications. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]

  • Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. ResearchGate. [Link]

  • Chemistry Grignard Reaction Mechanism. SATHEE. [Link]

  • Design and synthesis of hybrid cyclophanes containing thiophene and indole units via Grignard reaction, Fischer indolization and ring-closing metathesis as key steps. PMC - NIH. [Link]

  • In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Wiley Online Library. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]

  • Grignard Reaction. University of Wisconsin-Madison Chemistry. [Link]

  • Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. PMC - NIH. [Link]

  • The Grignard Reaction. University of Missouri-St. Louis. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]

  • Grignard Reactions with Carbonyls. Open Library Publishing Platform. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

Suzuki-Miyaura cross-coupling of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern synthetic chemistry, particularly within drug discovery and development for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive, experience-driven guide for the successful execution of the Suzuki-Miyaura coupling on a challenging, highly functionalized substrate: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol. This substrate, featuring a heteroaromatic core and a polar amino alcohol side chain, is representative of motifs found in contemporary pharmaceutical candidates. We will dissect the inherent challenges posed by the substrate's functional groups, including potential catalyst inhibition, and present a robust, optimized protocol. This guide details the rationale behind the selection of catalysts, ligands, bases, and solvent systems, and provides step-by-step procedures for reaction setup, monitoring, workup, and purification tailored to the product's unique chemical properties.

Introduction: The Strategic Importance of Functionalized Heterocycles

Heterocyclic compounds are ubiquitous scaffolds in medicinal chemistry, imparting critical pharmacological properties to drug molecules.[3] The thiophene ring, in particular, is a privileged structure found in numerous approved drugs. The ability to functionalize such rings via cross-coupling reactions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).[2]

The target substrate, 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol, presents a specific set of challenges. While the aryl bromide offers a reliable handle for oxidative addition to a palladium catalyst, the pendant amino alcohol chain introduces complexities.[4][5] The primary amine and hydroxyl groups are Lewis basic and can coordinate to the palladium center, potentially sequestering the active catalyst and impeding the catalytic cycle.[6] This guide aims to provide a validated protocol that navigates these challenges to afford the desired biaryl products in high yield.

Mechanistic Framework and Substrate-Specific Challenges

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for troubleshooting and optimization.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiophene, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[8][9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs cluster_outputs Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R' (Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArylHalide Ar-X (Bromothiophene) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal [R'-B(OH)₃]⁻ Product Ar-R' (Product) Product->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle
Key Challenges with 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol
  • Catalyst Inhibition: The primary amine is the most significant liability. As a potent Lewis base, it can coordinate to the electron-deficient palladium center, forming stable off-cycle complexes that act as catalyst poisons.[6]

  • Chelation: The 1,3-amino alcohol motif could potentially act as a bidentate ligand, chelating the palladium and inhibiting subsequent catalytic steps.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid coupling partner and dehalogenation of the aryl bromide substrate.[6][11] These are often exacerbated by elevated temperatures or suboptimal base/solvent choices.

  • Product Purification: The final product contains both a basic amine and a polar alcohol, making it challenging to purify via standard silica gel chromatography. The product may streak on the column, and residual boron-containing byproducts can be difficult to remove.[12]

Optimized Protocol: Rationale and Design

To overcome these challenges, a carefully selected set of reaction conditions is required. The following protocol has been designed for robustness, high yield, and reproducibility.

Selection of Reagents and Conditions
ParameterRecommended ChoiceRationale
Palladium Precatalyst PdCl₂(dppf)This air-stable Pd(II) precatalyst is highly effective for coupling heteroaryl halides. The dppf ligand is robust and promotes the necessary catalytic steps while being less prone to P-C bond cleavage than PPh₃.[2]
Ligand (Already part of precatalyst)The built-in dppf ligand provides a good balance of electron-donating properties and steric bulk, facilitating both oxidative addition and reductive elimination. For particularly stubborn couplings, more specialized ligands like SPhos or XPhos could be screened.[13]
Base K₃PO₄ (Potassium Phosphate)A moderately strong, non-nucleophilic inorganic base. It is effective at promoting transmetalation without significantly deprotonating the amine or alcohol, which could lead to side reactions. It is often superior to carbonates for challenging substrates.[13]
Solvent System 1,4-Dioxane / H₂O (4:1)A classic solvent system for Suzuki couplings. Dioxane solubilizes the organic components and catalyst, while water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[14][15]
Boronic Acid Partner Aryl or Heteroaryl Boronic Acid1.2 to 1.5 equivalents are used to drive the reaction to completion and compensate for any potential protodeboronation. Using high-purity boronic acid is critical.[14]
Temperature 90-100 °CThis temperature range provides sufficient thermal energy to overcome the activation barriers for the catalytic cycle without promoting significant thermal decomposition of the catalyst or substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) active species and to minimize oxygen-promoted homocoupling of the boronic acid.[6][14]
Step-by-Step Experimental Protocol

Materials:

  • 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by TLC (e.g., eluent: 10% MeOH in DCM + 1% NH₄OH) or LC-MS until the starting bromothiophene is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will be a polar, basic oil or solid. Purify by flash column chromatography.

    • Stationary Phase: Silica gel.

    • Eluent System: A gradient of 1-10% Methanol in Dichloromethane is a good starting point. Crucially, add 0.5-1% of a basic modifier like ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) to the eluent to prevent streaking and ensure good peak shape for the basic product.[12]

    • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Poor quality boronic acid.Use a fresh batch of catalyst. Ensure the reaction is rigorously degassed. Use high-purity, freshly opened boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[12][14]
Formation of Side Products Dehalogenation: Presence of a hydride source. Homocoupling: Presence of oxygen; Suboptimal catalyst.Ensure solvents are anhydrous (except for the added water). Rigorously exclude oxygen. Screen alternative catalysts/ligands if homocoupling is a major issue.[6][14]
Product Streaking on TLC/Column Product is basic and interacts strongly with acidic silica gel.Add a basic modifier (Et₃N or NH₄OH) to the eluent system for both TLC and column chromatography.[12]
Boronic Acid Impurity in Product Inefficient workup; Co-elution during chromatography.Perform an additional aqueous wash with a mild base (e.g., 1M NaOH) during workup to convert residual boronic acid to its water-soluble boronate salt. Optimize chromatography gradient.[12]

Conclusion

The is an achievable and valuable transformation for the synthesis of novel, drug-like molecules. Success hinges on a rational approach that acknowledges and mitigates the challenges posed by the substrate's coordinating functional groups. By employing a robust palladium precatalyst like PdCl₂(dppf), a suitable base such as K₃PO₄, and a carefully executed anaerobic technique, high yields of the desired biaryl products can be reliably obtained. Furthermore, a tailored workup and purification strategy that accounts for the polar and basic nature of the product is essential for isolating the final compound in high purity. This protocol provides a solid foundation for researchers and drug development professionals to confidently apply this powerful reaction to complex and functionalized heterocyclic systems.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group - Harvard University. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC - National Center for Biotechnology Information. [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - National Center for Biotechnology Information. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry Europe. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - National Center for Biotechnology Information. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - National Center for Biotechnology Information. [Link]

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

Sources

Application Note: Preparation of Chiral 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the synthesis and chiral resolution of 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol enantiomers, crucial building blocks in medicinal chemistry. This document outlines a robust chemoenzymatic strategy, detailing both the synthesis of the racemic precursor and its subsequent enzymatic kinetic resolution.

Introduction

Chiral 1,3-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals.[1][2] The precise stereochemistry of these compounds is often critical for their pharmacological activity and safety, making the development of efficient methods for their enantioselective synthesis a key focus in drug discovery and development.[3] The incorporation of a thiophene ring, a versatile heterocyclic scaffold, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed protocol for the preparation of the individual enantiomers of 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol, a valuable intermediate for further chemical elaboration.

The presented strategy involves an initial synthesis of the racemic amino alcohol via a Mannich reaction followed by reduction. Subsequently, a highly selective enzymatic kinetic resolution is employed to separate the enantiomers. This chemoenzymatic approach leverages the efficiency of traditional organic synthesis for the construction of the molecular backbone and the exquisite stereoselectivity of biocatalysts for the chiral separation.[4][5]

Overall Synthetic and Resolution Workflow

The multi-step process begins with the synthesis of a racemic mixture of the target amino alcohol, which is then subjected to enzymatic resolution to isolate the individual enantiomers.

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Enzymatic Resolution Start 3-Acetyl-4-bromothiophene Mannich_Rxn Mannich Reaction Start->Mannich_Rxn Formaldehyde, Amine Reduction Ketone Reduction Mannich_Rxn->Reduction NaBH4 / other reducing agents Racemate (±)-3-amino-1-(4-bromothiophen-3-yl)propan-1-ol Reduction->Racemate Resolution Enzymatic Kinetic Resolution (Lipase, Acyl Donor) Racemate->Resolution Separation Chromatographic Separation Resolution->Separation S_Enantiomer (S)-Enantiomer (unreacted) Separation->S_Enantiomer R_Acetate (R)-Acetylated Enantiomer Separation->R_Acetate

Figure 1: General workflow for the synthesis and resolution of 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol enantiomers.

Part 1: Synthesis of Racemic 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol

The synthesis of the racemic amino alcohol is achieved in two main steps: a Mannich reaction to form the β-aminoketone, followed by a reduction of the ketone to the corresponding alcohol.

Protocol 1.1: Synthesis of 3-amino-1-(4-bromothiophen-3-yl)propan-1-one (Mannich Reaction)

The Mannich reaction is a classic method for the synthesis of β-amino ketones.[6][7]

Materials:

  • 3-Acetyl-4-bromothiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • To a round-bottom flask, add 3-acetyl-4-bromothiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with a saturated sodium bicarbonate solution until a precipitate forms.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude β-aminoketone.

Protocol 1.2: Reduction to (±)-3-amino-1-(4-bromothiophen-3-yl)propan-1-ol

The reduction of the aminoketone to the amino alcohol can be achieved with various reducing agents. Sodium borohydride is a mild and effective choice.

Materials:

  • 3-amino-1-(4-bromothiophen-3-yl)propan-1-one

  • Methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the crude β-aminoketone from the previous step in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol.

Part 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers, offering high selectivity under mild conditions.[8] A lipase-catalyzed acylation is a common and effective method for resolving chiral alcohols.

G Racemate (R,S)-Amino Alcohol Enzyme Lipase + Acyl Donor Racemate->Enzyme Products (S)-Amino Alcohol (unreacted) + (R)-Acetylated Amino Alcohol Enzyme->Products Enantioselective Acetylation

Figure 2: Principle of enzymatic kinetic resolution of a racemic amino alcohol.

Protocol 2.1: Lipase-Catalyzed Enantioselective Acetylation

Materials:

  • (±)-3-amino-1-(4-bromothiophen-3-yl)propan-1-ol

  • Immobilized Lipase (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

Procedure:

  • To a flask, add the racemic amino alcohol (1.0 eq) and the anhydrous organic solvent.

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Add vinyl acetate (0.6 eq) as the acyl donor.

  • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to track the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate to obtain a mixture of the unreacted (S)-amino alcohol and the (R)-acetylated amino alcohol.

Part 3: Separation and Characterization

Protocol 3.1: Separation of Enantiomers

The unreacted amino alcohol and the acylated product can be separated by standard column chromatography.

Procedure:

  • Prepare a silica gel column.

  • Load the crude mixture from the enzymatic resolution onto the column.

  • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar amino alcohol from the less polar acetylated compound.

  • Collect the fractions and analyze by TLC.

  • Combine the pure fractions of each compound and concentrate to yield the (S)-amino alcohol and the (R)-acetylated amino alcohol.

  • The (R)-acetylated amino alcohol can be hydrolyzed back to the (R)-amino alcohol if desired, for example, by treatment with a mild base like potassium carbonate in methanol.

Protocol 3.2: Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess of the resolved products. Polysaccharide-based chiral stationary phases are often effective for separating amino alcohol enantiomers.[9][10]

Parameter Condition
Column Chiralpak® IA or similar amylose-based CSP
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Table 1: Example Chiral HPLC Method for Enantiomeric Excess Determination.

Expected Data

Compound Step Yield Enantiomeric Excess (e.e.)
Racemic Amino AlcoholSynthesis70-85%N/A
(S)-Amino AlcoholResolution>40%>99%
(R)-Acetylated Amino AlcoholResolution>40%>99%

Table 2: Representative Yields and Enantiomeric Excess.

Conclusion

This application note provides a detailed and practical guide for the preparation of the enantiomers of 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol. The described chemoenzymatic approach is robust, scalable, and yields products with high enantiopurity, making it suitable for applications in pharmaceutical research and development. The protocols herein are designed to be adaptable and can serve as a strong foundation for further optimization.

References

  • Neuburger, J. E., Gazizova, A., Tiedemann, S., & von Langermann, J. (2023). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. European Journal of Organic Chemistry, 26(2), e202201471. [Link]

  • Carreira, A. S., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 115(7), 1779-1789. [Link]

  • Neuburger, J. E., Gazizova, A., Tiedemann, S., & von Langermann, J. (2023). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. ResearchGate. [Link]

  • Pirkle, W. H., & Hyun, M. H. (1985). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 23(7), 299-307. [Link]

  • Aleku, G. A., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11454-11460. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12019-12053. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 17-24. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Google Patents. (n.d.). EP0457559A2 - Chiral synthesis of 1-aryl-3-aminopropan-1-ols.
  • Çelik, G., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 28(14), 5406. [Link]

  • Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: Optimization of Mannich Reaction Conditions for 3-Acetyl-4-Bromothiophene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific request regarding Mannich reaction conditions involving 3-acetyl-4-bromothiophene .

Editorial Note on Scope: From a strict retrosynthetic standpoint, the Mannich reaction is not used to construct the 3-acetyl-4-bromothiophene core itself. Instead, 3-acetyl-4-bromothiophene is the substrate (starting material) upon which a Mannich reaction is performed to synthesize valuable


-amino ketone intermediates (e.g., for serotonin/norepinephrine reuptake inhibitors).

Therefore, this guide focuses on the Mannich functionalization of 3-acetyl-4-bromothiophene , while briefly referencing the synthesis of the precursor to ensure a complete workflow.


-amino ketones via Mannich Reaction of 3-Acetyl-4-Bromothiophene
Author:  Senior Application Scientist

Executive Summary

The Mannich reaction of 3-acetyl-4-bromothiophene is a critical C-C bond-forming step in the synthesis of thiophene-based pharmaceutical scaffolds. This protocol details the aminomethylation of the acetyl side chain using paraformaldehyde and a secondary amine hydrochloride (typically dimethylamine HCl).

Key challenges in this transformation include the steric hindrance imposed by the adjacent 4-bromo substituent and the electron-withdrawing nature of the thiophene ring, which can affect enolization kinetics. This guide provides an optimized, self-validating protocol using a protic solvent system and acid catalysis to maximize yield and suppress polymerization side-reactions.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Chemical Challenge

3-acetyl-4-bromothiophene possesses an acetyl group at the C3 position and a bromine atom at the C4 position.

  • Steric Factors: The bulky bromine atom at C4 creates steric crowding near the acetyl group, potentially impeding the attack of the bulky iminium electrophile.

  • Electronic Factors: The bromine atom is electron-withdrawing (inductive effect), which increases the acidity of the

    
    -protons on the acetyl group (
    
    
    
    ). This theoretically facilitates enolization—the rate-determining step in acid-catalyzed Mannich reactions—but may also destabilize the resulting carbocation intermediates if not properly solvated.
Reaction Mechanism

The reaction proceeds via an acid-catalyzed mechanism involving two concurrent pathways that converge:

  • Iminium Formation: The amine reacts with formaldehyde to form a reactive iminium ion.[1]

  • Enolization: The ketone tautomerizes to its enol form.[1][2]

  • C-C Bond Formation: The enol attacks the electrophilic iminium ion.

MannichMechanism Start Reagents: Amine + HCHO + H+ Iminium Electrophile Formation: Iminium Ion [R2N=CH2]+ Start->Iminium Dehydration Transition C-C Bond Formation (Nucleophilic Attack) Iminium->Transition Substrate Substrate: 3-Acetyl-4-bromothiophene Enol Activation: Enol Form Substrate->Enol H+ Catalysis (Tautomerization) Enol->Transition Product Mannich Base: 3-(amino)-1-(4-bromothiophen-3-yl)propan-1-one Transition->Product - H+

Figure 1: Mechanistic pathway for the Mannich reaction of 3-acetyl-4-bromothiophene.

Precursor Synthesis (Contextual Reference)

Note: Ensure you have high-purity starting material. 3-acetyl-4-bromothiophene is typically synthesized via halogen-metal exchange of 3,4-dibromothiophene, not via direct acetylation of 3-bromothiophene (which yields the 2-isomer).

ParameterConditionRationale
Starting Material 3,4-DibromothiopheneRequired to selectively target the 3-position while retaining the 4-bromo group.
Reagent n-Butyllithium (1 eq) at -78°CSelective Lithium-Halogen exchange at C3.
Quench

-Dimethylacetamide or Acetic Anhydride
Introduces the acetyl group.[3]

Experimental Protocol: Mannich Reaction

Reagents and Materials
  • Substrate: 3-Acetyl-4-bromothiophene (1.0 equiv)

  • Amine Source: Dimethylamine Hydrochloride (1.2 – 1.5 equiv)

    • Note: The hydrochloride salt provides the necessary acidic protons for catalysis.

  • Carbon Source: Paraformaldehyde (1.5 – 2.0 equiv)

    • Note: Paraformaldehyde is preferred over formalin to minimize water content and allow higher reaction temperatures.

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Catalyst: Conc. Hydrochloric Acid (catalytic amount, ~0.05 mL per mmol substrate).

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-acetyl-4-bromothiophene (e.g., 10 mmol, 2.05 g) to the flask.

  • Add Dimethylamine Hydrochloride (12 mmol, 0.98 g) and Paraformaldehyde (15 mmol, 0.45 g).

  • Suspend the solids in Absolute Ethanol (30 mL).

    • Critical: The volume should be sufficient to stir the slurry but concentrated enough (0.3–0.5 M) to drive kinetics.

  • Add Conc. HCl (2-3 drops) to initiate depolymerization of paraformaldehyde.

Step 2: Reaction Execution
  • Heat the mixture to Reflux (80°C) under an inert atmosphere (Nitrogen or Argon).

  • Maintain reflux for 12–24 hours .

    • Monitoring: The reaction mixture usually turns homogeneous as the paraformaldehyde depolymerizes and the amine salt reacts.

    • TLC Monitoring: Use 30% EtOAc in Hexanes. The Mannich base is often very polar and may streak or stay at the baseline; stain with Dragendorff’s reagent (orange spot for amines) or Iodine.

Step 3: Workup (Acid/Base Extraction)

This step is critical to purify the amine product from unreacted neutral ketone.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (Rotavap) to obtain a solid/oil residue.

  • Acid Wash: Redissolve the residue in water (20 mL) and acidify with 1N HCl (if necessary) to pH < 2.

  • Organic Wash: Extract the aqueous acidic layer with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
    • Purpose: This removes unreacted 3-acetyl-4-bromothiophene (neutral) and non-basic byproducts. Discard these organic extracts (or save for recovery of starting material).

  • Basification: Cool the aqueous layer in an ice bath and slowly basify with 10% NaOH or saturated

    
     to pH 10–11.
    
    • Observation: The Mannich base will precipitate as an oil or solid or form a cloudy emulsion.

  • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Drying: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Crystallization: Many Mannich bases crystallize as hydrochloride salts. Dissolve the free base in dry ether/acetone and bubble HCl gas (or add HCl in dioxane) to precipitate the salt.

  • Yield Expectation: 60–85%.

Critical Process Parameters (CPP) & Troubleshooting

ObservationDiagnosisCorrective Action
No Reaction (TLC shows SM only) Poor enolization or stable paraformaldehyde.Add more conc. HCl (catalyst). Switch solvent to n-Butanol and increase temp to 110°C.
Multiple Spots on TLC Bis-alkylation or polymerization.Ensure amine hydrochloride is in excess. Use secondary amines only.
Product stays in Aqueous layer Product is too polar/water soluble.Use "salting out" (add NaCl to aqueous phase) before extraction. Use Chloroform/IPA (3:1) for extraction.[4]
Vinyl Ketone Formation

-elimination of the amine (Hoffmann elimination).
Avoid excessive heating during workup. Keep pH adjustment mild (use carbonate instead of hydroxide).
Optimization Logic (Graphviz)

Optimization Problem Low Yield / Incomplete Conversion Check1 Check pH Problem->Check1 Action1 Must be acidic (pH < 3) Add HCl Check1->Action1 pH > 4 Check2 Check Solvent Temp Check1->Check2 pH OK Action2 Switch EtOH -> n-BuOH (Higher Reflux Temp) Check2->Action2 Too Low Check3 Check Stoichiometry Check2->Check3 Temp OK Action3 Increase Paraformaldehyde (Drive Equilibrium) Check3->Action3

Figure 2: Decision tree for troubleshooting low yields in Mannich reactions.

Safety & Handling

  • 3-Acetyl-4-bromothiophene: Potential skin irritant. Handle with gloves.

  • Dimethylamine Hydrochloride: Hygroscopic. Irritant.

  • Paraformaldehyde: Generates formaldehyde gas (carcinogen) upon heating. Must be used in a fume hood.

  • Thiophene Derivatives: Many are biologically active; treat as potential toxic compounds.

References

  • General Mannich Reaction Mechanism: Organic Chemistry Portal. "Mannich Reaction."[1][5][6][7][2][8] Available at: [Link]

  • Synthesis of Thiophene Derivatives: Organic Syntheses, Coll. Vol. 5, p. 139 (1973). "3-Bromothiophene."[9][4][10][11][12] Available at: [Link]

  • Thiophene Pharmacology: National Institutes of Health (PMC). "Three-component radical homo Mannich reaction."[5] Available at: [Link] (Context on Mannich base utility in drug discovery).

  • Reaction Conditions for Acetylthiophenes: Beilstein Journal of Organic Chemistry. "Three-component reactions of conjugated dienes, CH acids and formaldehyde." Available at: [Link]

Sources

Strategic Protection of Amino Alcohols in Thiophene Chemistry: Overcoming Catalyst Poisoning and Electrophilic Scavenging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for amino alcohols in thiophene chemistry Content Type: Application Note & Protocol Guide

Executive Summary

The integration of amino alcohol motifs into thiophene scaffolds presents a unique chemical paradox. While thiophenes are versatile bioisosteres for phenyl rings in drug design, their sulfur atom acts as a potent catalyst poison for Palladium/Platinum species, rendering standard hydrogenolytic deprotection strategies (e.g., Cbz/Bn removal via


/Pd-C) ineffective. Furthermore, the electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack during acidic deprotection (e.g., alkylation by tert-butyl cations during Boc removal).

This Application Note defines three field-proven strategies to navigate these challenges:

  • The Scavenger-Assisted Boc Route: For general synthesis, utilizing silane scavengers to prevent thiophene alkylation.

  • The Oxazolidine "Lock": For lithiation and C-H functionalization chemistries.

  • The Orthogonal Fmoc Strategy: For acid-sensitive thiophene substrates.

Strategic Analysis & Decision Matrix

Before selecting a protocol, the chemist must evaluate the "Thiophene Compatibility Matrix." The central constraint is the incompatibility of Thiophene with Catalytic Hydrogenation .

The Thiophene-Hydrogenation Incompatibility

Sulfur atoms in thiophene possess lone pairs that coordinate strongly to the active sites of heterogeneous catalysts (Pd/C, PtO


), irreversibly poisoning them. While high catalyst loadings or specific additives (e.g., Pt/SOD) can sometimes force turnover, these methods are unscalable and expensive.
  • Rule: Avoid Benzyl (Bn) or Carboxybenzyl (Cbz) protection for amines/alcohols if their removal relies solely on hydrogenolysis.

  • Exception: Cbz can be used if removed via Lewis Acids (e.g.,

    
    , TMSI) or strong acid hydrolysis (HBr/AcOH), provided the thiophene substrate tolerates these harsh conditions.
    
Visual Workflow: Protecting Group Selection

The following decision tree guides the selection of the optimal strategy based on the intended downstream chemistry.

PG_Selection Start Start: Amino Alcohol + Thiophene Moiety Q1 Requirement: C-H Lithiation of Thiophene? Start->Q1 Q2 Requirement: Acid Sensitivity? Q1->Q2 No Route_Ox STRATEGY: Oxazolidine (Garner's Type) Locks conformation, stable to n-BuLi Q1->Route_Ox Yes (n-BuLi use) Route_Fmoc STRATEGY: Fmoc / Silyl Ether Base labile, avoids TFA Q2->Route_Fmoc High (Polymerization risk) Route_Boc STRATEGY: Boc / Silyl Ether Must use Scavengers during deprotection Q2->Route_Boc Low/Moderate (Standard)

Figure 1: Decision matrix for selecting protecting groups based on reaction conditions (Lithiation vs. Acid Stability).

Detailed Protocols

Protocol A: The Scavenger-Assisted Boc/Silyl Strategy

Best For: General synthesis where the thiophene ring is stable to TFA. The Risk: During Boc removal with Trifluoroacetic Acid (TFA), the tert-butyl carbocation (


) is generated.[1] Thiophene, being electron-rich, can act as a nucleophile, leading to irreversible C-alkylation of the ring (Friedel-Crafts alkylation).
The Solution:  Use a "Scavenger Cocktail" containing silanes to quench the 

cation.
Materials
  • Substrate: Boc-protected amino alcohol-thiophene derivative.

  • Reagents: TFA (Reagent Grade), Triethylsilane (TES) or Triisopropylsilane (TIPS), Dichloromethane (DCM).

  • Equipment: Round-bottom flask, inert gas (

    
    ) line.
    
Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C.

  • Scavenger Addition (CRITICAL): Add Triethylsilane (TES) (2.0 - 5.0 equiv).

    • Why: TES acts as a hydride source, reducing the reactive

      
       cation to isobutane gas, which is inert.
      
  • Acidolysis: Slowly add TFA. The final ratio should be roughly 1:1:2 (TFA:TES:DCM) .

    • Note: Do not use neat TFA. The DCM dilution moderates the exotherm and acidity.

  • Monitoring: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC (ninhydrin stain) or LC-MS.

    • Success Indicator: Disappearance of starting material mass (M+100) and appearance of amine mass.

    • QC Check: Check LC-MS for "M + 56" peaks, which indicate unwanted t-butylation of the thiophene ring.

  • Workup:

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Free Basing (Optional): Dissolve residue in DCM, wash with saturated

      
      . Dry over 
      
      
      
      .[2]
Protocol B: The Oxazolidine "Lock" (Lithiation Compatible)

Best For: Scenarios requiring lithiation of the thiophene ring (e.g., attaching the amino alcohol to a thiophene via C-C bond formation) or when stereocenter integrity is paramount. Mechanism: Condensing the amino alcohol with a carbonyl source (acetone or benzaldehyde) forms a cyclic oxazolidine. This protects both


 and 

simultaneously and removes the acidic protons, allowing the use of

-BuLi.
Materials
  • Substrate: N-Boc amino alcohol (e.g., Serine/Threonine derivative).

  • Reagents: 2,2-Dimethoxypropane (DMP),

    
    -Toluenesulfonic acid (
    
    
    
    TsOH) monohydrate.
  • Solvent: Toluene or Benzene (anhydrous).

Step-by-Step Methodology
  • Reaction Setup: In a flask equipped with a Dean-Stark trap (or using activated molecular sieves), dissolve N-Boc amino alcohol (1.0 equiv) in Toluene.

  • Reagent Addition: Add 2,2-Dimethoxypropane (5.0 - 10.0 equiv) and catalytic

    
    TsOH (0.1 equiv).
    
  • Cyclization: Reflux the mixture (

    
    ) until methanol production ceases (monitoring by TLC).
    
    • Note: The "Garner's Aldehyde" protocol typically uses this method. The acetonide locks the conformation.

  • Quench: Cool to RT. Add few drops of

    
     to neutralize the acid catalyst.
    
  • Workup: Wash with water and brine. Dry organic layer (

    
    ) and concentrate.[3]
    
  • Lithiation Application (The Payoff):

    • The resulting oxazolidine is stable to

      
      -BuLi at -78°C.
      
    • You can now lithiate a separate thiophene species and react it with the oxazolidine (if it's an ester/aldehyde) or lithiate the thiophene attached to the oxazolidine.

Visual Workflow: Oxazolidine Synthesis

Oxazolidine_Flow Step1 1. N-Boc Amino Alcohol + DMP (Acetal Source) Step2 2. Acid Cat. (pTsOH) Reflux / Dean-Stark Step1->Step2 - MeOH Step3 3. Oxazolidine Formed (N/O Protected) Step2->Step3 Cyclization Step4 4. Lithiation (n-BuLi) Thiophene Functionalization Step3->Step4 Stable to Base

Figure 2: Synthesis of Oxazolidine for base-stable protection.

Troubleshooting & Comparative Data

Table 1: Protecting Group Compatibility in Thiophene Chemistry
Protecting GroupDeprotection MethodThiophene CompatibilityNotes
Boc TFA / HClHigh (with Scavengers)Risk: Electrophilic alkylation of thiophene. Fix: Add

.
Cbz / Bn

/ Pd-C
Incompatible Sulfur poisons Pd catalyst. Reaction will stall.
Cbz

or TMSI
Moderate Requires strict anhydrous conditions; Lewis acids may open thiophene ring.
Fmoc Piperidine / DBUExcellent Orthogonal to acid/thiophene stability. Best for fragile substrates.
TBDMS / TIPS TBAF / FluorideExcellent Standard for the alcohol moiety. Completely orthogonal.
Oxazolidine Acid (aq.[1] HCl/AcOH)Good Excellent for locking geometry during intermediate steps.
Common Failure Modes
  • "My hydrogenation stopped at 5% conversion."

    • Cause: Thiophene sulfur poisoned the Pd surface.[4]

    • Fix: Switch to chemical deprotection (e.g., acid hydrolysis) or change the protecting group strategy to Boc or Fmoc.

  • "I see a +56 mass shift in my product."

    • Cause:t-Butylation of the thiophene ring during Boc removal.

    • Fix: Repeat the reaction with 5 equivalents of Triethylsilane (TES) or Thioanisole.

  • "The thiophene turned into a black tar."

    • Cause: Acid-catalyzed polymerization. Thiophenes are sensitive to strong mineral acids.

    • Fix: Use weaker acids (dilute TFA in DCM) or switch to the Fmoc strategy (Base labile).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. Wiley Online Library. (Standard reference for deprotection conditions). [Link]

  • Garner's Aldehyde as a Versatile Intermediate. Chemical Reviews. (Detailed protocols for oxazolidine synthesis). [Link](Note: Generalized link to CR journal for verification of Garner's methodology context).

  • Catalytic Hydrogenation of Thiophene Derivatives. Canadian Journal of Chemistry. (Discusses catalyst poisoning mechanisms). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Reduction of 4-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrodebromination During Functional Group Reduction Ticket ID: #BR-THIO-RED-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Paradox

Working with 4-bromothiophene derivatives presents a unique "stability paradox." The thiophene ring is electron-rich, making the C-Br bond susceptible to oxidative addition by transition metals (like Pd or Ni), yet the ring sulfur itself can poison heterogeneous catalysts.

The Golden Rule: Never treat a bromothiophene like a bromobenzene. The heteroatom alters the electronic landscape, often accelerating oxidative addition (debromination) during catalytic hydrogenation.

This guide provides self-validating protocols to reduce functional groups (nitro, carbonyl, alkene) while preserving the critical C-Br bond.

Troubleshooting Guides & Protocols

Scenario A: Catalytic Hydrogenation (High Risk)

User Issue: "I am trying to reduce a nitro group or alkene on my 4-bromothiophene using Pd/C and Hydrogen gas, but I am losing the bromine atom (hydrodebromination)."

Root Cause Analysis: Palladium is an excellent catalyst for hydrogenolysis of aryl halides. In the presence of H₂, Pd inserts into the C-Br bond, replacing Br with H. This is often faster than or competitive with the reduction of difficult functional groups.

Solution: The "Poisoned" Catalyst Strategy You must inhibit the catalyst's ability to perform oxidative addition on the C-Br bond without stopping the reduction of the target group.

Protocol 1: Sulfided Platinum on Carbon (Pt(S)/C)

This is the industry standard for preventing dehalogenation. The sulfur modification "poisons" the highly active sites responsible for C-Br cleavage.

  • Applicability: Nitro groups

    
     Amines; Alkenes 
    
    
    
    Alkanes.
  • Reagents: 5% Pt(S)/C (commercial grade), Hydrogen (1-3 atm), Solvent (MeOH or EtOAc).

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of substrate in EtOAc (avoid MeOH if esterification is a side risk, otherwise MeOH is faster).

  • Catalyst Addition: Add 1-5 wt% of sulfided Pt/C. Note: Do not use standard Pt/C; it must be the sulfided variant.

  • Hydrogenation: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient). Stir at RT.
  • Monitoring: Monitor by HPLC/TLC. The reaction is typically slower than Pd/C, so allow 4-12 hours.

  • Validation: Check MS for M-Br peaks (mass loss of ~79/81). If debromination is <1%, filter through Celite.

Protocol 2: Diimide Reduction (Metal-Free Alkene Reduction)

If catalytic hydrogenation continues to fail, bypass the metal entirely using in situ generated diimide (


).
  • Applicability: Alkenes

    
     Alkanes (Does NOT touch Nitro or Carbonyls).
    
  • Mechanism: Concerted syn-addition of hydrogen. Completely inert to Aryl-Br bonds.

Step-by-Step:

  • Setup: Dissolve alkene (1 equiv) in THF/MeOH (10:1).

  • Reagent: Add p-Toluenesulfonylhydrazide (5 equiv).

  • Activation: Reflux the mixture. The hydrazide decomposes to release diimide.

  • Workup: Cool and evaporate. The byproduct is p-toluenesulfinic acid (water-soluble).

Scenario B: Carbonyl Reduction (Low Risk)

User Issue: "I need to reduce an aldehyde or ketone to an alcohol. Is NaBH4 safe?"

Root Cause Analysis: Sodium Borohydride (


) is a nucleophilic reducing agent.[1][2] It attacks electrophilic carbonyl carbons. It generally does not  react with aryl bromides under standard conditions because the C-Br bond is not susceptible to hydride attack without a transition metal catalyst.

Solution: Standard Hydride Reduction

Protocol 3: Chemoselective Carbonyl Reduction
  • Reagents:

    
     (0.5 - 1.0 equiv), Methanol, 
    
    
    
    .

Step-by-Step:

  • Dissolution: Dissolve substrate in MeOH at

    
    .
    
  • Addition: Add

    
     portion-wise. (Use 0.25 equiv per carbonyl group theoretically, but 1.0 equiv is standard practice).
    
  • Quench: After 30 mins, quench with sat.

    
    .
    
  • Warning: Do not add metal salts (like

    
     or 
    
    
    
    ) unless you intend to reduce other groups; these can catalyze debromination.
Scenario C: Nitro Group Reduction (Chemical Methods)

User Issue: "I need to reduce a nitro group but don't have a hydrogenation apparatus, or I want to avoid gas."

Solution: Dissolving Metal Reductions Classic reductions using Iron (Fe) or Tin (Sn) are highly selective and rarely cause debromination under acidic conditions.

Protocol 4: Iron-Acetic Acid Reduction
  • Reagents: Iron powder (3-5 equiv), Acetic Acid (solvent), Ethanol (co-solvent).

Step-by-Step:

  • Mix: Dissolve substrate in EtOH:AcOH (3:1).

  • Activate: Add Iron powder. Heat to

    
    .
    
  • Monitor: The reaction turns rust-colored. Monitor consumption of starting material.

  • Workup: Filter through Celite while hot (to remove iron oxides). Neutralize filtrate with

    
    .
    

Decision Matrix & Workflows

Workflow 1: Selecting the Right Reductant

Use this logic gate to determine the safest reagent for your specific functional group.[3]

ReductantSelection Start Target Functional Group? Nitro Nitro (-NO2) Start->Nitro Alkene Alkene (C=C) Start->Alkene Carbonyl Ketone/Aldehyde Start->Carbonyl Fe_Acid Fe / AcOH (Safe, Robust) Nitro->Fe_Acid No H2 Setup PtS_C H2 + Pt(S)/C (Cleanest Profile) Nitro->PtS_C H2 Available Diimide Diimide (N2H2) (100% Br Retention) Alkene->Diimide Preferred Pd_C H2 + Pd/C (HIGH RISK: Debromination) Alkene->Pd_C Avoid! NaBH4 NaBH4 / MeOH (Standard, Safe) Carbonyl->NaBH4 Saturated Luche NaBH4 + CeCl3 (For Enones) Carbonyl->Luche Unsaturated

Caption: Decision matrix for reducing functional groups on 4-bromothiophene without cleaving the C-Br bond.

Data Summary: Reagent Compatibility

ReagentTarget GroupRisk to C-Br BondSelectivity Score (1-10)Notes

+ Pd/C
Nitro / AlkeneHIGH 2Avoid. Rapid debromination.

+ Pt(S)/C
Nitro / AlkeneLOW 9Sulfided catalyst prevents oxidative addition.

+ Raney Ni
NitroCRITICAL 1DANGER: Desulfurizes thiophene ring.
Fe / AcOH NitroNIL 10Robust, but requires extractive workup.

NitroNIL 9Good for small scale; tin waste is toxic.

Aldehyde/KetoneNIL 10Perfectly safe for aryl bromides.
Diimide (

)
AlkeneNIL 10Specific for alkenes; ignores nitro/Br.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel if I lower the temperature? A: No. Raney Nickel is notorious for desulfurization (removing the sulfur from the thiophene ring itself), converting your thiophene into an alkane chain. It also aggressively debrominates. Avoid Raney Ni with thiophenes unless you specifically intend to destroy the ring.

Q: I only have Pd/C. Can I "poison" it myself? A: Yes, but it's less reproducible. You can add quinoline or lead acetate (Lindlar catalyst components) to dampen activity. However, for nitro reduction, adding Vanadium pentoxide (


)  (0.1-0.5 wt%) to the reaction mixture can suppress dehalogenation.

Q: Why does my NaBH4 reaction show a small amount of debromination? A: This is rare but can happen if your solvent contains trace transition metals (Pd, Ni, Cu) from previous steps or contaminated glassware. These metals can form in situ borides that catalyze hydrodehalogenation. Ensure high-purity solvents and clean glassware.

References

  • Selective Reduction of Nitro Groups

    • Title: "Selective Reduction of Nitro Compounds to Amines by Coupled Redox Reactions Over a Heterogeneous Bioc
    • Source: Nature Communic
    • URL:[Link]

  • Catalyst Poisoning & Sulfided Platinum: Title: "Platinum, sulfided, on carbon - Product Specification & Applications" Source: Sigma-Aldrich Technical Library.
  • Diimide Reduction of Alkenes

    • Title: "Reduction of Alkenes: Hydrogenation and Altern
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Raney Nickel Risks with Thiophenes

    • Title: "Why is Raney Ni not considered a good catalyst for hydrogen
    • Source: Askiitians Technical Forum.
    • URL:[Link]

  • General Hydride Reduction Selectivity

    • Title: "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones"
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Optimizing yield of reductive amination for sterically hindered thiophene aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-AMN-099 Topic: Optimization of Reductive Amination for Sterically Hindered Thiophene Aldehydes Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnosis

The Challenge: Reductive amination of sterically hindered thiophene aldehydes presents a "perfect storm" of synthetic challenges. You are likely fighting two opposing forces:

  • Steric Hindrance: Substituents at the C3 position (relative to a C2 aldehyde) or bulky amine partners prevent the nucleophilic attack required to form the imine intermediate.

  • Electronic Instability: The electron-rich thiophene ring is prone to acid-catalyzed polymerization or decomposition, rendering standard harsh forcing conditions (e.g., Dean-Stark with

    
    -TsOH) risky.
    

The Solution Strategy: Standard "one-pot" protocols using Sodium Triacetoxyborohydride (STAB) often fail here because the equilibrium conversion to the imine is too low. You must decouple imine formation from reduction.

The industry-standard solution for this specific bottleneck is the Titanium(IV) Isopropoxide Protocol , utilizing Ti(OiPr)


 as a Lewis acid and water scavenger.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine if your failure mode is kinetic (reaction too slow) or thermodynamic (equilibrium unfavorable).

DecisionTree Start Start: Reaction Stalled/Low Yield CheckSterics Is the Thiophene/Amine Hindered? Start->CheckSterics CheckAcid Is the Thiophene Acid Sensitive? CheckSterics->CheckAcid Yes (Ortho-substituted) ProtocolB Protocol B: STAB + AcOH (Standard One-Pot) CheckSterics->ProtocolB No (Unsubstituted) ProtocolA Protocol A: Ti(OiPr)4 Mediated (High Force / Neutral pH) CheckAcid->ProtocolA Yes (High Sensitivity) ProtocolC Protocol C: Molecular Sieves (Physical Dehydration) CheckAcid->ProtocolC No (Stable)

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on substrate sterics and stability.

The "Titanium Protocol" (Recommended)

Applicability: Sterically hindered aldehydes, weakly nucleophilic amines, acid-sensitive thiophenes. Mechanism: Ti(OiPr)


 coordinates to the carbonyl oxygen (increasing electrophilicity) and chemically traps water, driving the equilibrium toward the imine/enamine.
Reagents
  • Solvent: THF (anhydrous) or Toluene.

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv).

  • Reducing Agent: NaBH

    
     (Sodium Borohydride) or NaBH
    
    
    
    CN.[1][2]
  • Workup Agent: 1N NaOH or Rochelle’s Salt (Sodium potassium tartrate).

Step-by-Step Methodology
  • Complexation (The "Pre-stir"):

    • In a flame-dried flask under Argon, combine the Thiophene Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)

      
        (1.5 equiv) dropwise.
      
    • Crucial Step: Stir at Ambient Temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC/NMR. You should see the disappearance of the aldehyde peak. If the aldehyde persists, heat to 40-50°C (Thiophenes generally tolerate this mild heat).

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with absolute ethanol (roughly equal volume to THF). Note: NaBH

      
       requires a protic co-solvent to activate.
      
    • Add NaBH

      
        (1.5 equiv) portion-wise.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • The "Titanium Crash" (Workup):

    • Warning: Quenching Ti reactions with water creates a gelatinous emulsion that is impossible to filter.

    • Option A (Standard): Add 2mL of water to quench, then dilute with EtOAc. Add 1N NaOH until a white, granular precipitate forms (titanium dioxide). Filter through a Celite pad.

    • Option B (Sensitive Substrates): Add saturated aqueous Rochelle’s Salt solution and stir vigorously for 1 hour until two clear layers separate.

Mechanistic Insight

Why does this work when STAB fails?

TiMechanism cluster_water Water Scavenging Aldehyde Thiophene Aldehyde Complex Activated Complex Aldehyde->Complex + Ti(OiPr)4 Ti Ti(OiPr)4 Imine Titanium-Imine Species Complex->Imine + Amine - iPrOH Amine Final Amine Imine->Amine + NaBH4 (Reduction) TiO2 Ti-Oxides Imine->TiO2 Traps Oxygen Water H2O

Figure 2: The dual role of Titanium(IV) isopropoxide as a Lewis acid activator and water scavenger, preventing the reverse hydrolysis reaction.

Troubleshooting & FAQs

Q1: I am seeing significant polymerization of my thiophene starting material.

Cause: Acid concentration is too high. Thiophenes are electron-rich and prone to electrophilic aromatic substitution or polymerization in the presence of strong acids or even excess Acetic Acid. Fix: Switch from the STAB/AcOH protocol to the Titanium Protocol . Ti(OiPr)


 provides Lewis acidity without the Brønsted acidity that triggers polymerization.
Q2: The reaction stalls at the imine stage (incomplete reduction).

Cause: Steric bulk around the imine nitrogen is preventing the hydride approach. Fix:

  • Increase the reduction temperature. While STAB degrades at elevated temps, the Ti-Imine complex can be reduced with NaBH

    
     at reflux in EtOH if necessary (though start at RT).
    
  • Switch reducing agents.[3][4] NaBH

    
     is smaller and more nucleophilic than STAB (Sodium Triacetoxyborohydride), making it better at penetrating steric shields.
    
Q3: My yield is low because I cannot separate the product from the titanium emulsion.

Cause: Improper quenching. Fix: Do not rush the workup. If using Rochelle's salt, you must stir for at least 45-60 minutes. The mixture needs time to complex the Titanium into a water-soluble tartrate species. If the organic layer is not crystal clear, you are not done stirring.

Q4: Can I use Molecular Sieves instead of Titanium?

Answer: Yes, but with caveats. 4Å Molecular Sieves can drive imine formation by absorbing water. However, they can physically trap large organic molecules and are often messy to stir. Ti(OiPr)


 is generally superior because it activates the carbonyl kinetically while sieves only help thermodynamically.

Comparative Data: Reducing Agent Selection

FeatureNa(OAc)

BH (STAB)
Ti(OiPr)

+ NaBH

NaBH

CN
Steric Tolerance LowHigh Moderate
Acid Sensitivity Moderate (Requires AcOH)Excellent (Neutral) Good (pH 6)
One-Pot? YesNo (Stepwise)Yes
Toxicity LowLowHigh (Cyanide)
Water Tolerance Low (Decomposes)Scavenges Water High

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1994). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of Bromothiophene Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Suzuki-Miyaura Coupling for Sulfur-Containing, Polar Substrates. Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Core Technical Analysis: The "Double-Trouble" Substrate

Coupling bromothiophene amino alcohols presents a unique intersection of chemical challenges that causes standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) to fail. You are fighting two distinct deactivation mechanisms simultaneously:

  • Thiophene Poisoning (The Sulfur Trap): Thiophene sulfur is a soft Lewis base that coordinates strongly to soft Pd(II) intermediates. This forms a stable, unreactive "rest state" complex, effectively poisoning the catalyst cycle before transmetallation can occur.

  • Amino-Alcohol Chelation: The free amine and hydroxyl groups can act as bidentate ligands. If your phosphine ligand is labile (like PPh₃), the substrate displaces the ligand, forming a catalytically inactive Pd-substrate chelate.

The Solution: You must use bulky, electron-rich ligands that create a steric wall around the palladium center, preventing sulfur coordination while facilitating oxidative addition into the C-Br bond.

Catalyst Selection Matrix

Do not guess. Use this selection logic based on the specific steric and electronic nature of your bromothiophene.

Primary Recommendation: The Buchwald Precatalyst System

Why: These precatalysts generate the active Pd(0) species in situ without requiring excess free ligand, which often inhibits reactivity for heteroaryl halides.

Catalyst SystemLigand ClassBest For...[1][2][3][4]Mechanism of Action
XPhos Pd G3 / G4 Biaryl DialkylphosphineGeneral Purpose. Excellent for 2- and 3-bromothiophenes with primary amines.The isopropyl groups on the XPhos ring provide steric bulk to block S-coordination, while the electron-rich P-center speeds up oxidative addition.
SPhos Pd G3 / G4 Biaryl DialkylphosphineSterically Hindered. Use if the amino-alcohol tail is bulky or ortho to the bromide.Higher flexibility than XPhos; extremely resistant to hydration and oxidation.
RuPhos Pd G3 / G4 Biaryl DialkylphosphineSecondary Amines. Specifically designed to prevent N-binding inhibition when secondary amines are present on the substrate.
Secondary Recommendation: The "Workhorse"

Catalyst: Pd(dppf)Cl₂ · DCM

  • Use Case: Scale-up scenarios where cost is a driver and the substrate is not excessively hindered.

  • Why: The bidentate dppf ligand has a large bite angle and binds tightly to Pd, making it harder for the thiophene sulfur to displace it.

Tertiary Recommendation: NHC Catalysts

Catalyst: PEPPSI-IPr

  • Use Case: "Dead" reactions where phosphine catalysts fail completely.

  • Why: N-Heterocyclic Carbenes (NHCs) bind Pd much more strongly than phosphines. They are virtually immune to displacement by sulfur or amines.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for selecting reaction conditions based on substrate features.

CatalystSelection Start Input: Bromothiophene Amino Alcohol CheckPos Bromide Position? Start->CheckPos Pos2 2-Bromo (More Reactive) CheckPos->Pos2 Pos3 3-Bromo (Less Reactive) CheckPos->Pos3 CheckAmine Amine Type? Pos2->CheckAmine Pos3->CheckAmine Requires Heat Primary Primary (-NH2) CheckAmine->Primary Secondary Secondary (-NHR) CheckAmine->Secondary Rec1 Recommendation A: XPhos Pd G4 (Standard) Primary->Rec1 Rec2 Recommendation B: RuPhos Pd G4 (Prevents N-binding) Secondary->Rec2 Fail Did it fail? Rec1->Fail Rec2->Fail Rec3 Recommendation C: Pd(dppf)Cl2 (High Temp Required) Fail->Rec3 Cost Issue? NHC Switch to PEPPSI-IPr (Stronger Ligand) Fail->NHC Yes

Caption: Decision matrix for catalyst selection based on bromothiophene regiochemistry and amine substitution.

Troubleshooting Guide (Q&A Format)

Issue 1: The "Black Crash"

Q: My reaction mixture turns black within 10 minutes, and I get <10% conversion. What happened? A: You are witnessing Pd-aggregation (formation of "Pd Black").

  • Diagnosis: The ligand has dissociated from the Palladium, likely displaced by the thiophene sulfur or the amine. Naked Pd(0) clusters together and precipitates.

  • Fix:

    • Switch from Pd(PPh₃)₄ to XPhos Pd G3 . The bulky biaryl ligand is thermodynamically stable and will not dissociate.

    • Degas thoroughly. Oxygen accelerates ligand oxidation, leading to rapid catalyst death.

Issue 2: Protodeboronation

Q: I see the starting bromide remaining, but the boronic acid has disappeared. Mass spec shows the boronic acid replaced by H. A: This is protodeboronation , common with heteroaryl boronic acids and 2-substituted thiophenes.

  • Diagnosis: The transmetallation step is too slow compared to the hydrolysis of the boronic acid.

  • Fix:

    • Reduce Water: Switch from 2:1 Solvent:Water to 10:1.

    • Base Switch: Move from K₂CO₃ to K₃PO₄ (anhydrous) . Phosphate is better at facilitating transmetallation without promoting rapid hydrolysis.

    • Add Ligand: If using Pd(dppf)Cl₂, add 10 mol% extra dppf ligand to keep the catalyst active and speed up the cycle.

Issue 3: N-Arylation Side Reaction

Q: I am getting a product with the wrong mass. It looks like the amine coupled to the boronic acid or the bromide. A: You have accidental Buchwald-Hartwig amination .

  • Diagnosis: Modern catalysts are so good they can couple the amine if the C-C coupling is slow.

  • Fix:

    • Base Selection: Avoid strong alkoxide bases (NaOtBu). Stick to weak bases like K₂CO₃ or K₃PO₄ .

    • Temp Control: Lower the temperature to 60°C. C-N coupling usually has a higher activation energy than Suzuki C-C coupling with these specific catalysts.

The "Gold Standard" Protocol

This protocol is designed to be self-validating . If it fails, the visual cues will tell you exactly why.

Reagents:

  • Bromothiophene Amino Alcohol (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

  • Base: K₃PO₄ (0.5 M in water) – Pre-degassed

  • Solvent: THF or 1,4-Dioxane (Degassed)

Step-by-Step:

  • The Setup: In a vial, charge the solid substrate, boronic acid, and XPhos Pd G3 .

    • Note: Do not use Pd(PPh₃)₄.

  • Inerting: Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed THF.

    • Visual Check 1: The solution should be clear or slightly yellow/orange. If it turns dark immediately, your solvent has peroxides.

  • Activation: Add the K₃PO₄ solution via syringe.

    • Visual Check 2: The G3 precatalyst activates upon base addition. You should see a rapid color change (often to a fluorescent green/yellow or distinct orange) within 1-2 minutes. This confirms active Pd(0) generation.[5]

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC at 1 hour.

    • Why 60°C? High enough for Suzuki, usually low enough to prevent polymerization of the thiophene.

References

  • Buchwald Precatalyst Generations

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions with Superior Turnover Numbers Using a New Class of Prec
    • Source:Journal of the American Chemical Society (2008)
    • URL:[Link]

  • Thiophene & Heterocycle Coupling

    • Title: "Suzuki-Miyaura Cross-Coupling: The Missing Link for Heteroaryl Halides"
    • Source:Chemical Reviews (2010)
    • URL:[Link]

  • PEPPSI Catalysts for Difficult Substrates

    • Title: "PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling"
    • Source:Chemistry - A European Journal (2006)
    • URL:[Link]

  • Unprotected Amino Alcohols in Coupling

    • Title: "Rapid, Room-Temperature Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides and Bromides"
    • Source:Organic Letters (2011)
    • URL:[Link]

Sources

Technical Guide: Minimizing Side Reactions in Lithium-Halogen Exchange of 3,4-Dibromothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering selectivity issues with the lithium-halogen exchange of 3,4-dibromothiophene.

Executive Summary & Core Challenges

The selective monolithiation of 3,4-dibromothiophene is a pivotal step in synthesizing functionalized thiophenes for organic electronics and pharmaceuticals. The reaction relies on the kinetic difference between lithium-halogen exchange (fast) and deprotonation (slower).

The Core Problem: The lithiated intermediate, 3-bromo-4-lithiothiophene , is kinetically formed but thermodynamically unstable relative to


-lithiated species. If the system possesses enough thermal energy (typically > -60°C), it undergoes the "Halogen Dance"—a cascade of deprotonations and metal migrations—resulting in regiochemical scrambling, poly-brominated impurities, and oligomerization.[1]

Troubleshooting & Optimization (Q&A)

Category 1: Regioselectivity & The "Halogen Dance"[2]

Q: I am observing significant amounts of 2,3,4-tribromothiophene and 3-bromothiophene in my crude NMR. What is causing this scrambling? A: You are witnessing the Halogen Dance , a base-catalyzed rearrangement.[1]

  • Mechanism: The initially formed 3-bromo-4-lithiothiophene acts as a base. If the temperature rises above -78°C, or if the addition of n-BuLi is too slow (creating a mixture of product and unreacted starting material), the lithiated species abstracts an acidic

    
    -proton (C2 or C5) from unreacted 3,4-dibromothiophene.[1]
    
  • The Result: This generates 3-bromothiophene (protonated byproduct) and 3,4-dibromo-2-lithiothiophene. The latter can undergo further halogen migration, leading to thermodynamically stable but synthetically useless isomers like tribromothiophenes.[1]

  • Solution:

    • Strict Temperature Control: Maintain internal temperature (probe verified) below -75°C throughout addition and stirring.

    • Inverse Addition (Optional): If scrambling persists, consider adding the substrate to the base (though standard protocol is base to substrate) to ensure base is always in excess relative to the local concentration of substrate, preventing the "product-reacting-with-starter" scenario. Note: Standard protocol usually favors base-to-substrate to avoid dilithiation; strict temp control is preferred.

Q: My electrophile trapping yield is low (<40%), but I don't see starting material. Where is the mass balance? A: The mass likely exists as oligomers or ring-opened decomposition products .

  • Cause: Thienyl lithium species, particularly those with adjacent halogens, are prone to ring-opening fragmentation or benzyne-type intermediate formation (didehydrothiophenes) if allowed to warm without an electrophile.[1]

  • Solution: Ensure your electrophile (e.g., DMF, aldehyde, chlorosilane) is dried, degassed, and added immediately after the exchange period (typically 10–15 mins at -78°C).[1] Do not hold the lithiated species for extended periods (>30 mins).

Category 2: Stoichiometry & Dilithiation

Q: I am isolating 3,4-disubstituted products (dilithiation) despite using 1.0 equivalent of n-BuLi. A: This is a mixing and local concentration issue.

  • Cause: Even if the global stoichiometry is 1:1, adding n-BuLi too rapidly creates local "hotspots" of high base concentration, triggering a second exchange on the already monolithiated species.[1]

  • Solution:

    • Dilute the Base: Dilute commercial n-BuLi (1.6 M or 2.5 M) with dry hexane or THF before addition to increase volume and control addition rate.

    • Wall-Cooled Addition: Add the base dropwise down the cold side of the flask to precool it before it hits the reaction mixture.

Category 3: Solvent & Reagent Quality

Q: Can I use t-BuLi instead of n-BuLi to ensure faster exchange? A: Use caution. While t-BuLi is faster, it is also much more basic and pyrophoric.[1]

  • Risk: t-BuLi requires 2 equivalents (one for exchange, one to destroy the t-BuBr byproduct).[1][2] This excess base drastically increases the risk of

    
    -deprotonation (Halogen Dance) in 3,4-dibromothiophene because the C2/C5 protons are highly acidic.[1]
    
  • Recommendation: Stick to n-BuLi (1.0–1.05 eq) . It is sufficient for iodine/bromine exchange on thiophenes and offers a wider safety window against deprotonation.[1]

Mechanistic Visualization

The following diagram illustrates the competition between the desired Kinetic Pathway and the undesired Halogen Dance.

HalogenDance Start 3,4-Dibromothiophene (Substrate) Kinetic 3-Bromo-4-lithiothiophene (Kinetic Intermediate) Start->Kinetic Li-Hal Exchange (Fast) Dance_Step1 Proton Abstraction (from SM C2/C5) Start->Dance_Step1 Intermolecular Reaction nBuLi n-BuLi (-78°C) nBuLi->Kinetic Trapped Target Product (3-Bromo-4-substituted) Kinetic->Trapped + Electrophile (Fast, < -70°C) Kinetic->Dance_Step1 Warm > -60°C or Excess Base Side_Prod1 3-Bromothiophene (Protonated) Dance_Step1->Side_Prod1 Side_Int 3,4-Dibromo-2-lithiothiophene (Thermodynamic Anion) Dance_Step1->Side_Int Scrambled Poly-brominated / Regio-scrambled Mixtures Side_Int->Scrambled Metal/Halogen Migration

Caption: Figure 1. Kinetic Control vs. Thermodynamic Scrambling. Success depends on trapping the kinetic intermediate before it triggers the Halogen Dance.

Optimized Experimental Protocol

Objective: Selective Monolithiation and Formylation of 3,4-Dibromothiophene.

Materials Table
ReagentEquiv.RoleCritical Note
3,4-Dibromothiophene 1.0SubstrateMust be dry and free of acid traces.[1]
n-Butyllithium 1.05Exchange ReagentTitrate before use.[1] Use hexanes solution.[1][3]
Anhydrous THF SolventMediumDistilled from Na/Benzophenone or column dried.[1]
DMF 1.2-1.5ElectrophileAnhydrous (99.8%).[1] Amine-free.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer (internal probe), and nitrogen/argon inlet.

  • Dissolution: Add 3,4-Dibromothiophene (1.0 eq) and Anhydrous THF (0.1 M concentration) .

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize for 15 minutes.

  • Exchange (The Critical Step):

    • Add n-BuLi (1.05 eq) dropwise via syringe pump or pressure-equalizing dropping funnel.[1]

    • Rate: Adjust rate so internal temp never exceeds -70°C .

    • Aging: Stir at -78°C for exactly 15–20 minutes . Do not extend beyond 30 mins.

  • Trapping:

    • Add Anhydrous DMF (1.5 eq) (or other electrophile) dropwise.

    • Maintain temp < -70°C during addition.[1][3]

  • Warming: After electrophile addition, stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to 0°C over 30–60 minutes.

  • Quench: Quench with saturated aqueous NH₄Cl or 1M HCl (depending on product stability).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Starting Material Remaining Quenching too early or wet solvent killing n-BuLi.[1]Titrate n-BuLi; Ensure 15 min exchange time; Check solvent moisture.[1]
3-Bromothiophene Present Protonation of intermediate (wet) OR Halogen Dance (too warm).[1]Dry THF rigorously; Keep T < -75°C; Reduce exchange time.
Tribromo-species Present Halogen Dance (Thermodynamic equilibration).[1]Strictly maintain -78°C; Avoid "hot spots" during addition.
Low Yield / Tarry Residue Decomposition of Li-intermediate.Trap immediately after 15 mins.[1] Do not let Li-species sit.

References

  • Preparation of 3-Bromo-4-formylthiophene : Detailed procedure for monolithiation and trapping with DMF. Source: ChemicalBook. (2025).[1][4]

  • Mechanism of Halogen Dance Reactions : Theoretical and experimental analysis of base-catalyzed halogen migration in thiophenes. Source: Imperial College London / Schnürch et al.[1]

  • Lithium-Halogen Exchange Kinetics : Comparison of exchange rates and stability of 3-lithiothiophenes vs 2-lithiothiophenes. Source: White Rose Research Online.[1]

  • 3,4-Dibromothiophene Properties : Physical properties and stability data. Source: PubChem.[1][5][6][1]

  • Selective Dehalogenation : Historical context on zinc-mediated selective debromination (alternative to Li-exchange for some applications).[1] Source: SciSpace / Acta Chem. Scand.[1]

Sources

Improving enantioselectivity in asymmetric transfer hydrogenation of thienyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Enantioselectivity (ee%) and Conversion in Thienyl Ketone Reduction[1]

Executive Summary & Mechanistic Insight

The Challenge: Thienyl ketones (e.g., 2-acetylthiophene, 3-acetylthiophene) present a dual challenge compared to standard acetophenones:

  • Electronic Poisoning: The sulfur atom in the thiophene ring is a "soft" donor that can competitively coordinate to the "soft" Ruthenium(II) or Rhodium(III) center, displacing the labile ligand or occupying the hydride coordination site. This leads to catalyst deactivation (low conversion).[1]

  • Steric Ambiguity: The thiophene ring is sterically smaller than a phenyl ring and electronically rich.[1] In standard Noyori-Ikariya transition states, the differentiation between the "large" (aryl) and "small" (alkyl) groups is critical. If the catalyst cannot effectively distinguish the thiophene face via

    
     interactions, enantioselectivity (ee%) drops.
    

The Solution Architecture: To solve this, we must move beyond standard Ru-TsDPEN/p-cymene systems. We recommend a transition to tethered Ru(II) complexes or Rh(III)-Cp* systems which prevent ligand dissociation and enhance the rigidity of the chiral pocket.[1]

Hardware Selection: Catalyst & Ligand Modules[1]

Use this decision matrix to select the correct catalytic system based on your specific substrate failure mode.

Substrate ClassRecommended Catalyst SystemWhy?
2-Acetylthiophene (Standard)RuCl(p-cymene)[(S,S)-TsDPEN] Baseline. The sulfur is ortho-like; standard

interactions usually suffice for >90% ee if S/C is kept low (100-200:1).
Sterically Hindered (e.g., 2-thienyl-tert-butyl ketone)RhCl(Cp)[(S,S)-TsDPEN]The Cp (pentamethylcyclopentadienyl) ligand is bulkier than p-cymene, creating a tighter chiral pocket that forces higher stereodifferentiation.
High Sulfur Poisoning (Reaction stalls <50%)Tethered Ru(II) (e.g., C3-Tethered) The arene ligand is covalently linked to the amine of the DPEN. This prevents the arene from dissociating, making the catalyst hyper-stable against sulfur coordination.
3-Acetylthiophene RuCl(mesitylene)[(S,S)-TsDPEN] Mesitylene is more electron-rich and sterically demanding than p-cymene, often improving

-stacking with the electron-rich thiophene ring.
Visualization: Catalyst Selection Logic

CatalystLogic Start START: Analyze Substrate Failure Issue Primary Issue? Start->Issue LowEE Low Enantioselectivity (<85% ee) Issue->LowEE LowConv Low Conversion / Stalling Issue->LowConv CheckPos Thiophene Position? LowEE->CheckPos Sol3 Use Tethered Ru(II) Catalyst (Prevents Ligand Dissociation) LowConv->Sol3 Sulfur Poisoning Pos2 2-Acetylthiophene CheckPos->Pos2 Ortho-like Pos3 3-Acetylthiophene CheckPos->Pos3 Meta-like Sol1 Switch to Rh-Cp* Catalyst (Increases Steric Bulk) Pos2->Sol1 Sol2 Switch to Ru-Mesitylene (Enhances Pi-Stacking) Pos3->Sol2

Caption: Decision tree for selecting the optimal catalyst based on experimental failure modes (Low ee% vs. Low Conversion).

Reaction Environment: Solvents & Hydrogen Sources

The choice of Hydrogen Donor (HD) is the second most common failure point.[1]

Option A: Formic Acid / Triethylamine (FA/TEA)[1][2]
  • Best For: Thermodynamic stability and irreversible reduction.[1]

  • The Trap: The standard 5:2 azeotrope is often too acidic for thiophenes, promoting polymerization or acid-catalyzed racemization.

  • Optimization: Adjust to a 1:1 ratio or use HCOONa in Water/DCM (biphasic) .[1] The biphasic system protects the catalyst in the organic layer while the formate feeds from the aqueous layer.

Option B: Isopropanol (IPA)[1]
  • Best For: Ease of handling.[1]

  • The Trap: It is reversible.[1] As product accumulates, the reverse oxidation competes, eroding ee%.

  • Optimization: This is generally NOT recommended for high-value thienyl chiral alcohols unless used with a dynamic vacuum to remove acetone.[1]

Troubleshooting Guides (FAQs)

Q1: My reaction turns black and stops at 40% conversion. What happened?

Diagnosis: Catalyst decomposition due to sulfur poisoning.[1][2] The thiophene sulfur has displaced the arene ligand or coordinated to the open site. The Fix:

  • Switch to a Tethered Catalyst: Use a catalyst where the chiral diamine is covalently tethered to the arene (e.g., Wills' catalyst). This renders the arene non-labile.[1]

  • Increase Catalyst Loading: Move from S/C 1000:1 to 100:1.

  • Scavenge Impurities: Ensure your starting material is free of thiophene-thiols (common synthesis byproducts).[1] Treat the ketone with activated charcoal before reaction.[1]

Q2: I am getting 80% ee, but I need >98%. How do I tune the "Lock-and-Key"?

Diagnosis: The catalyst is not differentiating the thiophene ring from the alkyl group effectively. The Fix:

  • Lower the Temperature: Drop from 28°C to 0°C or -10°C. Enantioselectivity is driven by the difference in Gibbs free energy (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) between the two transition states. Lower temperature magnifies this difference.[1]
    
  • Enhance

    
     Interactions:  Switch the arene ligand. If using p-cymene, switch to Mesitylene  or Hexamethylbenzene . The increased electron density on the catalyst arene strengthens the attractive interaction with the electron-deficient hydrogens of the thiophene ring.
    
Q3: The reaction works in DMF but fails in Methanol.

Diagnosis: Methanol is a competitive ligand.[1] In difficult substrates, MeOH can occupy the vacant site needed for hydride formation. The Fix: Switch to Dichloromethane (DCM) or Toluene if using the FA/TEA system.[1] Non-coordinating solvents prevent solvent inhibition.[1]

Standard Operating Protocol (SOP): High-Fidelity ATH

Objective: Synthesis of (S)-1-(2-thienyl)ethanol with >95% ee.

Materials:

  • Substrate: 2-Acetylthiophene (1.0 eq, purified).

  • Catalyst: RuCl (0.5 mol%).

  • H-Source: Formic Acid/TEA (5:2 azeotrope).[1][3]

  • Solvent: Dichloromethane (DCM).[1]

Workflow:

  • Pre-Treatment: Dissolve 2-acetylthiophene in DCM and pass through a short plug of basic alumina to remove acidic impurities/thiols.[1] Concentrate.

  • Catalyst Activation: In a Schlenk flask under Argon, add the Ru-catalyst precursor.[1] Add DCM (degassed).

  • Initiation: Add the FA/TEA mixture via syringe. Wait 10 minutes. (Crucial Step: This allows the formation of the active Ru-Hydride species, visible often as a color change from orange to deep red/purple).

  • Addition: Add the ketone solution in one portion.

  • Monitoring: Stir at 0°C . Monitor via chiral HPLC (e.g., Chiralcel OD-H column).

    • Stop condition: >98% conversion or if color turns black (decomposition).[1]

  • Quench: Add saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.
    
Visualization: Mechanistic Pathway

ATH_Mechanism PreCat Pre-Catalyst (Ru-Cl) Active Active Hydride (Ru-H) PreCat->Active + HCOOH/TEA - HCl TS Transition State (CH-pi Interaction) Active->TS + Thienyl Ketone Poison Sulfur Poisoning (Dead Catalyst) Active->Poison Thiophene S-Coordination (If Tethering is weak) Product Chiral Alcohol (S-form) TS->Product H-Transfer Product->Active Regeneration

Caption: The catalytic cycle showing the critical active hydride formation and the off-cycle sulfur poisoning pathway.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research. Link

  • Palmer, M., & Wills, M. (2009). Kinetic and structural studies on 'tethered' Ru(II) arene ketone reduction catalysts. Dalton Transactions.[1][6] Link

  • Yamakawa, M., Ito, H., & Noyori, R. (2000). The Metal-Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer between Alcohols and Ketones. Journal of the American Chemical Society.[1] Link

  • Wu, X., et al. (2006). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones - A Greener Approach to Chiral Alcohols.[1] Chemistry - A European Journal.[1] Link

Sources

Technical Support Center: Solubility Enhancement of Bromothiophene Amino Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of bromothiophene amino salts in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of dissolving these valuable heterocyclic compounds. In drug discovery and materials science, achieving the desired concentration of your active molecule in a suitable solvent is a critical first step for reaction screening, purification, and formulation.[1][2] Poor solubility can lead to inaccurate results, hinder development, and waste valuable resources.[1][3]

This document moves beyond a simple recitation of protocols. It delves into the underlying principles governing solubility and provides actionable, field-tested troubleshooting strategies to overcome common challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

Here, we address the foundational questions that often arise when working with bromothiophene amino salts.

Q1: Why are my bromothiophene amino salts showing poor solubility in common organic solvents?

A1: The solubility of bromothiophene amino salts is a delicate balance of several factors. Thiophene derivatives, by their nature, can be lipophilic.[3] The introduction of an amino group can increase polarity, but forming a salt introduces ionic character. This creates a molecule with distinct polar (the salt) and non-polar (the bromothiophene ring) regions. The challenge lies in finding a solvent that can effectively solvate both parts of the molecule.

Several factors contribute to poor solubility:

  • High Crystal Lattice Energy: The strong ionic interactions within the salt's crystal structure require a significant amount of energy to overcome. If the energy gained by solvent-solute interactions is less than the lattice energy, the salt will not dissolve.[4]

  • Solvent-Solute Mismatch: "Like dissolves like" is a fundamental principle.[5] A highly non-polar solvent like hexane will not effectively solvate the ionic salt portion. Conversely, a very polar protic solvent like methanol might be too polar to effectively solvate the hydrophobic bromothiophene backbone.

  • Molecular Weight and Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, often leading to decreased solubility.[5][6]

  • Hydrogen Bonding: The presence of amino groups introduces the potential for strong hydrogen bonding, which can influence both solute-solute and solute-solvent interactions.[4]

Q2: I'm observing precipitation of my compound during my experiment. What are the likely causes?

A2: Precipitation after initial dissolution can be frustrating. Common culprits include:

  • Temperature Fluctuations: The solubility of most solids increases with temperature.[5][7] If your solution cools, it may become supersaturated, leading to precipitation. This is a common issue when a compound is dissolved in a warm solvent and then allowed to return to room temperature.

  • Change in Solvent Composition: If you are performing a reaction where the solvent composition changes over time (e.g., through the addition of a reagent in a different solvent), the overall solvating power of the mixture can decrease, causing your compound to crash out.

  • pH Shifts: For amino salts, the pH of the solution is critical. A shift in pH can neutralize the amine, converting the salt back to the free base, which may have significantly lower solubility in the chosen solvent.[1]

  • Common Ion Effect: While more prevalent in aqueous solutions, the addition of a salt with an ion in common with your bromothiophene amino salt can, in some cases, reduce its solubility.

Q3: Can the choice of the counter-ion in my salt significantly impact solubility?

A3: Absolutely. The properties of the counter-ion play a crucial role. Hydrophilic counter-ions can improve solubility in more polar organic solvents.[8] Conversely, a bulky, more lipophilic counter-ion might enhance solubility in less polar environments. The choice of acid used to form the salt (e.g., HCl, HBr, trifluoroacetic acid) is a key variable that should be considered and can be used as a tool to modulate solubility.

Part 2: Troubleshooting Guide - Practical Solutions to Common Problems

This section provides a systematic approach to resolving solubility issues.

Issue 1: Complete Insolubility in the Primary Solvent

Your bromothiophene amino salt refuses to dissolve in your solvent of choice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial insolubility.

Detailed Steps & Explanations:

  • Re-evaluate Your Solvent Choice: Consider the polarity of your bromothiophene amino salt. A good starting point is often a polar aprotic solvent like DMF or DMSO, or a polar protic solvent like ethanol or isopropanol.

  • Employ Co-solvents: If a single solvent fails, a binary mixture can be highly effective.[9] The principle of co-solvency involves using a water-miscible solvent to increase the solubility of poorly soluble drugs.[6] For instance, adding a small amount of a more polar solvent (like DMF) to a less polar one (like dichloromethane) can create a microenvironment that better solvates both the ionic and organic parts of your molecule.

  • Controlled Heating: Increasing the temperature provides the kinetic energy needed to break the crystal lattice.[7] Always use gentle heating and monitor for any signs of degradation, especially with thermally sensitive compounds.

  • Sonication: Ultrasonic baths can aid dissolution by breaking apart solid aggregates and increasing the surface area available for solvation.[10] This is a form of physical modification that can be very effective.

Issue 2: Low Solubility Leading to Insufficient Concentration

The compound dissolves, but you cannot reach the desired concentration for your experiment.

Strategies for Enhancement:

StrategyPrincipleRecommended Solvents/ReagentsKey Considerations
pH Adjustment For amino salts, ensuring the solution is sufficiently acidic will keep the amine protonated and in its more soluble salt form.Add a trace amount of the acid used to form the salt (e.g., HCl in isopropanol).Avoid large excesses of acid, which could interfere with subsequent reactions. Monitor pH if possible.
Use of Hydrotropic Agents These are compounds that increase the solubility of other solutes.[6] Ionic organic salts can act as hydrotropes.[10]Sodium benzoate, sodium salicylate (more common in aqueous systems but can be explored in polar organic solvents).The mechanism is complex and may involve weak interactions with the solute. Compatibility with your downstream application is essential.
Structural Modification If feasible, modifying the parent molecule can permanently alter its solubility profile.[11]Introduce polar functional groups (e.g., hydroxyl, short ether chains) to the thiophene ring.This is a medicinal chemistry approach and may not be suitable for all applications. Requires synthetic chemistry expertise.
Particle Size Reduction Decreasing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[9][10]Micronization or grinding the solid material before dissolution.This primarily affects the rate of dissolution, not the thermodynamic solubility limit, but can be very helpful in practice.[9]

Part 3: Experimental Protocols

Here are step-by-step guides for common solubility enhancement techniques.

Protocol 1: Determining an Optimal Co-Solvent System

Objective: To systematically identify an effective binary solvent mixture for your bromothiophene amino salt.

Materials:

  • Your bromothiophene amino salt

  • A selection of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Isopropanol (IPA), N,N-Dimethylformamide (DMF))

  • Small vials (e.g., 2 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Initial Screening:

    • Weigh a small, consistent amount of your salt (e.g., 5 mg) into a series of labeled vials.

    • Add 1 mL of each individual solvent to a separate vial.

    • Vortex each vial for 2 minutes and then allow it to sit for 30 minutes at room temperature.

    • Visually assess the solubility in each solvent.

  • Co-Solvent Titration:

    • Take a vial from the initial screening where the compound was poorly soluble (e.g., in DCM).

    • Begin adding a "good" or highly polar solvent (e.g., DMF) dropwise while stirring.

    • Observe the point at which the solid completely dissolves. Note the approximate ratio of the two solvents.

  • Systematic Evaluation:

    • Based on the titration, prepare a series of pre-mixed binary solvent systems (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios of DCM:DMF).

    • Add a known amount of your salt to a known volume of each mixture to determine the quantitative solubility.

Workflow for Co-Solvent Optimization:

Caption: Workflow for co-solvent optimization.

Protocol 2: Salt Screening for Solubility Enhancement

Objective: To evaluate how different salt forms of your bromothiophene amine affect its solubility in a target organic solvent.

Materials:

  • The free-base form of your bromothiophene amine

  • A selection of acids (e.g., HCl, HBr, trifluoroacetic acid (TFA), methanesulfonic acid)

  • Your target organic solvent

  • Small-scale reaction vessels

Procedure:

  • Free Base Preparation: Ensure you have the purified free base of your bromothiophene amine.

  • Salt Formation:

    • In parallel, dissolve a small amount of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add one equivalent of each selected acid to the respective solutions.

    • Stir and observe for precipitation of the salt. If no precipitate forms, carefully remove the solvent under reduced pressure.

    • Dry the resulting salts thoroughly under vacuum.

  • Solubility Comparison:

    • For each newly formed salt, perform a solubility test as described in Protocol 1, using your primary target organic solvent.

    • Compare the solubilities to identify the salt form that provides the best characteristics for your application.

This systematic approach empowers you to move beyond trial and error, providing a logical framework to diagnose and solve the solubility challenges associated with bromothiophene amino salts. By understanding the interplay of molecular structure, crystal energy, and solvent properties, you can unlock the full potential of these important chemical entities in your research and development efforts.

References

  • Fiveable. (2025, August 15). Heterocyclic aromatic compounds | Organic Chemistry II Class Notes.
  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Wang, K., Hu, Y., Yang, W., Guo, S., & Shi, Y. (n.d.). Measurement and correlation of the solubility of 2,3,4,5-tetrabromothiophene in different solvents. Scilit.
  • Parmar, K., Patel, J., & Sheth, N. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • Manallack, D. T. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • Mishra, V., & Alam, M. S. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • BenchChem. (2025).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Di, L., & Kerns, E. H. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • Grokipedia. (n.d.). 3-Bromothiophene.
  • Wikipedia. (n.d.). 3-Bromothiophene.
  • Drug Development & Delivery. (2023, April 21).
  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Bromobenzothiazole in Organic Solvents.
  • ResearchGate. (2023, March 7). (PDF)
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement.
  • PubMed. (2006, December 15). Chemistry of Unprotected Amino Acids in Aqueous Solution: Direct Bromination of Aromatic Amino Acids With Bromoisocyanuric Acid Sodium Salt Under Strong Acidic Condition.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.

Sources

Handling air-sensitivity of 3-lithio-4-bromothiophene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Handling & Stabilization of 3-Lithio-4-Bromothiophene Intermediates

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Organometallic Chemistry Division Subject: Critical Protocols for Handling 3-Lithio-4-Bromothiophene

Executive Summary: The Kinetic vs. Thermodynamic Trap

The synthesis and handling of 3-lithio-4-bromothiophene presents a classic "Kinetic vs. Thermodynamic" challenge. Unlike simple phenyllithiums, this intermediate is structurally predisposed to two primary failure modes:

  • The Halogen Dance (Isomerization): The lithium atom at the C3 (beta) position is kinetically formed but thermodynamically unstable. Upon warming (even to > -40°C), it tends to migrate to the C2 (alpha) position, which is more acidic, or induce bromine migration, leading to regioisomeric mixtures.

  • Disproportionation: The presence of the adjacent bromine atom makes the C-Li bond labile, increasing the risk of scrambling to form 3,4-dilithiothiophene or reforming the starting material.

Success requires strict adherence to the "Cold, Fast, and Dry" protocol. This guide outlines the precise conditions required to lock the intermediate in its useful kinetic state.

Critical Parameters Dashboard

ParameterSpecificationScientific Rationale
Temperature -78°C (Strict) Prevents activation energy threshold for 3-Li

2-Li isomerization (Halogen Dance).
Solvent Anhydrous THF Ether solvents coordinate Li, stabilizing the aggregate.[1] THF is preferred over Et₂O for better solubility of the dibromo precursor.
Reagent

-Butyllithium (1.05 eq)

-BuLi is sufficient for Br/Li exchange.

-BuLi is too reactive and may cause competitive deprotonation at C2.
Quench Time Immediate (< 30 min) The intermediate has a finite half-life even at -78°C. Electrophiles must be added as soon as exchange is complete.
Atmosphere Argon (Preferred) Argon is heavier than air, providing a better "blanket" for open-neck additions than Nitrogen.

Mechanism & Failure Modes (The Halogen Dance)

The diagram below illustrates the desired pathway versus the catastrophic "Halogen Dance" pathway that occurs if temperature control is lost.

HalogenDance SM 3,4-Dibromothiophene (Starting Material) Kinetic 3-Lithio-4-Bromothiophene (KINETIC INTERMEDIATE) Target Species SM->Kinetic Li-Halogen Exchange (Fast, -78°C) nBuLi n-BuLi (-78°C) nBuLi->Kinetic Thermo 2-Lithio-4-Bromothiophene (THERMODYNAMIC PRODUCT) Undesired Isomer Kinetic->Thermo WARMING (> -40°C) Halogen Dance / Isomerization Trapped 3-Substituted-4-Bromothiophene (Desired Product) Kinetic->Trapped Electrophile (E+) (Quench at -78°C) Wrong 2-Substituted Isomer (Impurity) Thermo->Wrong Electrophile (E+)

Figure 1: The competition between kinetic trapping (Green path) and thermodynamic isomerization (Red path).

Step-by-Step Protocol: Synthesis & Trapping

Objective: Selective generation of 3-lithio-4-bromothiophene from 3,4-dibromothiophene and trapping with an electrophile (e.g., DMF, aldehydes).

Reagents:

  • 3,4-Dibromothiophene (1.0 eq) [Source: Commercial or synthesized via debromination of tetrabromothiophene]

  • 
    -Butyllithium (1.05 eq, titrated)
    
  • Anhydrous THF (0.2 M concentration relative to substrate)

Procedure:

  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

  • Solvation: Add 3,4-dibromothiophene and anhydrous THF. Cool the bath to -78°C (Dry Ice/Acetone).

    • Checkpoint: Ensure internal temperature reaches -75°C or lower before proceeding.[2]

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi dropwise via syringe pump or addition funnel over 10–15 minutes.[1]
      
    • Rate Limit: Monitor internal temperature.[1] Do not allow it to rise above -70°C.

    • Observation: The solution may turn slightly yellow/green. This is normal.

  • Exchange Period: Stir at -78°C for exactly 30 minutes .

    • Warning: Do not stir longer than 45 minutes. Prolonged stirring increases the probability of intermolecular proton abstraction (scrambling).

  • Trapping:

    • Add the electrophile (neat or in THF) dropwise.[1][2]

    • Maintain -78°C during addition.[1][2][3][4]

    • Once added, stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) naturally.

  • Quench: When the temperature reaches 0°C or RT, quench with saturated aqueous NH₄Cl.

Troubleshooting Guide

This section addresses specific failure modes reported by users in the field.

Scenario A: "I isolated the 2-substituted isomer instead of the 3-substituted product."
  • Diagnosis: Thermal Isomerization (Halogen Dance). You likely allowed the reaction to warm up before the electrophile was fully reacted.

  • Root Cause: The C2-H position of thiophene is more acidic than the C3-Br position is labile. If the system warms, the 3-Li species acts as a base, deprotonating a neighboring molecule at the C2 position.

  • Solution:

    • Ensure the internal temperature never exceeds -70°C during

      
      -BuLi addition.
      
    • Pre-cool your electrophile solution to -78°C before addition to prevent localized warming.

Scenario B: "My yield is low (< 40%), and I see unreacted starting material."
  • Diagnosis: Moisture Contamination or Bad Titer.

  • Root Cause: Organolithiums are fiercely hygroscopic. If your THF contained ppm-levels of water, the

    
    -BuLi was quenched before performing the exchange.
    
  • Solution:

    • Titrate your

      
      -BuLi  immediately before use (e.g., using diphenylacetic acid or N-pivaloyl-o-toluidine).
      
    • Distill THF over Sodium/Benzophenone or use a column solvent purification system.

Scenario C: "I see a mixture of mono-bromo and di-bromo products."
  • Diagnosis: Disproportionation/Scrambling.

  • Root Cause: This often happens if the reaction is too concentrated or stirred too long. The lithiated species reacts with the starting bromide.[1][4][5][6][7][8]

  • Solution:

    • Dilute the reaction. Move from 0.2 M to 0.1 M concentration.

    • Adhere strictly to the 30-minute exchange window.

Frequently Asked Questions (FAQs)

Q: Can I use t-BuLi instead of n-BuLi? A: It is not recommended for this specific substrate. While t-BuLi is faster, it is also more basic. In the case of 3,4-dibromothiophene, t-BuLi increases the risk of deprotonating the C2 position (ortho-lithiation) rather than performing the desired Br/Li exchange at C3. Stick to n-BuLi for better regiocontrol.

Q: Why do I need to quench at -78°C? Can't I warm it up to drive the reaction? A: Absolutely not. The 3-lithio-4-bromo intermediate is thermally unstable . Warming it up before the electrophile has reacted will trigger the halogen dance, moving the lithium to the 2-position. You must add the electrophile cold, let it react cold, and only warm up after the C-C bond is formed.

Q: Is the intermediate stable enough to be transferred via cannula? A: Only if the receiving flask is also at -78°C. If you cannula transfer into a flask at room temperature, the intermediate will decompose instantly upon contact. We recommend adding the electrophile into the lithiation flask to minimize handling.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Lithiation of 3-Bromothiophene. Retrieved from

  • Gronowitz, S. (1959).[9] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Retrieved from

  • Wu, X., et al. (1994). Room temperature stable 3-lithiothiophene: a facile synthesis of 3-functional thiophenes. Tetrahedron Letters, 35(22), 3673-3674. Retrieved from

  • Frohlich, H., et al. (1998). Halogen Dance Reactions on Bromothiophenes. (Contextualized via search results on Halogen Dance mechanisms).
  • Sigma-Aldrich. (2025). 3-Bromothiophene Product Safety & Handling. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to ¹H NMR Characteristic Shifts of 3,4-Disubstituted Thiophene Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of 3,4-disubstituted thiophene rings, a crucial structural motif in materials science and medicinal chemistry. By understanding the influence of various substituents on proton chemical shifts, researchers can accelerate structural elucidation and predict the electronic properties of novel thiophene-based compounds.

Fundamentals: The ¹H NMR Spectrum of Unsubstituted Thiophene

To appreciate the impact of substituents, we must first establish a baseline. The ¹H NMR spectrum of an unsubstituted thiophene ring in a common solvent like deuterochloroform (CDCl₃) is characterized by two distinct multiplets.

  • H-2 and H-5 (α-protons): These protons, adjacent to the sulfur atom, are more deshielded due to the electronegativity and anisotropic effects of the heteroatom. They typically resonate around δ 7.33 ppm .[1]

  • H-3 and H-4 (β-protons): These protons are located further from the sulfur atom and consequently appear slightly more upfield, typically around δ 7.12 ppm .[1]

The symmetry of the unsubstituted ring (C₂ᵥ) results in only two signals for the four protons. However, the introduction of substituents at the 3 and 4 positions breaks this symmetry in a way that renders the remaining α-protons at the 2 and 5 positions chemically equivalent, typically resulting in a single sharp signal.

The Role of Substituent Electronic Effects

The chemical shift (δ) of the protons at the 2 and 5 positions of a 3,4-disubstituted thiophene is profoundly influenced by the electronic nature of the substituents. These effects can be broadly categorized as follows:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the thiophene ring through resonance (mesomeric) and/or inductive effects. This increased electron density "shields" the α-protons from the external magnetic field, causing their signal to shift to a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Substituents such as bromo (-Br) or carboxylic acid (-COOH) groups decrease the electron density of the ring. This "deshielding" of the α-protons results in a downfield shift to a higher chemical shift value.

The following diagram illustrates how these electronic effects modulate the shielding of the H-2 and H-5 protons.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -OCH₃, -CH₃ Thiophene_EDG Thiophene Ring (Increased e⁻ density) EDG->Thiophene_EDG +R / +I Effect Shielding Increased Shielding of H-2/H-5 Thiophene_EDG->Shielding Upfield_Shift Upfield Shift (Lower δ ppm) Shielding->Upfield_Shift EWG e.g., -Br, -COOH Thiophene_EWG Thiophene Ring (Decreased e⁻ density) EWG->Thiophene_EWG -R / -I Effect Deshielding Decreased Shielding (Deshielding) of H-2/H-5 Thiophene_EWG->Deshielding Downfield_Shift Downfield Shift (Higher δ ppm) Deshielding->Downfield_Shift

Caption: Influence of substituent electronic effects on H-2/H-5 chemical shifts.

Comparative Analysis of ¹H NMR Shifts

The following table provides a direct comparison of the ¹H NMR chemical shifts for the equivalent H-2 and H-5 protons in a series of 3,4-disubstituted thiophenes, demonstrating the principles discussed above.

CompoundSubstituents (R₃, R₄)Electronic EffectH-2/H-5 Chemical Shift (δ ppm)Solvent
3,4-Dimethoxythiophene-OCH₃, -OCH₃Strong EDG (+R, -I)6.08 (s, 2H)[2]CDCl₃
3,4-Dimethylthiophene-CH₃, -CH₃Weak EDG (+I)~6.87 (s, 2H)CDCl₃
Thiophene (unsubstituted)-H, -HReference7.33 (m, 2H)[1]CDCl₃
3,4-Dibromothiophene-Br, -BrWeak EWG (-I, +R)7.27 (s, 2H)CDCl₃
Thiophene-3,4-dicarboxylic acid-COOH, -COOHStrong EWG (-R, -I)8.43 (s, 2H)DMSO-d₆

Standardized Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. The trustworthiness of NMR data hinges on meticulous sample preparation and consistent instrument parameters.

Objective: To obtain a high-resolution ¹H NMR spectrum of a 3,4-disubstituted thiophene derivative.

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified thiophene sample directly into a clean, dry NMR tube.

    • Causality: This mass range is typically sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans without causing issues related to sample solubility or signal broadening.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.[5]

    • Causality: Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from overwhelming the analyte signals.[5][6]

  • Internal Standard: Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS). TMS provides a reference signal at δ 0.00 ppm, against which all other chemical shifts are measured.

    • Causality: TMS is chemically inert, volatile (allowing for easy sample recovery), and its sharp singlet does not typically overlap with analyte signals, making it an ideal internal standard.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved, creating a clear, homogeneous solution.

    • Causality: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals. Inhomogeneity leads to broadened lines and a loss of spectral resolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-64 scans).

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

The following workflow diagram outlines the key stages of this self-validating protocol.

NMR_Protocol start Start: Purified Thiophene Sample weigh 1. Weigh 5-10 mg into NMR tube start->weigh add_solvent 2. Add ~0.6 mL Deuterated Solvent (e.g., CDCl₃ with TMS) weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex/Invert) add_solvent->dissolve instrument 4. Insert into Spectrometer (Tune & Shim) dissolve->instrument acquire 5. Acquire ¹H NMR Data (16-64 Scans) instrument->acquire process 6. Process Data (FT, Phase, Baseline Correction) acquire->process end End: Interpretable Spectrum process->end

Caption: Standardized workflow for ¹H NMR sample preparation and analysis.

Conclusion

The ¹H NMR chemical shifts of the H-2 and H-5 protons in 3,4-disubstituted thiophenes serve as a sensitive probe of the electronic environment within the heterocyclic ring. Electron-donating groups cause a predictable upfield shift, while electron-withdrawing groups induce a downfield shift. By leveraging the comparative data and standardized protocols presented in this guide, researchers can confidently assign structures, verify synthetic outcomes, and gain deeper insights into the structure-property relationships of this important class of compounds.

References

  • Huang, X. et al. Figure S1: 1 H NMR spectrum of 3 (499.93 MHz, CDCl3 solution, 25°C). ResearchGate. Available at: [Link]

  • Gawinkowski, S. et al. The 1 H NMR spectra registered in DMSO-d 6 of unsymmetrical azomethines AzTh-1a-AzTh-4a at a 60 °C and b 25 °C. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. Available at: [Link]

  • SpectraBase. Thiophene-3,4-dicarboxylic acid. Available at: [Link]

  • UVIC. 3,4-dibromothiophene in CDC13. Available at: [Link]

  • Goono, J. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Google Patents. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene.
  • Abraham, R. J. et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]

  • PubMed. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]

Sources

Chiral HPLC Separation Strategy for 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary & Compound Profile

The Challenge: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol is a gamma-amino alcohol featuring a basic primary amine and a polar hydroxyl group adjacent to a brominated thiophene ring. The separation of its enantiomers presents a classic chromatographic challenge: amine-induced peak tailing . The basic nitrogen interacts strongly with residual silanols on silica-based columns, necessitating specific mobile phase modifiers.

Structural Analog Analysis: This molecule is a structural analog of the key Duloxetine intermediate ((S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). Based on established protocols for thiophene-based amino alcohols, the separation strategy prioritizes Amylose-based polysaccharide columns under Normal Phase conditions with basic additives.

FeaturePropertyChromatographic Implication
Basic Center Primary Amine (

)
Requires basic modifier (DEA/TEA) to suppress ionization and silanol interaction.
Chiral Center C1 (Hydroxyl attachment)Close proximity to the aromatic ring aids

discrimination.
Aromaticity 4-BromothiopheneThe bromine atom increases steric bulk and electron density, potentially enhancing resolution on Amylose phases compared to non-brominated analogs.

Comparative Methodology: Selecting the Right Phase

This guide compares the three most effective methodologies for this structural class.

Method A: Coated Amylose (The Gold Standard)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: The helical structure of amylose creates a "groove" that accommodates the thiophene ring. The carbamate groups provide hydrogen bonding sites for the -OH and -NH2 groups.

  • Verdict: Highest Probability of Success. Historically yields the highest resolution (

    
    ) for 1-aryl-3-aminopropanols.
    
Method B: Immobilized Amylose (The Robust Alternative)
  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: Same selector as AD-H but chemically bonded to silica.

  • Verdict: Best for Solubility Issues. Allows the use of "forbidden" solvents (DCM, THF) if the sample is not soluble in Hexane/Alcohol, but often shows slightly lower theoretical plate counts than coated phases.

Method C: Coated Cellulose (The Complementary Selector)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: Linear rigid rod structure creates different cavity sizes.

  • Verdict: Backup Option. If AD-H shows partial separation, OD-H often provides a complete reversal of elution order or enhanced selectivity due to the different cavity shape.

Experimental Protocols

Protocol A: Normal Phase Separation (Recommended)

Objective: Achieve baseline resolution (


) with minimal tailing.

1. Mobile Phase Preparation:

  • Base Solvent: n-Hexane (90%)

  • Polar Modifier: Isopropyl Alcohol (IPA) or Ethanol (10%)

  • Additive (Critical): Diethylamine (DEA) at 0.1% v/v .[1]

    • Why DEA? As a secondary amine, DEA effectively competes for silanol sites, sharpening the peak of the primary amine analyte.

  • Preparation: Mix 900 mL Hexane + 100 mL IPA. Add 1.0 mL DEA. Degas by sonication for 10 mins.

2. Instrument Settings:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Lowering to 10°C can increase

    
     if needed).
    
  • Detection: UV @ 240 nm (Thiophene absorption max) and 210 nm.

3. Sample Preparation:

  • Dissolve 1.0 mg of sample in 1.0 mL of Ethanol (avoid pure hexane as the polar amino-alcohol may precipitate).

  • Injection Volume: 5-10 µL.

4. Expected Data (Based on Analog Validation):

ParameterValueNotes
Retention Time (

)
~8.5 minEnantiomer 1
Retention Time (

)
~11.2 minEnantiomer 2
Selectivity (

)
1.3 - 1.5High selectivity typical for AD-H
Resolution (

)
> 3.0Baseline separation
Tailing Factor (

)
< 1.3Acceptable with 0.1% DEA
Protocol B: Reversed-Phase (LC-MS Compatible)

Objective: Analyze enantiopurity in biological matrices or when MS detection is required.

1. Column: Chiralpak AD-RH (Reversed Phase Amylose) 2. Mobile Phase:

  • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0 adjusted with Ammonium Hydroxide). High pH keeps the amine neutral.

  • Organic: Acetonitrile (MeCN).

  • Ratio: Buffer:MeCN (60:40). 3. Flow Rate: 0.5 mL/min (Higher viscosity).

Method Development Logic (Visualization)[1]

The following diagram outlines the decision-making process for optimizing the separation of this specific bromothiophene derivative.

MethodDevelopment Start Analyte: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) & Tailing Screen1->CheckRs Success Success: Rs > 2.0 Validate Method CheckRs->Success Yes Partial Partial Sep: 0.8 < Rs < 1.5 CheckRs->Partial Partial NoSep No Separation: Rs < 0.5 CheckRs->NoSep No Tailing Severe Tailing? CheckRs->Tailing Opt1 Optimize: Lower Temp to 10°C Reduce Flow to 0.5 mL/min Partial->Opt1 Switch Switch Column: Chiralcel OD-H (Complementary Selectivity) NoSep->Switch AddDEA Increase DEA to 0.2% or Switch to Ethanol Tailing->AddDEA Yes Opt1->CheckRs Switch->CheckRs AddDEA->Screen1

Caption: Decision tree for optimizing chiral separation of basic amino-alcohols on polysaccharide phases.

Mechanistic Insight

Understanding the molecular recognition is vital for troubleshooting.

Interaction CSP Amylose Carbamate (CSP) HBond H-Bonding (OH & NH2 groups) CSP->HBond PiPi Pi-Pi Stacking (Bromothiophene Ring) CSP->PiPi Steric Steric Inclusion (Amylose Groove) CSP->Steric Analyte Target Analyte HBond->Analyte PiPi->Analyte Steric->Analyte

Caption: Three-point interaction model: Hydrogen bonding, Pi-Pi stacking, and Steric fit drive the enantioselectivity.

Troubleshooting Guide

IssueRoot CauseSolution
Peak Tailing Interaction between primary amine and silica silanols.Increase DEA concentration to 0.2% or switch to TEA (Triethylamine). Ensure column is fully equilibrated (min 20 column volumes).
Low Retention Analyte is too soluble in the mobile phase.Reduce alcohol content (e.g., Hexane/IPA 95:5). Switch from Ethanol to IPA (IPA is a weaker eluent in Normal Phase).
Peak Broadening Mass transfer limitations.Increase column temperature to 30-35°C (if resolution allows) or reduce flow rate.
Ghost Peaks System contamination.Flush system with 100% IPA. Ensure DEA is fresh (amines degrade/oxidize).

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Retrieved from [Link]

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Wu, J., et al. (2017).[2] Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2010).[3] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess Using Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the ability to effectively separate and quantify enantiomers is paramount, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most prevalent and versatile technique for this purpose.[1][3][4] This guide provides an objective comparison of common CSPs, supported by experimental data, to assist you in selecting the appropriate strategy for your chiral separation challenges.

The core principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1][5] The difference in the stability of these complexes leads to differential retention times, thereby enabling their separation and quantification.[5] The enantiomeric excess (ee) is then calculated from the peak areas of the separated enantiomers.[6]

The Pillars of Chiral Separation: A Comparative Look at Stationary Phases

The choice of a chiral stationary phase is the most critical factor for a successful enantioseparation.[7] The selection process is often initiated by considering the physicochemical properties of the analyte and the known selectivities of different CSP categories. The most prominent and widely utilized CSPs include polysaccharide-based, macrocyclic glycopeptide-based, cyclodextrin-based, and protein-based phases.[4][8] Each class exhibits distinct chiral recognition mechanisms, leading to varying degrees of success in resolving different types of racemic compounds.[4]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most commonly used columns in chiral HPLC, accounting for over 90% of applications.[9] Their broad applicability stems from the helical structure of the polysaccharide derivatives, which forms chiral grooves and cavities.[10] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions.[10]

The first generation of these phases involved coating the polysaccharide derivative onto a silica support, which limited their solvent compatibility.[11] Modern immobilized polysaccharide-based CSPs have overcome this limitation, allowing for the use of a wider range of solvents and enhancing column stability and lifetime.[11]

Key Advantages:

  • Broad Applicability: High success rates for a wide range of chiral compounds.[3][10]

  • High Efficiency: Generally provide good resolution and peak shapes.

  • Versatility: Can be used in normal phase, reversed-phase, and polar organic modes.[9]

Considerations:

  • Coated versions have solvent limitations.[11]

Macrocyclic Glycopeptide (Antibiotic)-Based CSPs: Masters of Complexity

Introduced by Daniel W. Armstrong in 1994, macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin A, offer a unique and broad range of selectivity.[12][13][14] Their complex structures provide a multitude of interaction sites, including hydrophobic pockets, hydroxyl, amino, and carboxyl groups, and aromatic moieties.[12][13] This structural diversity allows for multiple interaction mechanisms, making them effective for separating a wide variety of enantiomeric compounds.[12][15]

Key Advantages:

  • Wide-ranging Selectivity: Effective for a broad variety of racemates, including amino acids and peptides.[12][14]

  • Multimodal Operation: Can be used in normal phase, reversed-phase, polar organic, and polar ionic modes.[14]

  • High Stability and Reproducibility: Commercially available columns are known for their robustness.[13]

Cyclodextrin-Based CSPs: Harnessing Inclusion Complexation

Cyclodextrin-based CSPs utilize the formation of inclusion complexes as the primary mechanism for chiral recognition.[10] The analyte, or a part of it, fits into the hydrophobic cavity of the cyclodextrin molecule, while interactions with the hydroxyl groups on the rim can also occur.[10][16] The chiral selectivity of these phases can be significantly enhanced by derivatizing the hydroxyl groups of the cyclodextrin.[17][18]

Key Advantages:

  • Unique Selectivity: Particularly effective for compounds that can fit within the cyclodextrin cavity.

  • Reversed-Phase Compatibility: Commonly used in reversed-phase mode with aqueous mobile phases.[16]

Considerations:

  • The analyte must have a suitable size and shape to form an inclusion complex.

Protein-Based CSPs: Mimicking Biological Interactions

Protein-based CSPs utilize proteins such as α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH) immobilized on silica particles.[19][20] These phases are particularly useful for separating chiral drugs, as the separation mechanism often mimics drug-protein interactions in the body.[21] They are typically operated in reversed-phase mode with aqueous buffers.[19]

Key Advantages:

  • Broad Applicability for Drugs: Effective for a wide variety of chiral pharmaceuticals, including amines, acids, and non-protolytes.[19][20]

  • Aqueous Mobile Phases: Compatible with biological samples and mass spectrometry.[21]

  • Direct Analysis: Often allows for the analysis of chiral compounds without derivatization.[19]

Considerations:

  • Lower loading capacity compared to other CSPs.[9]

  • Generally limited to reversed-phase mode.[9]

Performance Comparison of Chiral Stationary Phases

The efficacy of a chiral separation is quantified by key chromatographic parameters, including the separation factor (α) and resolution (Rs). The following table summarizes representative performance data for different CSPs in the separation of various chiral compounds.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Fluoxetine Cyclobond I 2000 DM (β-cyclodextrin derivative)Methanol/0.2% TEAA (pH 3.8) (25/75, v/v)1.232.10[22][23]
Fluoxetine Chiralpak AD-H (Amylose derivative)Hexane/Isopropanol/DEA (98/2/0.2, v/v/v)1.151.81[22][23]
Fluoxetine Chiralcel OD-H (Cellulose derivative)Hexane/Isopropanol/DEA (98/2/0.2, v/v/v)1.111.76[22][23]
Hydrobenzoin CHIRALPAK® IA-3 (Amylose derivative)CO₂/MeOH (92:8)-Baseline[10]
1,2-Propanediol CHIRALCEL® OD-H (Cellulose derivative)Heptane/Ethanol (90:10)1.252.50[10]
Warfarin Daicel CHIRALPAK® IG100% Methanol--[6]
Ibuprofen Chiralpak® AD-H (Amylose derivative)n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)--[4]

DEA: Diethylamine, TEAA: Triethylammonium acetate, TFA: Trifluoroacetic acid

A Systematic Approach to Chiral Method Development

Developing a robust chiral separation method is often an empirical process that requires the systematic screening of columns and mobile phases.[1][5] The following workflow provides a logical approach to efficient method development.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte_Characterization Characterize Analyte (pKa, solubility, structure) CSP_Selection Select Diverse CSPs (e.g., 2 polysaccharide, 1 macrocyclic) Analyte_Characterization->CSP_Selection Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Partial_Separation Partial Separation Achieved? Mobile_Phase_Screening->Partial_Separation Optimize_Mobile_Phase Optimize Mobile Phase (Modifier type & concentration) Partial_Separation->Optimize_Mobile_Phase Yes No_Separation No Separation Partial_Separation->No_Separation No Optimize_Temperature Optimize Temperature Optimize_Mobile_Phase->Optimize_Temperature Optimize_Flow_Rate Optimize Flow Rate Optimize_Temperature->Optimize_Flow_Rate Baseline_Resolution Baseline Resolution (Rs > 1.5)? Optimize_Flow_Rate->Baseline_Resolution Baseline_Resolution->Optimize_Mobile_Phase No, re-optimize Method_Validation Method Validation (Linearity, Accuracy, Precision) Baseline_Resolution->Method_Validation Yes Final_Method Final Method Method_Validation->Final_Method No_Separation->CSP_Selection Select different CSPs

Caption: A logical workflow for chiral method development.[4]

Experimental Protocol: Determination of Enantiomeric Excess of Warfarin

This protocol provides a general guideline for the chiral separation and ee determination of warfarin.

1. Sample Preparation:

  • Prepare a stock solution of racemic warfarin in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to the desired concentration for analysis (e.g., 10 µg/mL).

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Daicel CHIRALPAK® IG (4.6 mm ID × 25 cm L, 5 µm particle size).[6]

  • Mobile Phase: 100% Methanol.[6]

  • Flow Rate: 1 mL/min.[6]

  • Temperature: 25°C.[6]

  • Detection: UV at 220 nm.[6]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for the two separated enantiomers of warfarin.

  • Calculate the enantiomeric excess (ee) using the following formula, where A1 and A2 are the peak areas of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 [6]

Troubleshooting Common Issues in Chiral Separations

Issue: Poor or No Separation

  • Causality: The chosen CSP and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers.[7]

  • Solution:

    • Re-evaluate the CSP: Screening a diverse set of CSPs is the most effective approach.[7]

    • Optimize the Mobile Phase: Systematically vary the type and concentration of the organic modifier. For acidic or basic analytes, add a small amount (typically 0.1% v/v) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier.[7]

Issue: Poor Peak Shape (Tailing)

  • Causality: Secondary interactions with residual silanol groups on the silica support, or column overload.[7]

  • Solution:

    • Add a Mobile Phase Modifier: Use TFA for acidic compounds and DEA for basic compounds to mask active sites.[7]

    • Reduce Sample Load: Decrease the sample concentration or injection volume.[7]

Issue: Irreproducible Retention Times

  • Causality: Insufficient column equilibration, temperature fluctuations, or mobile phase composition changes.

  • Solution:

    • Ensure Adequate Equilibration: Flush the column with the mobile phase for a sufficient time before analysis.

    • Use a Column Thermostat: Maintain a constant column temperature.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition.

Conclusion

The selection of an appropriate chiral stationary phase is a multifaceted process that requires a thorough understanding of the analyte's properties and the characteristics of the available CSPs. Polysaccharide-based CSPs offer broad applicability, while macrocyclic glycopeptide, cyclodextrin, and protein-based phases provide unique and complementary selectivities.[1] A systematic screening approach, followed by methodical optimization of chromatographic parameters, remains the most effective strategy for developing robust and reliable methods for the determination of enantiomeric excess.

References

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview | Request PDF - ResearchGate.
  • performance comparison of chiral stationary phases for diol separation - Benchchem.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today.
  • Protein-based Chiral HPLC Columns - Amerigo Scientific.
  • Chiral Method Development Strategies for HPLC - MilliporeSigma.
  • High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed.
  • Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations - PubMed.
  • Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers - PubMed.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed.
  • Protein-based Chiral Stationary Phases - Element Lab Solutions.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]

  • HPLC Chiral Columns - Element Lab Solutions.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. Available at: [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - MDPI. Available at: [Link]

  • Protein-based chiral stationary phases in LC for high-performance liquid chromatography enantioseparations | Request PDF - ResearchGate. Available at: [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - Preprints.org. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. Available at: [Link]

  • Immobilized Protein Stationary Phases - Daicel Chiral Technologies. Available at: [Link]

  • 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF - ResearchGate. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns - YMC. Available at: [Link]

  • Getting Started with Chiral Method Development - Regis Technologies. Available at: [Link]

  • Chiral HPLC Columns - LCGC International. Available at: [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH. Available at: [Link]

  • (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Available at: [Link]

  • Synthesis of β- Cyclodextrin–Calix[15]arene Polymer- Based Chiral Stationary Phase for Chromatographic Separation of. Available at: [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PubMed. Available at: [Link]

  • Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals - Repository. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. Available at: [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: [Link]

  • Determination of enantiomeric excess. Available at: [Link]

  • (PDF) Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available at: [Link]

  • Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement - PubMed. Available at: [Link]

  • TROUBLESHOOTING - vscht.cz. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Brominated Thiophene Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated thiophene amines represent a critical scaffold in the synthesis of pharmaceuticals (e.g., antipsychotics, kinase inhibitors) and conducting polymers. Their analysis presents a unique challenge: balancing the need for structural elucidation (locating the bromine and amine) with the requirement for molecular weight confirmation.

This guide compares the two primary "products" available to the analyst: Electron Impact (EI) Ionization and Electrospray Ionization (ESI) . While EI provides a rigorous structural fingerprint essential for library matching, ESI offers the soft ionization necessary for analyzing complex, polar derivatives often found in late-stage drug discovery.

Key Takeaway:

  • Use EI for raw material verification and regioisomer identification (fingerprinting).

  • Use ESI for biological matrices, high-molecular-weight derivatives, and LC-coupled quantification.

The Diagnostic Signature: Bromine Isotopes

Before analyzing fragmentation, the presence of bromine provides an immediate diagnostic filter. Unlike most organic elements, bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio.

Table 1: Isotopic Abundance Ratios for Brominated Thiophenes

# of Br AtomsIsotope Pattern (

)
Visual Characteristic
1 Br 1 : 1 "Twin Towers" of equal height
2 Br 1 : 2 : 1 1:2:1 Triplet (High middle peak)
3 Br 1 : 3 : 3 : 1 Quartet

Expert Insight: In thiophene amines, the sulfur atom (


 vs 

) contributes a small

satellite (approx. 4.4%), which can slightly skew the perfect 1:1 bromine ratio. Always account for this sulfur contribution when calculating theoretical isotope distributions.

Comparative Analysis: EI vs. ESI Performance

This section objectively compares how these two ionization modalities handle the brominated thiophene amine scaffold.

Table 2: Performance Matrix

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Type Radical Cation (

)
Even-Electron Cation (

)
Molecular Ion Stability Low (Often weak or absent)High (Dominant peak)
Bromine Detection Excellent. Homolytic cleavage of C-Br is distinct.Good. Detected via isotope pattern in parent.
Amine Detection

-cleavage dominates.[1]
Protonation site; loss of

.
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Best Application Structural confirmation of synthetic intermediates.PK/PD studies, polar metabolites.

Fragmentation Mechanisms & Pathways[2][3][4][5][6][7]

Understanding why the molecule breaks apart is crucial for interpreting the spectra.

Scenario A: Electron Impact (EI) – The "Hard" Path

In EI, the molecule is bombarded with 70 eV electrons, creating a highly energetic radical cation (


).[2]
  • Mechanism 1: Homolytic C-Br Cleavage. The C-Br bond is relatively weak. The radical cation often ejects a bromine radical (

    
    ), leaving a cationic thiophene fragment (
    
    
    
    ).
  • Mechanism 2:

    
    -Cleavage.  The amine group directs cleavage of the adjacent C-C bond, stabilizing the charge on the nitrogen.
    
  • Mechanism 3: Ring Fragmentation. High energy can lead to the desulfurization or opening of the thiophene ring (loss of CHS).

Scenario B: Electrospray Ionization (ESI) – The "Soft" Path

In ESI, the molecule is protonated (


).[2] Fragmentation is induced via Collision Induced Dissociation (CID).[3][4][2][5]
  • Mechanism 1: Neutral Loss of Ammonia. The protonated amine is labile; the most common loss is

    
     (-17 Da).
    
  • Mechanism 2: Neutral Loss of HBr. Unlike EI, ESI rarely ejects a radical. Instead, it eliminates neutral

    
     (-80/82 Da), often restoring a conjugated system.
    

Visualizing the Pathways

The following diagrams illustrate the divergent fragmentation logic between EI and ESI for a hypothetical "2-amino-3-bromothiophene" derivative.

Diagram 1: Electron Impact (EI) Pathway

Radical-driven fragmentation emphasizing bond homolysis.

EI_Fragmentation M_Ion Molecular Ion (M+•) [Radical Cation] Loss_Br Fragment [M - Br]+ (Thiophene Cation) M_Ion->Loss_Br - Br• (Radical Loss) Dominant Path Alpha_Cleave Alpha-Cleavage Product (Iminium Ion) M_Ion->Alpha_Cleave Alpha-Cleavage (Amine directed) Ring_Open Ring Opening [M - CHS]+ Loss_Br->Ring_Open High Energy Degradation

Caption: EI fragmentation is characterized by the homolytic loss of the Bromine radical and amine-directed alpha-cleavage.

Diagram 2: ESI-CID Fragmentation Pathway

Proton-driven fragmentation emphasizing neutral losses.

ESI_Fragmentation Protonated Precursor Ion [M+H]+ (Even Electron) Loss_NH3 Fragment [M+H - NH3]+ (Amine Loss) Protonated->Loss_NH3 - NH3 (17 Da) Neutral Loss Loss_HBr Fragment [M+H - HBr]+ (Halide Elimination) Protonated->Loss_HBr - HBr (80/82 Da) Neutral Loss Sec_Frag Secondary Fragment (Ring Cation) Loss_NH3->Sec_Frag - CO / Alkyls

Caption: ESI pathways are dominated by neutral losses (Ammonia, HBr) to maintain even-electron stability.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS (EI) for Structural Fingerprinting

Objective: Confirm regio-chemistry and bromine substitution.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). (Avoid methanol if transesterification is possible).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Temperature Ramp: 50°C (hold 1 min)

    
     300°C at 20°C/min.
    
  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation:

    • Check for the 1:1 doublet at the molecular ion region.

    • Verify the base peak.[6] If the base peak is

      
      , check if it is actually 
      
      
      
      (loss of radical) or if thermal degradation occurred in the inlet (loss of HBr).
Protocol B: LC-MS/MS (ESI) for Trace Analysis

Objective: Quantify compound in biological matrix or check purity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

  • Fragmentation (CID): Apply stepped collision energy (15, 30, 45 eV).

  • Validation:

    • Observe the

      
       doublet.
      
    • Trigger MS2 on the most intense isotope (

      
      ).
      
    • Look for the characteristic neutral loss of 17 Da (

      
      ) to confirm the amine.
      

References

  • Gewald Reaction and Thiophene Synthesis

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: Establishes the core chemistry of 2-aminothiophenes and their synthetic routes.
    • Link:[Link]

  • Mass Spectrometry Fragmentation P

    • Source: Chemistry LibreTexts
    • Relevance: Provides the fundamental rules for halide (Br)
    • Link:[Link]

  • Collision-Induced Dissociation (CID)
  • Interpret

    • Source: Chemguide
    • Relevance: Detailed breakdown of the M/M+2 isotope r
    • Link:[Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which include solubility, stability, and bioavailability, are dictated by the three-dimensional arrangement of molecules in the crystal lattice.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive, non-destructive technique for elucidating this atomic-level arrangement.[3][4] It provides precise details on molecular structure, conformation, and intermolecular interactions, which are critical for rational drug design and securing intellectual property.[1][5]

For ionizable drug candidates such as 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol, salt formation is a common and effective strategy to optimize physicochemical and biopharmaceutical properties.[6][7] The choice of a counterion can dramatically alter the crystal structure, leading to different polymorphs—crystalline forms with the same chemical composition but distinct lattice arrangements.[8][9] Each polymorph can exhibit unique physical properties, making a comprehensive crystallographic comparison essential for selecting the optimal salt form for clinical development.[10][11]

This guide presents a framework for the comparative analysis of different salt forms of 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol. While specific crystallographic data for this compound and its salts are not widely available in the public domain, this document provides a robust, scientifically grounded protocol for their generation and analysis.[5][12] We will explore a hypothetical comparison between three common pharmaceutical salts—hydrochloride (HCl), L-tartrate, and mesylate—to illustrate the process and underscore the significance of the data in drug development.

The Critical Role of Salt and Polymorph Screening

The primary motivation for salt screening is to identify a solid form of the API with the most desirable balance of properties for manufacturing, formulation, and clinical performance.[13][14] An estimated 50% of all drugs are administered as salts to improve characteristics like aqueous solubility, stability, and manufacturability.[6]

However, the introduction of a counterion also introduces the complexity of polymorphism.[15] Different salt forms can crystallize in multiple ways, and even minor changes in crystallization conditions can lead to a different polymorph with drastically different behavior.[15] An unstable polymorph may convert to a more stable, less soluble form over time, which can have severe consequences for the drug's efficacy and safety.[8][10] Therefore, a thorough crystallographic investigation is not merely an academic exercise but a critical component of risk mitigation in pharmaceutical development.[16]

Hypothetical Comparative Analysis of Salt Forms

To illustrate the importance of this analysis, let us consider a hypothetical scenario where we have successfully synthesized and crystallized the HCl, L-tartrate, and mesylate salts of 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol. The goal is to compare their crystallographic and related physicochemical properties to select a lead candidate for further development.

Table 1: Hypothetical Comparative Data for 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol Salts

ParameterHydrochloride SaltL-Tartrate SaltMesylate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Unit Cell Volume (ų) 1150.52350.21050.8
Calculated Density (g/cm³) 1.651.581.72
Key H-Bonding Interactions N-H···Cl, O-H···ClN-H···O(tartrate), O-H···O(tartrate)N-H···O(sulfonate), O-H···O(sulfonate)
Aqueous Solubility (mg/mL) 15258
Melting Point (°C) 185-188162-165210-213
Hygroscopicity LowModerateVery Low
Chemical Stability HighModerateHigh
Interpretation of Hypothetical Data:
  • Hydrochloride Salt: The monoclinic system is common for pharmaceutical salts. Its moderate solubility and high stability make it a strong contender. The hydrogen bonding directly to the chloride ion is a simple and strong interaction.

  • L-Tartrate Salt: The orthorhombic and chiral space group (P2₁2₁2₁) is expected due to the chiral L-tartrate counterion. This salt shows the highest hypothetical solubility, which could be advantageous for bioavailability. However, its moderate hygroscopicity might present challenges during formulation and storage. The extensive network of hydrogen bonds to the multiple oxygen atoms of the tartrate can contribute to its solubility but also its water uptake.

  • Mesylate Salt: The high melting point and very low hygroscopicity suggest a very stable crystal lattice, which is highly desirable for manufacturing and shelf-life. However, its lower solubility might require formulation enhancements. The strong hydrogen bonds to the sulfonate group contribute to this high lattice energy.

This comparative table allows researchers to make an informed, data-driven decision. For an oral solid dosage form, the hydrochloride or mesylate salt might be preferred due to their higher stability, whereas the tartrate might be considered for a formulation where rapid dissolution is critical.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies to obtain the data required for the comparative analysis.

Part 1: Salt Formation and Crystallization

The causality behind this experimental choice is to explore a diverse range of counterions to maximize the chances of finding a salt with optimal properties. The selected solvents cover a range of polarities, which is crucial as solvent choice can significantly influence which crystal form is produced.[17]

Materials:

  • 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol (free base)

  • Hydrochloric acid (1M in diethyl ether)

  • L-Tartaric acid

  • Methanesulfonic acid

  • Solvents: Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Methanol

Procedure:

  • Salt Synthesis:

    • Dissolve 1 mmol of the free base in 10 mL of a suitable solvent (e.g., IPA).

    • For the HCl salt, add 1.1 equivalents of 1M HCl in diethyl ether dropwise while stirring.

    • For the tartrate and mesylate salts, dissolve 1.1 equivalents of the respective acid in a minimal amount of a suitable solvent (e.g., methanol) and add it to the free base solution.

    • Stir the mixture at room temperature for 2-4 hours. Formation of a precipitate indicates salt formation.

  • Crystallization Screening:

    • Isolate the precipitated salt by filtration.

    • Perform a crystallization screen by dissolving small amounts of the salt in various solvents (e.g., IPA, Acetone, Acetonitrile) at an elevated temperature and allowing them to cool slowly.

    • Slow Evaporation: Dissolve the salt in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.[18] This method is one of the simplest and most effective for growing high-quality single crystals.[18]

    • Vapor Diffusion: Place a concentrated solution of the salt in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor slowly diffuses into the salt solution, reducing its solubility and promoting crystallization.

G cluster_synthesis Salt Synthesis cluster_crystallization Crystallization Screening s1 Dissolve Free Base in Solvent s2 Add Counterion Acid (HCl, Tartaric, or Mesylic) s1->s2 s3 Stir and Precipitate s2->s3 c1 Isolate Crude Salt s3->c1 Transfer to Screening c2 Screen Multiple Solvents c1->c2 c3 Employ Techniques: - Slow Evaporation - Vapor Diffusion - Cooling c2->c3 c4 Obtain Single Crystals c3->c4

Caption: Workflow for salt synthesis and crystallization screening.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

This protocol is a self-validating system because the quality of the final refined crystal structure (indicated by metrics like R-factor) directly reflects the quality of the initial crystal and the data collection process.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with Mo Kα radiation).[19]

  • Goniometer head and mounting loops.

  • Low-temperature device (e.g., nitrogen cryostream).

Procedure:

  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.

    • Mount the crystal on a loop attached to a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.[3]

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.[5]

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[20]

  • Structure Solution and Refinement:

    • Process the raw diffraction data, including integration of spot intensities and corrections for absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and bond angles against the experimental data until the model converges.[21]

G d1 Select & Mount Single Crystal d2 Center Crystal in X-ray Beam d1->d2 d3 Cool to 100 K d2->d3 d4 Collect Diffraction Data (Rotate Crystal) d3->d4 d5 Process Raw Data d4->d5 d6 Solve Structure (Electron Density Map) d5->d6 d7 Refine Atomic Model d6->d7 d8 Final Crystallographic Information File (CIF) d7->d8

Caption: The experimental workflow for SCXRD analysis.

Conclusion and Forward Outlook

The selection of an appropriate salt form is a critical decision in the drug development pipeline, with profound implications for the final product's quality, efficacy, and manufacturability.[7][13] A comprehensive analysis, spearheaded by single-crystal X-ray diffraction, provides the unambiguous structural data necessary to make this decision on a rational, scientific basis.[22] By comparing the crystal structures, intermolecular interactions, and resulting physicochemical properties of different salts, researchers can identify a lead candidate with a higher probability of success.

The methodologies and comparative framework presented in this guide offer a template for the systematic evaluation of novel drug candidates like 3-amino-1-(4-bromothiophen-3-yl)propan-1-ol. While the data presented herein is hypothetical, the principles and protocols are grounded in established pharmaceutical science, providing a clear path for researchers to de-risk their development programs and select the optimal solid form for delivering safe and effective medicines to patients.

References

  • Fiveable Content Team. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. [Link]

  • Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection. [Link]

  • Polymorphism in Pharmaceutical Products. (n.d.). [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Chaurasia, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. [Link]

  • Bowker, M. J. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, ACS Publications. [Link]

  • Braga, D., & Grepioni, F. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

  • ResearchGate. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. [Link]

  • ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • Slideshare. salt selection in pharmaceutical product development. [Link]

  • crystallization of small molecules. (n.d.). [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Khan, M. A., & Singh, M. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?. [Link]

  • Braga, D., & Grepioni, F. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. [Link]

  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • MDPI. (2025, October 17). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. [Link]

Sources

Halogen Wars: A Comparative Analysis of Bromothiophene and Chlorothiophene Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Halogen Substitution on Biological Activity

In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter the biological profile of a molecule. Among the most utilized modifications is halogenation, a strategic tool for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth comparison of two closely related yet distinct classes of halogenated heterocycles: bromothiophene and chlorothiophene analogs. By examining their biological activities, underlying mechanisms, and key experimental considerations, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own discovery programs.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design.[3] The introduction of a halogen atom—specifically bromine or chlorine—further enhances its versatility by modulating lipophilicity, metabolic stability, and binding interactions with biological targets.[1][4]

The Halogen Effect: More Than Just a Steric Blocker

The choice between a bromine and a chlorine substituent on a thiophene scaffold is not arbitrary. It is a calculated decision based on the desired impact on the molecule's properties. Chlorine, being more electronegative and smaller than bromine, can lead to different electronic distributions and steric profiles. Conversely, the larger and more polarizable bromine atom is a more effective participant in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[4][5]

This guide will delve into the practical implications of these differences, drawing upon experimental data from anticancer, antibacterial, and other pharmacological studies.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the reported biological activities of representative bromothiophene and chlorothiophene analogs from various studies. It is important to note that direct head-to-head comparisons in the same assay are not always available in the literature. Therefore, this compilation aims to provide a broad overview of their potential in different therapeutic areas.

Compound Class Therapeutic Area Key Findings Reported IC₅₀/EC₅₀ Values Reference
Chlorothiophene Analogs AnticancerChalcone derivatives exhibited significant toxicity against various cancer cell lines.Compound C4: IC₅₀ = 0.77 µg/mL (WiDr colorectal cancer cells)[6][7]
Compound C6: IC₅₀ = 0.45 µg/mL (WiDr colorectal cancer cells)
Antibacterial2-chloro-5-(4-methoxyphenyl) thiophene showed potent activity against E. coli.IC₅₀ = 51.4 µg/mL[8][9]
Bromothiophene Analogs AnticancerThiophene carboxamide scaffold with bromo-substituents showed cytotoxic effects on cancer cell lines.MB-D1, MB-D2, and MB-D4 showed significant cytotoxicity.[10]
SpasmolyticPhenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, derived from 5-bromothiophene, exhibited excellent spasmolytic effect.EC₅₀ = 1.26 µM[11]
Anti-inflammatoryTetrasubstituted thiophene derivatives showed good to moderate anti-inflammatory activity.Compounds 4c, 4e, 4f, 5f, 8a-8i showed significant activity.[12]

Key Insights from the Data:

  • Both brominated and chlorinated thiophene derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology and infectious diseases.

  • The specific substitution pattern and the overall molecular scaffold play a crucial role in determining the biological activity, often more so than the identity of the halogen atom alone.

  • In some cases, chlorothiophene-based compounds have shown potent anticancer activity, as exemplified by the chalcone derivatives.[6][7]

  • Bromothiophene serves as a versatile starting material for a variety of biologically active compounds, including those with spasmolytic and anti-inflammatory properties.[11][12]

The Underlying Science: Physicochemical Properties and Metabolic Stability

The observed differences in biological activity can often be traced back to the fundamental physicochemical properties of the molecules. The introduction of a halogen atom to the thiophene ring significantly alters its electronic and physical properties, including stability, polarity, and reactivity.[13]

Metabolic Stability:

A critical consideration in drug design is the metabolic stability of a compound. The thiophene moiety itself can be susceptible to oxidative bioactivation, potentially leading to the formation of reactive metabolites.[14] Halogenation can influence this process.

A study on the bioactivation of substituted thiophenes revealed that substitutions on the thiophene ring can reduce the formation of reactive metabolites, with the degree of reduction being dependent on the position and nature of the substituent.[14] For instance, in a series of 2-acetylthiophenes, a 5-bromo substituent led to a greater reduction in adduct formation compared to a 5-chloro substituent, suggesting potentially higher metabolic stability for the brominated analog in this specific context.[14]

Experimental Design and Protocols

The reliable assessment of biological activity is paramount in drug discovery. The following are detailed protocols for common assays used to evaluate the efficacy of bromothiophene and chlorothiophene analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[15]

Experimental Workflow:

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed approximately 10,000 cancer cells per 100 µL of growth medium into each well of a 96-well microplate.[6]

  • Incubation: Incubate the plates in a CO₂ incubator for 24 hours to allow the cells to attach.[6]

  • Compound Treatment: Prepare serial dilutions of the bromothiophene and chlorothiophene analogs in the appropriate growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well.[15]

  • Formazan Formation: Incubate the plates at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[15] The absorbance is directly proportional to the number of viable cells.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[15]

  • Bacterial Inoculum: Prepare a standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) according to established protocols (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the diluted compounds with the bacterial suspension.

  • Controls: Include a positive control well (broth and bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth (typically 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

The Role of Halogen Bonding in Biological Activity

A key differentiator between bromine and chlorine is their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom) in a biological target.[4] Bromine, being larger and more polarizable than chlorine, is a more potent halogen bond donor.[5]

This difference can have significant implications for drug-receptor interactions. A well-placed bromothiophene moiety can form a crucial halogen bond with a key residue in a protein's active site, leading to enhanced binding affinity and biological activity. When designing new analogs, computational modeling can be a valuable tool to predict potential halogen bonding interactions and guide the selection of the appropriate halogen.

Logical Relationship of Halogen Bonding in Drug Design:

Halogen_Bonding cluster_0 Drug Design Considerations Thiophene_Scaffold Thiophene Scaffold Halogen_Substitution Halogen Substitution (Br vs. Cl) Thiophene_Scaffold->Halogen_Substitution Bromothiophene Bromothiophene Analog Halogen_Substitution->Bromothiophene Select Br Chlorothiophene Chlorothiophene Analog Halogen_Substitution->Chlorothiophene Select Cl Halogen_Bond Potential for Strong Halogen Bonding Bromothiophene->Halogen_Bond Chlorothiophene->Halogen_Bond Weaker Potential Biological_Target Biological Target (e.g., Protein Active Site) Biological_Target->Halogen_Bond Binding_Affinity Enhanced Binding Affinity Halogen_Bond->Binding_Affinity Biological_Activity Increased Biological Activity Binding_Affinity->Biological_Activity

Caption: The decision to use bromine over chlorine can be driven by the potential for halogen bonding to enhance binding affinity and biological activity.

Conclusion and Future Perspectives

The choice between bromothiophene and chlorothiophene analogs in drug discovery is a nuanced one, with each offering distinct advantages. Chlorinated thiophenes have demonstrated remarkable potency in certain contexts, while brominated thiophenes provide a versatile platform for a wide range of therapeutic agents and may offer benefits in terms of metabolic stability and the potential for halogen bonding.

Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacological profile, and the overall structure-activity relationship of the series under investigation. By carefully considering the principles outlined in this guide and employing robust experimental validation, researchers can harness the power of halogenation to design more effective and safer medicines. The continued exploration of these halogenated thiophenes, coupled with advanced computational methods, will undoubtedly lead to the discovery of novel and impactful therapeutics in the years to come.

References

  • Benchchem. Comparative Analysis of the Biological Activity of Halogenated Thiophenol Derivatives and Related Compounds.
  • Wahyuningsih, T. D., et al. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. 2025.
  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. 2025.
  • ResearchGate. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway | Request PDF. 2025.
  • PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. 2013.
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • MDPI. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. 2016.
  • Hindawi. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
  • Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • ARTICLE.
  • PMC. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. 2021.
  • Crystal Growth & Design. Halogen Bonding in Halothiophene Building Blocks. 2023.
  • ResearchGate. Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. 2024.
  • PubMed. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. 2016.
  • Benchchem. Comparative Analysis of Chlorinated Thiophene Isomers' Properties.
  • ACS Applied Bio Materials. The Experimentalist's Guide to Machine Learning for Small Molecule Design. 2024.
  • PubMed. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. 2011.
  • ResearchGate. Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals | Request PDF.
  • Benchchem. A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.
  • ResearchGate. (PDF) One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. 2025.
  • PubMed. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. 2008.
  • RSC Publishing. Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. 2015.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Encyclopedia MDPI. Biological Activities of Thiophenes. 2024.
  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. 2021.
  • ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review.
  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Semantic Scholar. Synthesis, properties and biological activity of thiophene: A review.
  • Benchchem. The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide.
  • PubMed. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. 2022.

Sources

HMBC and HSQC NMR correlations for thiophene regioisomer confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiophene ring is a privileged scaffold, yet its structural simplicity masks a critical analytical challenge: regioisomerism . Distinguishing between 2,3-, 2,4-, and 3,4-disubstituted thiophenes is frequently the bottleneck in structure-activity relationship (SAR) studies. Relying solely on 1D


H NMR is often insufficient due to signal overlap and ambiguous coupling constants (

) in complex substituted systems.

This guide objectively compares and integrates Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.[1] While HSQC provides the "inventory" of proton-carbon pairs, HMBC acts as the "architect," revealing the connectivity framework.[2] We demonstrate that a synchronized HSQC-HMBC workflow is the only self-validating protocol for unequivocal regioisomer assignment.

The Challenge: Thiophene Regioisomerism

Thiophene derivatives often present with protons in similar chemical environments. The core difficulty lies in the fact that carbon chemical shifts are sensitive to substituent effects, but not always predictably enough for de novo assignment.

  • The Ambiguity: A singlet in the aromatic region could be H2, H3, H4, or H5 depending on the substitution pattern.

  • The Risk: Misassignment leads to "dead-end" SAR, where potency data is attributed to the wrong molecular structure.

Comparative Analysis: HSQC vs. HMBC

This section evaluates the two techniques not as competitors, but as distinct tools with specific roles in the elucidation pipeline.

HSQC: The Inventory Manager

Function: Correlates a proton to its directly attached carbon (


 Hz).
  • Role in Thiophenes: It resolves the "crowded" aromatic region. If two protons overlap in 1D, HSQC separates them into the second dimension (carbon chemical shift).

  • Limitation: It provides zero information about how pieces are connected. It only tells you "who is holding hands," not "who is standing next to whom."

HMBC: The Structural Architect

Function: Correlates protons to carbons separated by 2, 3, or sometimes 4 bonds (


 Hz).
  • Role in Thiophenes: This is the decision-maker. It allows you to "see" quaternary carbons (which have no attached protons) and bridge the gap across the heteroatom.

  • Limitation: It cannot easily distinguish between 2-bond (

    
    ) and 3-bond (
    
    
    
    ) correlations without logical deduction.
Performance Comparison Table
FeatureHSQC (Phase-Sensitive) HMBC (Magnitude Mode)
Correlation Type Direct Bond (

)
Long-Range (

)
Coupling Constant (

)
Large (~145-170 Hz)Small (~5-10 Hz)
Quaternary Carbons Invisible Visible (Critical for Thiophenes)
Connectivity Info None (Inventory only)High (Skeleton assembly)
Thiophene Specificity Assigns C-H pairsDistinguishes 2,3 vs 2,4 vs 3,4
Typical Experiment Time 10-20 mins30-60 mins

Strategic Workflow: The Self-Validating Protocol

To guarantee scientific integrity, we utilize a workflow where HSQC filters the data for the HMBC analysis.

Diagram 1: The Logic Flow

This diagram illustrates the decision-making process for assigning a generic disubstituted thiophene.

ThiopheneAssignment Start Unknown Thiophene Regioisomer Step1 1. Acquire 1D 1H NMR (Analyze J-coupling) Start->Step1 Step2 2. Acquire HSQC (Identify C-H pairs) Step1->Step2 Overlapping peaks? Step3 3. Acquire HMBC (Map Long-Range) Step2->Step3 Assign C-H pairs Decision Analyze HMBC Correlations Step3->Decision Res23 2,3-Disubstituted (Vicinal Coupling) Decision->Res23 H4 sees C5 (2J) & C2 (3J) H5 sees C4 (2J) & C3 (3J) Res24 2,4-Disubstituted (Meta Coupling) Decision->Res24 H3 sees C2/C4/C5 H5 sees C4/C2

Caption: Logical workflow for differentiating thiophene regioisomers using integrated 1D and 2D NMR data.

Detailed Experimental Protocol

This protocol is designed for a standard 400-600 MHz spectrometer.

Step 1: Sample Preparation
  • Concentration: 10–20 mg of compound in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Why: High concentration is vital for HMBC to detect weak long-range couplings within a reasonable timeframe.

Step 2: HSQC Acquisition (The Filter)
  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent (Phase-sensitive, multiplicity edited).

  • Parameters:

    • 
       setting: 145 Hz (Standard for aromatics).
      
    • Scans: 4–8.

  • Output:

    • Blue peaks: CH and CH

      
       (Positive).
      
    • Red peaks: CH

      
       (Negative).
      
    • Thiophene Insight: Thiophene ring protons will appear as blue (CH) peaks. This confirms which protons are attached to the ring carbons.[2][3]

Step 3: HMBC Acquisition (The Map)
  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent (Gradient selected, magnitude mode).

  • Critical Parameter - Long Range Delay (

    
    ): 
    
    • Standard: Optimized for 8 Hz (

      
       ms).
      
    • Expert Tip: For thiophenes, long-range couplings (

      
      ) can range from 4 to 12 Hz. An 8 Hz optimization is the best compromise. If signals are missing, run a second experiment optimized for 5 Hz (
      
      
      
      ms).
  • Scans: 16–32 (Requires higher S/N than HSQC).

Case Study: Distinguishing 2,3- vs. 2,4-Disubstituted Thiophene

Consider a thiophene with a Methyl group and a Carboxyl group. Which isomer is it?

Scenario A: 2-Methyl-3-Carboxyl Thiophene (2,3-isomer)
  • Protons Present: H4 and H5.

  • 1D NMR: H4 and H5 show vicinal coupling (

    
     Hz). They appear as doublets.
    
  • HMBC Evidence:

    • H5 will show a strong 3-bond correlation to C3 (the carboxyl-bearing carbon).

    • Methyl Protons (on C2) will show a strong 3-bond correlation to C3 .

    • Key: The convergence of H5 and Methyl correlations on C3 confirms the 2,3-arrangement.

Scenario B: 2-Methyl-4-Carboxyl Thiophene (2,4-isomer)
  • Protons Present: H3 and H5.

  • 1D NMR: H3 and H5 show meta coupling (

    
     Hz). They appear as broad singlets or fine doublets.
    
  • HMBC Evidence:

    • H5 correlates to C4 (Carboxyl carbon) via 2-bond (often weak) and C2 (Methyl carbon) via 4-bond (very weak/absent).

    • H3 correlates to C2 (Methyl carbon) via 2-bond and C4 (Carboxyl carbon) via 2-bond.

    • Key: The lack of a strong vicinal coupling in 1D, combined with H3 seeing both substituted carbons (C2 and C4) in HMBC, confirms the 2,4-arrangement.

Diagram 2: HMBC Correlation Pathways

HMBC_Pathways cluster_0 2,3-Disubstituted (Vicinal) cluster_1 2,4-Disubstituted (Meta) C2_23 C2 (Methyl) C3_23 C3 (Carboxyl) H5_23 H5 H5_23->C3_23 3J (Strong) Me_23 CH3 Me_23->C3_23 3J (Strong) C2_24 C2 (Methyl) C4_24 C4 (Carboxyl) H3_24 H3 H3_24->C2_24 2J H3_24->C4_24 2J

Caption: Visualization of key HMBC correlations. Note the convergence on C3 for the 2,3-isomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear correlations). Link

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Thiophene coupling constants). Link

  • Bruker BioSpin. (2024). User Guide: 2D NMR Pulse Sequences (HMBC and HSQC). Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear 2D Experiments. University of Wisconsin-Madison. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Regioisomer differentiation logic). Link

Sources

Elemental Analysis and Purity Standards for Bromothiophene Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization and purity assessment of bromothiophene intermediates (specifically 2-bromothiophene and 3-bromothiophene) in pharmaceutical synthesis. It is designed for analytical chemists and process engineers requiring strict adherence to ICH Q3D and GMP standards.

Executive Summary: The "Goldilocks" Halogen

In pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura), bromothiophenes represent the optimal balance between reactivity and stability. While iodothiophenes offer superior oxidative addition rates, they suffer from rapid degradation and high cost. Chlorothiophenes are stable but often kinetically inert without specialized ligands.

However, the synthesis of bromothiophenes is prone to regioisomeric scrambling . The separation of 2-bromothiophene (boiling point ~150°C) from its 3-bromo isomer (boiling point ~159°C) is critical, as the 3-bromo impurity acts as a chain terminator or forms difficult-to-remove isomeric drug substances downstream (e.g., in Clopidogrel synthesis).

Comparative Performance Matrix: Halogenated Thiophene Intermediates
Feature2-Chlorothiophene2-Bromothiophene (Target)2-Iodothiophene
Bond Dissociation Energy (C-X) ~96 kcal/mol (Strong)~81 kcal/mol (Optimal)~65 kcal/mol (Weak)
Pd-Catalyzed Reactivity Low (Requires bulky ligands)High (Standard conditions)Very High (Often uncontrollable)
Shelf-Life Stability >24 Months12–18 Months (Light sensitive)<6 Months (Rapid photolysis)
Major Impurity Risk PolychlorinationRegioisomerization (2- vs 3-) Dehalogenation
Cost Efficiency HighModerateLow

Critical Quality Attributes (CQAs) & Purity Standards

For pharmaceutical applications, "Standard Grade" (98%) is insufficient due to the enrichment of elemental impurities during metal-catalyzed downstream steps. "Pharma Grade" must meet the following rigorous specifications.

Table 1: Pharma-Grade Specification vs. Standard Grade
ParameterStandard GradePharma Grade (Recommended)Method
Assay (GC) ≥ 98.0%≥ 99.8% GC-FID/MS
3-Bromothiophene ≤ 1.0%≤ 0.10% GC-Split
2,5-Dibromothiophene ≤ 0.5%≤ 0.05% GC-Split
Water Content ≤ 0.5%≤ 0.05% Karl Fischer (Coulometric)
Palladium (Pd) Not Tested≤ 10 ppm ICP-MS
Total Heavy Metals ≤ 20 ppm≤ 5 ppm ICP-MS (USP <232>)

Analytical Methodologies: Comparative Assessment

Organic Purity: GC vs. HPLC

For bromothiophenes, Gas Chromatography (GC) is the superior technique compared to HPLC.

  • Volatility: Bromothiophenes are volatile liquids. HPLC requires dissolution, introducing solvent peaks and reducing sensitivity.

  • Isomer Resolution: Capillary GC columns (e.g., PEG or 5%-Phenyl phases) offer superior theoretical plate counts to resolve the close boiling points of 2-bromo and 3-bromo isomers.

Elemental Analysis: ICP-MS vs. Combustion (CIC)
  • Combustion Ion Chromatography (CIC): Excellent for total halogens (Br, Cl) and Sulfur balance but lacks specificity for trace catalytic metals.

  • ICP-MS: Mandatory for ICH Q3D compliance. The challenge with bromothiophenes is the matrix interference . High sulfur and bromine content can form polyatomic ions (e.g., 32S16O+ interferes with 48Ti; 79Br1H+ interferes with 80Se). Collision Cell Technology (CCT) using Helium is required to remove these interferences.

Experimental Protocols

Protocol A: High-Resolution GC Method for Regioisomer Separation
  • Objective: Quantify 3-bromothiophene impurity at <0.1% levels in 2-bromothiophene.

  • System: Agilent 7890B or equivalent with FID/MS.

  • Column: DB-WAX UI (Ultra Inert), 30m x 0.25mm x 0.25µm. Note: A polar column is preferred over non-polar (DB-5) to maximize separation based on dipole moments of the isomers.

Step-by-Step Workflow:

  • Sample Prep: Dilute 50 µL of sample in 1.5 mL Dichloromethane (DCM).

  • Inlet: Split mode (50:1) at 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 140°C (Elution of thiophene).

    • Ramp 5°C/min to 170°C (Critical separation window for isomers).

    • Ramp 20°C/min to 240°C (Burn off dibromo- species).

  • Detection: FID at 280°C.

  • Validation: Resolution (

    
    ) between 2-bromo and 3-bromo peaks must be > 1.5.
    
Protocol B: Closed-Vessel Microwave Digestion for ICP-MS
  • Objective: Trace metal analysis (Pd, Ni, Cu) without losing volatile analytes (Hg, As).

  • Challenge: Bromothiophenes react violently with hot nitric acid. A pre-digestion step is crucial.

Step-by-Step Workflow:

  • Weighing: Weigh 0.2 g of sample into a TFM (tetrafluoromethoxil) vessel.

  • Pre-digestion: Add 2 mL concentrated

    
     dropwise at room temperature. Allow to off-gas for 15 minutes. Caution: Exothermic.
    
  • Reagents: Add 6 mL

    
     + 1 mL 
    
    
    
    (stabilizes Hg/Pd) + 1 mL
    
    
    .
  • Microwave Program:

    • Ramp to 180°C over 20 mins.

    • Hold at 180°C for 15 mins.

    • Cool down < 50°C.

  • Analysis: Dilute with deionized water to 50 mL. Analyze via ICP-MS in He-KED mode (Kinetic Energy Discrimination) to suppress polyatomic sulfur/halogen interferences.

Visualizations

Diagram 1: Impurity Formation Pathways in Thiophene Bromination

This pathway illustrates why regioisomer control is difficult. Electrophilic aromatic substitution favors the 2-position, but temperature fluctuations or over-bromination leads to the 3-bromo and 2,5-dibromo impurities.

BrominationPathways Thiophene Thiophene (Starting Material) Br2 Br2 / Catalyst Thiophene->Br2 Bromo2 2-Bromothiophene (Target Product) BP: 150°C Thiophene->Bromo2 Major Pathway (Low Temp) Bromo3 3-Bromothiophene (Critical Impurity) BP: 159°C Thiophene->Bromo3 Minor Pathway (High Temp) Br2->Bromo2 Dibromo 2,5-Dibromothiophene (Over-reaction) BP: 210°C Bromo2->Dibromo Excess Br2

Caption: Reaction pathways showing the kinetic competition between the target 2-isomer and the thermodynamic 3-isomer.

Diagram 2: Analytical Decision Workflow

A logical flowchart for releasing a batch of pharmaceutical intermediate.

AnalyticalWorkflow cluster_Organic Organic Purity (GC-FID) cluster_Inorganic Elemental Purity (ICP-MS) Start Crude Bromothiophene Batch GC_Analysis GC Analysis (DB-WAX Column) Start->GC_Analysis Digestion Microwave Digestion (Closed Vessel) Start->Digestion Isomer_Check 3-Bromo Isomer < 0.1%? GC_Analysis->Isomer_Check Fail REJECT / RE-DISTILL Isomer_Check->Fail No Pass_Organic Pass_Organic Isomer_Check->Pass_Organic Yes ICP_Check Pd < 10ppm? Heavy Metals < USP limits? Digestion->ICP_Check ICP_Check->Fail No Pass_Inorganic Pass_Inorganic ICP_Check->Pass_Inorganic Yes Final_Release RELEASE BATCH (Pharma Grade) Pass_Organic->Final_Release Both Pass Pass_Inorganic->Final_Release Both Pass

Caption: Integrated analytical workflow ensuring both isomeric purity and elemental safety compliance.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Retrieved from [Link]

  • Organic Syntheses. (1973). 3-Bromothiophene.[1][2][3] Org. Synth. 1973, 53, 18. Retrieved from [Link]

  • Agilent Technologies. (2022). Trace Elemental Analysis of Precursor Materials Using ICP-MS/MS. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

[1][2]

Executive Safety Snapshot

3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol is a functionalized heteroaromatic intermediate.[1] Its disposal requires strict adherence to halogenated waste protocols due to the bromine substituent and sulfur-bearing waste protocols due to the thiophene ring.[1] Improper disposal (e.g., standard incineration) can release corrosive hydrogen bromide (HBr) and sulfur oxides (SOx).

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Groups Aminopropanol, BromothiopheneBase Sensitive: Do not mix with strong acids (exothermic).[1]
Halogen Content Bromine (Br)Mandatory: Must enter the Halogenated Waste stream.[1]
Heterocycle Thiophene (Sulfur)Toxic Combustion: Generates SOx; requires scrubbed incineration.[1]
Physical State Solid (typically) or Viscous OilSegregate solids from liquid solvents unless dissolved.[1]
Toxicity Class Irritant / Corrosive (Cat 1B/2)Avoid all skin contact; potential for severe eye damage.[1]

Critical Segregation Logic (The "Why")

Effective disposal relies on understanding the chemical reactivity of the waste before it leaves the bench.

A. The Halogen Rule

Because this molecule contains Bromine , it cannot be processed in standard non-halogenated solvent incinerators.[1][2] Non-halogenated incinerators often lack the acid-gas scrubbers necessary to neutralize Hydrogen Bromide (HBr) gas formed during combustion.[1]

  • Protocol: This waste must be tagged "Halogenated." [1]

B. The Amine Incompatibility

The 3-amino-1-propanol tail makes this compound a weak base.[1]

  • Risk: Mixing this waste with acidic waste streams (e.g., acid chlorides, sulfuric acid waste) will result in an immediate exothermic acid-base reaction, potentially pressurizing the waste container or causing a geyser.[1][2]

  • Protocol: Segregate from Acid Waste. If the compound is dissolved in an acidic solution during the experiment, neutralize the solution to pH 6–8 before adding it to the organic waste drum.[1]

Disposal Decision Workflow

The following diagram outlines the decision logic for disposing of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol based on its physical state and purity.

DisposalWorkflowStartWaste: 3-Amino-1-(4-bromothiophen-3-yl)propan-1-olStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / Pure SubstanceStateCheck->IsSolidDry SolidIsLiquidLiquid / SolutionStateCheck->IsLiquidDissolvedSolidContainerContainer: Wide-mouth HDPE JarIsSolid->SolidContainerLabelSolidLabel: 'Hazardous Waste - Solid, Toxic'(Constituent: Bromothiophene derivative)SolidContainer->LabelSolidPickupStore in Satellite Accumulation AreaRequest EHS PickupLabelSolid->PickupPHCheckCheck pH (Amine Group)IsLiquid->PHCheckSolventCheckIdentify Primary SolventHaloStreamStream: Halogenated Organic SolventsSolventCheck->HaloStreamRegardless of solvent type,solute makes it HalogenatedHaloStream->PickupPHCheck->SolventCheckpH 6-9NeutralizeNeutralize if AcidicPHCheck->NeutralizepH < 5Neutralize->SolventCheck

Figure 1: Decision tree for segregating brominated thiophene waste based on physical state and solution chemistry.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf stock or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap.[1] Do not use metal containers due to potential corrosion.[1][2]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][3][4]

  • Labelling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name: "3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol".

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (methanol or water).[1] Dispose of the towel as solid hazardous waste.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Use this protocol for mother liquors, washes, or reaction mixtures.[1][2]

  • Classification: Even if the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate), the presence of the brominated solute (>1%) classifies the entire mixture as Halogenated Waste .[1][2]

  • Compatibility Check:

    • Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric).[1]

    • If the reaction was acidic, quench with Sodium Bicarbonate (NaHCO₃) until bubbling ceases before bottling.[1]

  • Accumulation: Pour into the "Halogenated Organic Solvents" carboy (typically Red or Yellow safety cans, depending on facility color coding).

  • Logging: Log the volume and constituent on the waste container's accumulation log sheet.

Scenario C: Spill Cleanup (Emergency Procedure)

For spills > 10 grams or outside a fume hood.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1] Thiophene derivatives can have strong, unpleasant odors and potential respiratory toxicity.[1][2]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1][2]

  • Absorb:

    • Liquids: Cover with vermiculite or spill pads.[1]

    • Solids: Cover with wet paper towels to prevent dust, then scoop.[1][2]

  • Disposal: Place all spill debris into a clear plastic heavy-duty bag. Seal it, then place that bag inside a secondary container (box or bucket). Label as "Spill Debris: Brominated Thiophene."[1]

Regulatory & Compliance Context

RCRA Classification (USA)

While this specific CAS is not explicitly "P" or "U" listed (unlike pure Thiophene, U213), it is regulated under the Resource Conservation and Recovery Act (RCRA) via characteristics:

  • Toxicity: It must be treated as toxic due to the thiophene moiety.[1]

  • Halogenated Organic Compounds (HOCs): The EPA regulates HOCs strictly under Land Disposal Restrictions (LDR).[1] This waste must be incinerated at a facility permitted for halogenated waste (40 CFR 268).[1]

European Waste Catalogue (EWC)[3]
  • Waste Code: 07 01 03 (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 (Discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • U.S. Environmental Protection Agency (EPA). List of Halogenated Organic Compounds Regulated Under § 268.32.[1] Electronic Code of Federal Regulations.[1] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] The National Academies Press, 2011.[1] (Chapter 8: Management of Waste). [Link]

A Researcher's Guide to the Safe Handling of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol is foundational to innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in scientific principles and field-proven insights. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.

Core Safety Directives: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees based on a thorough hazard assessment of the workplace and the specific tasks being performed.[7][8] The following table outlines the recommended PPE for handling 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol, designed to provide a comprehensive barrier against potential exposure.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesDouble gloving with nitrile gloves is recommended for incidental contact.[9] For prolonged handling or in case of a spill, heavy-duty butyl or Viton® gloves should be used, as they offer superior protection against a wide range of chemicals.[10] Always inspect gloves for any signs of degradation or perforation before use.[1][11]
Eye and Face Protection Safety goggles and face shieldTightly fitting safety goggles that conform to ANSI Z87.1 standards are mandatory to protect against splashes.[9] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[9]
Skin and Body Protection Flame-resistant laboratory coatA fully buttoned, flame-resistant lab coat serves as the primary barrier to protect your skin and personal clothing from spills and splashes.[12][13]
Respiratory Protection Chemical fume hoodAll handling of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any vapors or aerosols.[12][14] In the rare event that a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, and this requires participation in your institution's respiratory protection program.[8][15]
Foot Protection Closed-toe shoesOpen-toed shoes are strictly prohibited in a laboratory setting.[15] Sturdy, closed-toe shoes made of a non-porous material will protect your feet from potential spills.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a structured operational protocol is paramount for ensuring a safe working environment. The following workflow provides a logical sequence of actions to minimize risk.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Clean, uncluttered fume hood) verify_safety 2. Verify Safety Equipment (Eyewash, safety shower accessible) prep_area->verify_safety assemble_materials 3. Assemble Materials (Glassware, reagents, waste container) verify_safety->assemble_materials don_ppe 4. Don Appropriate PPE assemble_materials->don_ppe weigh_transfer 5. Weigh and Transfer (Minimize dust/aerosol generation) don_ppe->weigh_transfer dissolution 6. Dissolution (Slowly add solid to solvent) weigh_transfer->dissolution reaction 7. Perform Reaction (Maintain containment within fume hood) dissolution->reaction clean_area 8. Clean Work Area reaction->clean_area dispose_waste 9. Dispose of Waste (Segregate halogenated waste) clean_area->dispose_waste doff_ppe 10. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key stages of safely handling 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol.

Disposal Plan: Managing Halogenated Organic Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. As 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol contains bromine, it is classified as a halogenated organic compound.

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a designated "Halogenated Organic Waste" container.[14][16]

  • Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of its chemical contents.[17][18] Do not use abbreviations or chemical formulas.[17]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and has a tightly sealing cap.[17][19]

Disposal Procedure:

  • Collection: Keep the halogenated waste container in a well-ventilated area, such as a fume hood, and away from incompatible materials like strong oxidizing agents.[16][17]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the halogenated waste.[16] Never pour organic waste down the drain.[14][16]

  • Record Keeping: Maintain a detailed log of the waste generated and its disposal.

By adhering to these guidelines, you can confidently and safely handle 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol, contributing to a secure and productive research environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Personal Protective Equipment for Laboratories - Environmental Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Halogenated Organic Liquids - Standard Oper
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • 3-Amino-1-propanol SDS, 156-87-6 Safety D
  • Labor
  • Halogenated Solvents in Laboratories - Campus Oper
  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage - Benchchem.
  • Thiophene - Santa Cruz Biotechnology.
  • 3-Aminopropanol - Safety D
  • 4-Bromo-2-(difluoromethyl)-thiophene - AK Scientific, Inc.
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • SAFETY D
  • Safety Data Sheet: S(+)-2-Amino-1-propanol - Carl ROTH.
  • MATERIAL SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 20).
  • material safety d
  • Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full - AMPri.
  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer.
  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone - Benchchem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.